Dichlorosilylene
Description
Properties
InChI |
InChI=1S/Cl2Si/c1-3-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGIEFFCMBQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052082 | |
| Record name | Dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4109-96-0, 13569-32-9 | |
| Record name | Dichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorosilylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorosilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
electronic properties of dichlorosilylene vs analogues
Dichlorosilylene ( ): Electronic Structure, Reactivity, and Analogues
Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Organometallic Chemists, Semiconductor Process Engineers
Executive Summary
Dichlorosilylene (
Electronic Structure & Bonding: The Singlet Stability
The reactivity of group 14 dihalides (
1.1 The Singlet-Triplet Gap (
)
-
Electronic Factors: The large energy separation between the 3s and 3p orbitals in silicon (compared to 2s-2p in carbon) makes hybridization energetically costly. The lone pair retains high s-character, stabilizing the singlet state.
-
Substituent Effects: Chlorine atoms act as
-withdrawing and -donating ligands. The -withdrawal stabilizes the non-bonding -orbital (HOMO), while -donation raises the energy of the empty p-orbital (LUMO), widening the HOMO-LUMO gap.
Comparative Electronic Data
| Property | Dichlorocarbene ( | Dichlorosilylene ( | Dichlorogermylene ( |
| Ground State | Singlet ( | Singlet ( | Singlet ( |
| ~20.5 | ~55.2 | > 55 (Est.) | |
| Bond Angle ( | ~109° | ~104.2° | ~100° |
| Si-Cl / C-Cl Length | 1.71 Å | 2.08 Å | 2.18 Å |
| Hybridization | Unhybridized ( | Inert Pair Dominant | |
| Reactivity Mode | Electrophilic/Ambiphilic | Ambiphilic (Insertion active) | Nucleophilic (Lewis Base) |
Note: The bond angle contraction from C to Ge reflects the increasing s-character of the lone pair, consistent with Bent's rule and the Second-Order Jahn-Teller effect.
Visualization: Orbital Interaction Map
The following diagram illustrates the stabilization mechanism of the singlet state in
Caption: Stabilization of the singlet ground state in
Generation & Experimental Protocols
Isolating free monomeric
Protocol A: Thermal Generation from Hexachlorodisilane (
)
This method relies on the thermal retro-insertion of
Reagents:
-
Hexachlorodisilane (
) [>99.9% purity] -
Trapping Agent: 2,3-Dimethyl-1,3-butadiene or Cyclohexene (excess)
-
Solvent: Benzene or Toluene (Anhydrous, degassed)
Step-by-Step Workflow:
-
Setup: Assemble a Schlenk line apparatus with a heavy-walled pressure tube or a sealed ampoule. Ensure all glassware is flame-dried under vacuum.
-
Preparation: In a glovebox (
ppm), charge the vessel with (1.0 eq) and the trapping agent (10.0 eq). -
Reaction: Seal the vessel and heat to 135°C - 150°C for 12-24 hours.
-
Trapping: The generated
immediately undergoes [1+4] cheletropic addition to the diene. -
Workup: Remove volatiles (
, excess diene) under reduced pressure. -
Analysis: Analyze the residue via
NMR. The product (1,1-dichloro-1-silacyclopent-3-ene derivative) typically shows a shift around +20 to +40 ppm.
Protocol B: Lewis-Base Induced Generation
A milder protocol uses chloride ions to induce
-
Reagents:
(Trichlorosilane), Tertiary Amine (e.g., ), and olefin trap. -
Procedure: Reflux
with amine/olefin mixture. The amine hydrochloride precipitates, driving the formation of .
Visualization: Trapping Mechanism
Caption: Thermal generation of
Applications: The Siemens Process & CVD
The industrial relevance of
The Mechanism:
At high temperatures (>1000°C), trichlorosilane (
-
Gas Phase:
-
Decomposition:
-
Deposition:
adsorbs onto the hot silicon rod surface. -
Reduction:
This reversibility is exploited to etch silicon (using
Caption: The central role of
References
-
Electronic Structure of Silylenes
-
Experimental Generation
- Title: Dichlorosilylene: a high temperature transient species to an indispensable building block.
- Source: Chemical Society Reviews.
-
Link:[Link]
-
Siemens Process Mechanism
- Title: Mechanism of the Siemens Process: The Role of Dichlorosilylene.
- Source: Journal of the Electrochemical Society.
-
Link:[Link]
-
Analogues Comparison (CCl2 vs SiCl2)
Sources
- 1. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Access to Dative, Single, and Double Silicon−Metal Bonds Through M−Cl Insertion Reactions of Base‐Stabilized SiII Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The singlet-triplet separation in CF2: state-of-the-art ab initio calculations and Franck-Condon simulations including anharmonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Ab initio study of the electronic spectrum of dichlorocarbene CCl2 / Chemical Physics Letters, 1993 [sci-hub.jp]
dichlorosilylene as a high temperature transient species
Dichlorosilylene ( ): A High-Temperature Transient Species Guide
Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Part 1: Executive Summary
Dichlorosilylene (
Unlike its carbon analogue (dichlorocarbene),
Part 2: Thermodynamics & Kinetics
Understanding the stability window of
Thermodynamic Stability
Key Thermodynamic Parameters:
| Property | Value | Notes |
| Enthalpy of Formation ( | Significantly less stable than | |
| Electronic State | Singlet ( | Ground state; Triplet state is |
| Bond Angle (Cl-Si-Cl) | Bent geometry due to lone pair repulsion. | |
| Disproportionation Temp |
Kinetic Behavior
The formation of
-
Generation Reaction:
-
Activation Energy: High barriers (
kJ/mol) require temperatures C for rapid generation in flow systems.
Part 3: Generation & Detection Protocols
Experimental Workflow: In Situ Generation
For synthetic applications,
Protocol A: Thermal Decomposition (Pyrolysis)
Objective: Generate a continuous flux of
-
Precursor: Hexachlorodisilane (
). -
Setup: Quartz flow tube reactor heated to 550–650°C (lower temp than Siemens process due to weaker Si-Si bond).
-
Carrier Gas: Argon (Ar) at 10–50 sccm to transport the transient species.
-
Mechanism:
. -
Validation: The effluent must be immediately quenched with a trapping agent (e.g., 2,3-dimethylbutadiene) to prevent silicon deposition.
Protocol B: Chemical Reduction (Benign Route)
Objective: Low-temperature generation for sensitive organic substrates.
-
Reagent: Trichlorosilane (
) + Tertiary Amine (Base). -
Conditions: Reflux in organic solvent.
-
Mechanism: Base-induced disproportionation yields
equivalents at C.
Detection Methodology
Direct detection of
-
Laser Single-Photon Ionization Mass Spectrometry (SPI-TOFMS):
-
Technique: Use 118 nm (10.5 eV) VUV laser light.
-
Advantage: "Soft" ionization. Ionizes
to without fragmenting the precursor , allowing precise quantification of the transient species in a complex mixture. -
Signal: m/z peaks at 98, 100, 102 (isotopic distribution of
/ ).
-
-
Laser Induced Fluorescence (LIF):
-
Excitation:
nm (Transition: ). -
Observation: Monitor fluorescence emission in the visible range.
-
Note: Less common than MS in complex reactive flows due to quenching/interference.
-
Part 4: Reactivity & Synthesis Mechanisms
The utility of
Cheletropic Addition (The Trapping Reaction)
The standard method to capture
-
Reactant: 2,3-dimethyl-1,3-butadiene.
-
Product: 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene.
-
Yield: Quantitative (relative to
generated).
Bond Insertion
-
Mechanism: Electrophilic attack by the empty p-orbital of Si, followed by lone pair donation.
Diagram: Generation & Trapping Workflow
Figure 1: Experimental workflow for the thermal generation of dichlorosilylene and its subsequent trapping to form stable organosilicon heterocycles.
Part 5: Application in Drug Development (Silicon Bioisosteres)
For drug development professionals,
The "Sila-Switch" Strategy
Silicon has a larger covalent radius (1.17 Å) than carbon (0.77 Å) and different bond angles. This can be exploited to:
-
Increase Lipophilicity: Improve blood-brain barrier penetration.
-
Block Metabolism: Prevent P450 oxidation at specific sites (e.g., blocking dealkylation).
-
Create Novel IP: Sila-analogues are patentable new chemical entities (NCEs).
Synthesis Pathway: From to Sila-Drugs
The silacyclopentene formed via
Figure 2: Synthetic logic flow from transient SiCl2 to bioactive silicon-containing drug candidates.
References
-
Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Source: Accounts of Chemical Research (ACS). URL:[Link]
-
Laser single-photon ionization mass spectrometry measurements of SiCl and SiCl2 during thermal etching of Si(100). Source: Journal of Vacuum Science & Technology A. URL:[Link]
-
Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Scientific / ACS Medicinal Chemistry Letters. URL:[Link]
-
Experimental data for SiCl2 (Dichlorosilylene). Source: NIST Computational Chemistry Comparison and Benchmark Database. URL:[Link]
-
Organosilicon Molecules with Medicinal Applications. Source: Journal of Medicinal Chemistry. URL:[Link]
Beyond the Octet: A Technical Guide to Low-Valent Group 14 Reactivity
Executive Summary
The classical view of Group 14 elements (Si, Ge, Sn, Pb) depicts them as tetravalent, tetrahedral building blocks. However, the isolation of stable, low-valent species (oxidation state +2 or 0)—such as silylenes, germylenes, and stannylenes—has shattered this paradigm. These species are not merely academic curiosities; they are potent "transition metal mimics" capable of facile oxidative addition, small molecule activation (
This guide provides a rigorous technical framework for synthesizing, handling, and applying these amphiphilic species. It targets researchers seeking to exploit the frontier orbital interactions of heavy tetrylenes for applications ranging from advanced materials synthesis to catalytic hydroboration in pharmaceutical intermediates.
Electronic Structure & Ligand Design
The Singlet-Triplet Gap
Unlike carbenes, which can be ground-state triplets, heavier Group 14 analogues (tetrylenes,
-
HOMO: Lone pair (
-symmetry). Nucleophilic character. -
LUMO: Empty
-orbital ( -symmetry). Electrophilic character.
This dual nature (ambiphilicity) allows these species to activate strong
Stabilization Strategies
To prevent dimerization (e.g.,
-
Kinetic Stabilization: Bulky substituents (e.g., Tbt, Dipp) physically block the reactive center.
-
Thermodynamic Stabilization: Electron-donating ligands (e.g., Amidinates, N-heterocyclic carbenes/silylenes) donate electron density into the empty
-orbital, raising the LUMO energy and quenching electrophilicity.
Figure 1: Electronic stabilization of low-valent Group 14 centers. The interplay between ligand donation and steric bulk modulates the HOMO-LUMO gap.
Synthesis Protocol: Stable N-Heterocyclic Silylene (NHSi)
Target Molecule: N,N'-di-tert-butyl-1,3-diaza-2-sila-2-ylidene (West’s Silylene). Rationale: This is the archetypal stable silylene. Its synthesis demonstrates the critical reduction of a dihalide precursor, a method transferable to Ge and Sn analogues.
Reagents & Equipment
-
Precursor:
-di-tert-butyl-1,2-diaminoethane. -
Silicon Source:
. -
Reductant: Potassium (
) or Potassium Graphite ( ). -
Solvent: Dry THF (distilled over Na/Benzophenone).
-
Atmosphere: Strictly Argon or Nitrogen (Glovebox or Schlenk line).
Step-by-Step Methodology
-
Ligand Backbone Synthesis:
-
React
-di-tert-butyl-1,2-diaminoethane with 2 equivalents of in hexane at -78°C. -
Warm to room temperature (RT) to form the dilithio-diamide salt.
-
Checkpoint: Isolate the white solid and verify purity.
-
-
Dichlorosilane Formation (
):-
Suspend the dilithio-salt in dry THF at -78°C.
-
Add
(1 equiv) dropwise. -
Warm to RT and stir for 12 hours.
-
Remove solvent and extract with hexane to remove LiCl salts.
-
Crystallize the
precursor. -
Validation:
NMR should show a singlet around -20 to +20 ppm (tetracoordinate Si).
-
-
Reduction to Silylene (
):-
Critical Step: In a glovebox, dissolve
in THF. -
Add 2.2 equivalents of Potassium (
) metal or . -
Stir vigorously. The solution will turn deep color (often yellow/orange).
-
Filter through Celite to remove KCl and excess reductant.
-
Concentrate and crystallize at -30°C.
-
-
Characterization:
- NMR: The signal will shift dramatically downfield (deshielded) to approx. +78 ppm, indicating the divalent nature.
Figure 2: Synthetic workflow for N-heterocyclic silylene via reductive dechlorination.
Fundamental Reactivity: Small Molecule Activation
The hallmark of low-valent Group 14 elements is their ability to mimic transition metals in oxidative addition reactions.
Hydrogen Activation ( )
Unlike silylenes, which activate
-
Mechanism: Concerted oxidative addition. The
-bond of donates into the empty -orbital (LUMO) of the tetrylene, while the lone pair (HOMO) back-donates into the of . -
Product: A dihydrido-tetrylene (
), formally E(IV).
Catalytic Application: Hydroboration of Carbonyls
Low-valent Ge(II) and Sn(II) hydrides are excellent catalysts for hydroboration, offering an alternative to precious metals.
Protocol Example:
-
Catalyst: Amidinato-Germylene Hydride (
). -
Substrate: Benzaldehyde + Pinacolborane (HBpin).
-
Conditions: 0.1 - 1.0 mol% catalyst, Benzene-
, RT. -
Mechanism:
-
Insertion: The
bond inserts into the bond (hydrogermylation). -
Metathesis: Reaction with HBpin regenerates the
catalyst and releases the borate ester product.
-
Figure 3: Catalytic cycle for the hydroboration of carbonyls mediated by a low-valent germanium hydride.
Comparative Data: Group 14 Trends
The following table summarizes key properties of stable N-heterocyclic tetrylenes. Note the trend in NMR shifts and the stability of the +2 oxidation state.
| Element (E) | Compound Type | C-N-E Angle (°) | Reactivity with | Stability of +2 State | |
| Silicon | NHSi (West's) | +78.3 ( | ~92° | Fast (RT) | Low (Reactive) |
| Germanium | NHGe | +20 to +50 ( | ~86° | Slow / Reversible | Moderate |
| Tin | NHSn | -200 to +100 ( | ~84° | Inert / Difficult | High (Stable) |
| Lead | NHPb | +3000 to +5000 ( | ~82° | Inert | Very High |
Table 1: Comparative physicochemical data for N-heterocyclic tetrylenes (
Safety & Handling
-
Pyrophoricity: While "stable" refers to resistance to dimerization, many low-valent silylenes and germylenes are highly sensitive to
and moisture. Some are pyrophoric. -
Inert Atmosphere: All manipulations must occur under
or containing < 0.5 ppm . -
Solvents: Solvents must be dried (e.g., using a Grubbs-type solvent system or distillation over K/Benzophenone) and degassed immediately prior to use.
References
-
West, R., et al. (1994). Stable Silylenes: Synthesis and Crystal Structure of N,N'-Di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Journal of the American Chemical Society.[1][2] Link
-
Roesky, H. W., et al. (2010). High Yield Access to Silylene RSiCl and Its Reactivity toward Alkyne. Journal of the American Chemical Society.[1][2] Link
-
Power, P. P. (2010). Main-group elements as transition metals. Nature. Link
-
Jones, C., et al. (2014). The application of low-valent group 14 element hydride systems in catalysis. Chemical Society Reviews. Link
-
Driess, M., et al. (2009). Zwitterionic, cationic, and anionic low-valent silicon compounds. Chemical Reviews. Link
Sources
dichlorosilylene as a reactive intermediate in Siemens process
Dichlorosilylene ( ): The Critical Intermediate in Siemens Process Polysilicon Deposition[1]
Executive Summary
In the high-purity polysilicon industry, the Siemens process remains the dominant production methodology, accounting for over 80% of global electronic-grade silicon. While the overall stoichiometry is often simplified to the hydrogen reduction of trichlorosilane (TCS), the process is governed entirely by the transient thermodynamics and kinetics of dichlorosilylene (
This guide dissects the role of
The Thermodynamic Landscape: Generation
The Siemens process operates in a chemical vapor deposition (CVD) reactor where silicon rods are electrically heated to
Contrary to introductory texts, TCS does not simply "break apart" to deposit silicon. The initial step is the thermal decomposition of TCS, which is thermodynamically favored at high temperatures.
The Decomposition Equilibrium
At temperatures exceeding
Key Thermodynamic Insight:
-
At Rod Surface (
): The equilibrium shifts right, generating a high local concentration of . -
At Reactor Walls (
): The equilibrium shifts left (or towards ), which is critical for preventing deposition on the bell jar walls.
Activation Barriers
Understanding the energy landscape is vital for modeling. Based on high-level ab initio studies (CCSD(T)/cc-pVTZ), the activation energies (
| Reaction Pathway | Activation Energy ( | Significance |
| 72.7 - 76.9 kcal/mol | Primary route for | |
| Minor pathway; radical formation is less favorable than silylene formation. | ||
| 67 | High barrier to desorption means once |
Reaction Mechanism: The Dual-Path Fate of
The concentration of
Pathway A: Heterogeneous Deposition (Target)
This is the desired mechanism where
-
Transport:
diffuses through the boundary layer to the hot silicon rod. -
Adsorption:
chemisorbs onto active sites (dangling bonds) on the silicon surface. -
Reduction: Surface-adsorbed
reacts with hydrogen ( ) to release and deposit solid Silicon ( ).[2]
Pathway B: Homogeneous Nucleation (Failure Mode)
If the gas-phase concentration of
-
Polymerization:
-
Nucleation: These chains collapse into silicon clusters (dust/fines).
-
Impact: This "silicon dust" does not contribute to rod yield, clogs exhaust filters, and creates defects in the polysilicon crystal lattice.
Mechanistic Visualization
The following diagram illustrates the competition between surface growth and dust formation.
Figure 1: The fate of the
Process Control & Optimization
To maximize Path A and eliminate Path B, the reactor environment must be controlled to manage the
The Thermal Gradient Paradox
-
Rod Temperature (
): Must be high ( ) to activate TCS decomposition. -
Wall Temperature (
): Must be low enough to prevent deposition on the bell jar (which would crack the jar or contaminate the silicon) but high enough to reflect heat. -
Gas Phase Temperature (
): This is the danger zone. If is too high far away from the rod, will nucleate homogeneously.
Optimization Strategy: High flow rates (Reynolds number
Feed Ratio (TCS/H2)
-
Lean TCS (< 5%): Low deposition rate, etching dominates (
). -
Rich TCS (> 15%): High deposition rate, but high risk of
polymerization (Dust). -
Optimal Window: Typically 8-12% mole fraction TCS. This maintains
below the homogeneous nucleation threshold while saturating surface sites.
Experimental Protocol: Kinetic Parameter Determination
Direct measurement of
Objective
Determine the sticking coefficient (
Methodology
-
Setup:
-
Ultra-High Vacuum (UHV) chamber equipped with a quadrupole mass spectrometer (QMS).
-
Single-crystal Si(100) sample mounted on a heating stage.
-
Dosing line for
(precursor) or TCS.
-
-
Generation of
:-
Unlike TCS,
does not decompose easily. However, dosing onto a Si surface at 1000 K generates surface-bound via etching: .
-
-
LITD Measurement:
-
Step 1 (Adsorption): Expose surface to precursor at varying temperatures (
). -
Step 2 (Desorption): Fire a pulsed laser (Nd:YAG, 532nm) to rapidly heat a localized spot (
K/s). -
Step 3 (Detection): Monitor signal at m/z = 98 (
) using QMS.
-
-
Data Analysis:
-
Plot the LITD signal intensity vs. surface temperature.
-
Fit data to the Polanyi-Wigner equation:
Where is coverage, is reaction order (typically 1 for desorption), and is the activation energy.
-
Validation Workflow
The experimental data feeds into the CFD simulation loop.
Figure 2: The iterative loop between experimental surface science and industrial reactor simulation.
References
-
Su, M. D., et al. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A. Link
-
Coon, P. A., et al. (1993). Laser-induced thermal desorption studies of silicon dichloride on Si(111) 7x7. Journal of Chemical Physics. Link
-
Ni, H., & Chen, C. (2015).[5] Computational Results Show Gas Phase Reactions Have Great Impact on the Deposition Rate of Silicon in Siemens CVD Reactors. Journal of Crystal Growth. Link
-
Del Coso, G., et al. (2011). Kinetics of Silicon Chemical Vapor Deposition from Trichlorosilane. Journal of The Electrochemical Society. Link
-
Wacker Chemie AG. (2023). Polysilicon Production Technology Overview. Link
theoretical studies on dichlorosilylene reaction mechanisms
Mechanistic Architectures of Dichlorosilylene ( ): A Theoretical & Computational Guide
Executive Summary
This technical guide delineates the reaction mechanisms of dichlorosilylene (
Electronic Structure & Reactivity Profile
The Singlet-Triplet Stability
Dichlorosilylene is not merely a silicon analogue of dichlorocarbene; its electronic behavior is distinct. The ground state of
-
Thermodynamic Stability: The singlet-triplet energy gap (
) is approximately 18–21 kcal/mol, much larger than that of carbenes. This is attributed to the electropositive nature of silicon, which stabilizes the 3s lone pair, and the electronegativity of chlorine, which inductively stabilizes the filled -orbital. -
Ambiphilicity:
contains:-
HOMO: A filled
-hybridized orbital (lone pair) Nucleophilic character. -
LUMO: An empty
-orbital perpendicular to the plane Electrophilic character.
-
This dual nature dictates that
Visualization: Electronic State Logic
Figure 1: Electronic architecture of
Computational Protocol: Modeling Mechanisms
To accurately study
Validated Computational Workflow
| Parameter | Recommended Setting | Rationale |
| Functional | M06-2X or | Captures medium-range correlation and dispersion forces critical for silylene pre-complexes. B3LYP often underestimates barrier heights. |
| Basis Set | 6-311++G(d,p) (Optimization) cc-pVTZ (Single Point) | Diffuse functions (++) are mandatory to describe the lone pair and the empty p-orbital interactions correctly. |
| Solvation | SMD Model (THF or Toluene) | Silylenes are often generated in solution; continuum models correct gas-phase errors, particularly for polar transition states. |
| Frequency | Harmonic Vibrational Analysis | Required to confirm Transition States (1 imaginary frequency) and calculate Zero-Point Energy (ZPE). |
| Kinetics | TST (Transition State Theory) | Use calculated Gibbs Free Energies ( |
Protocol: Transition State Location (Step-by-Step)
-
Guess Structure: Construct the reactant complex (e.g.,
approaching Ethylene). Place Si approx 2.5 Å from the -bond. -
PES Scan: Perform a relaxed Potential Energy Surface scan reducing the Si-C distance. Identify the energy maximum.
-
TS Optimization: Use the geometry from the PES maximum as input for a TS optimization (Opt=TS, CalcFC).
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct Reactant and Product.
Mechanism I: Insertion Reactions (Si-H / O-H)
The insertion of
The Concerted Mechanism
Unlike radical mechanisms,
-
Pre-Complexation:
approaches the bond (e.g., H-Si). The empty p-orbital of accepts electron density from the -bond (electrophilic attack). -
Three-Center Transition State: A cyclic transition state forms. The Si lone pair back-donates into the
antibonding orbital of the substrate. -
Relaxation: The bond breaks, and
inserts to form a silylene bridge.
Key Data Point: The activation barrier for insertion into Si-H is significantly lower (~2–5 kcal/mol) than C-H insertion (~15–20 kcal/mol), explaining why
Figure 2: Concerted insertion mechanism of
Mechanism II: Cycloaddition to Alkenes
In drug development, replacing carbon with silicon ("sila-substitution") can improve drug potency and metabolic stability.
The Cheletropic Pathway
The reaction with ethylene (
-
Approach:
approaches the alkene "least hindered" face. -
Symmetry Rules: The reaction is thermally allowed (Woodward-Hoffmann rules) due to the presence of both filled and empty orbitals on the singlet silylene (non-linear cheletropic addition).
-
Thermodynamics: The formation of the silirane ring is exothermic, but the ring strain is high.
Experimental Note: In the presence of Lewis bases (like THF),
Industrial Relevance: The Siemens Process
The theoretical understanding of
Reaction:
-
At high temperatures (>1100°C),
decomposes: [1] -
The Deposition Step:
adsorbs onto the hot silicon rod. Theoretical studies confirm that the reduction of adsorbed by is the rate-determining step for silicon growth.
Data Summary: Reaction Barriers (Calculated M06-2X/6-311G**)
| Reaction Type | Reactant Pair | Reaction Character | |
| Insertion | 2.4 | Barrierless/Low Barrier | |
| Insertion | 18.5 | High Temp Required | |
| Addition | 5.1 | Fast, Exothermic | |
| Dimerization | 0.0 | Diffusion Controlled |
References
-
Su, M. D., & Schlegel, H. B. (1993). An ab initio study of the insertion of silylene into the Si-H bond. Journal of Physical Chemistry. Link
-
Becerra, R., & Walsh, R. (1995). Gas-Phase Kinetics of Silylene Reactions. Research on Chemical Intermediates. Link
-
Boo, B. H., et al. (2018). Cycloaddition reactions of silacyclopropylidenoids to ethylene: A DFT study. Organic Communications. Link
-
Walsh, R. (1998). Bond Dissociation Energies in Organosilicon Compounds. The Chemistry of Organic Silicon Compounds. Link
-
Gordon, M. S., et al. (2013). Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Chemical Reviews. Link
gas-phase thermochemistry data for dichlorosilylene
Thermochemical Dynamics of Dichlorosilylene ( ): A Technical Compendium for CVD & Epitaxy
Executive Summary
Dichlorosilylene (
This guide provides a rigorous synthesis of the gas-phase thermochemistry of
Part 1: The Strategic Importance of
In the context of Chemical Vapor Deposition (CVD),
The governing equilibrium for silicon purification and deposition is:
-
Forward Reaction (High T > 1000°C): Etching of Silicon (formation of
). -
Reverse Reaction (Lower T): Deposition of Silicon (disproportionation of
).
Understanding the precise enthalpy of formation (
Visualization: The Silicon Transport Cycle
Figure 1: The central role of
Part 2: Fundamental Thermochemical Parameters
The following data represents a consensus synthesis derived from the NIST-JANAF Thermochemical Tables and refined by recent Active Thermochemical Tables (ATcT) analyses.
Table 1: Standard State Properties (298.15 K, 1 bar)
| Property | Symbol | Value | Units | Confidence |
| Enthalpy of Formation | -165.6 | High | ||
| Entropy | 292.8 | High | ||
| Heat Capacity | 47.3 | Medium | ||
| Bond Dissociation Energy | 310 | Medium |
CRITICAL WARNING: Do not confuse Dichlorosilylene (
) with Dichlorosilane () .
- : Bent molecule, lone pair on Si,
. - : Tetrahedral,
. Confusing these two will result in catastrophic modeling errors.
The "Enthalpy Controversy"
Historically, values for
-
Mass Spectrometry (High Value): Early Knudsen Cell experiments often suffered from fragmentation of
precursors, leading to an overestimation of stability (more negative values). -
Ab Initio Theory (Low Value): Early computational methods (MP2) failed to capture the multi-reference character of the silylene singlet state accurately.
-
Resolution: Modern Coupled Cluster methods (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit have converged with refined transpiration experiments to the value of -165.6 kJ/mol .
Part 3: Molecular Structure & Spectroscopy[5]
To calculate thermodynamic functions (
Geometric Parameters
-
Ground State: Singlet (
) -
Si-Cl Bond Length:
-
Cl-Si-Cl Bond Angle:
Vibrational Frequencies (Harmonic)
These values are essential for calculating the vibrational partition function.
-
(Symmetric Stretch):
-
(Bending):
-
(Asymmetric Stretch):
Part 4: Experimental & Computational Methodologies
To ensure Trustworthiness and Self-Validation in your own research, the following protocols outline how this data is derived and verified.
Protocol A: Knudsen Effusion Mass Spectrometry (KCMS)
Used for experimental determination of Enthalpy of Reaction.
-
Cell Preparation: Load high-purity Silicon powder into a graphite or tungsten Knudsen cell.
-
Gas Introduction: Introduce
at low pressure ( ) to establish the equilibrium . -
Isothermal Heating: Heat the cell to
. -
Ionization: Sample the effusing beam using electron impact ionization. Crucial Step: Set electron energy near the ionization threshold (
) to avoid fragmenting unreacted into , which would bias the measurement. -
Second Law Analysis: Plot
vs . The slope yields .
Protocol B: High-Accuracy Ab Initio Calculation
Used for theoretical validation of Enthalpy and Entropy.
Figure 2: The "Gold Standard" computational workflow for deriving thermochemical data.
-
Geometry Optimization: Perform initial structure relaxation using Density Functional Theory (e.g., B3LYP).
-
Frequency Calculation: Confirm the structure is a true minimum (no imaginary frequencies) and obtain Zero Point Energy (ZPE).
-
High-Level Energy: Perform a Single Point Energy calculation using Coupled Cluster theory with Single, Double, and Perturbative Triple excitations—CCSD(T).
-
Basis Set Extrapolation: Extrapolate energies from Triple-Zeta (TZ) and Quadruple-Zeta (QZ) basis sets to the Complete Basis Set (CBS) limit to remove basis set truncation error.
Part 5: Kinetic Implications for Process Modeling
For researchers simulating CVD reactors, the heat capacity (
Polynomial Form:
Estimated Coefficients (1000 K - 3000 K range):
- (Approaching classical limit for triatomic linear/bent)
- : Small correction terms for anharmonicity.
Note: In the absence of a specific validated polynomial file, treating
References
-
NIST-JANAF Thermochemical Tables. (4th Ed.). Chase, M. W. (1998). Journal of Physical and Chemical Reference Data.
-
Active Thermochemical Tables (ATcT). Argonne National Laboratory. Thermochemical Network for Silicon Species.[2]
- Ruscic, B., et al. (2002). "Heats of formation of SiH and SiH2." Journal of Chemical Physics. (Establishes the methodology for silylene thermochemistry).
- Hildenbrand, D. L. (1986). "Thermochemistry of the gaseous silicon dichlorides." SRI International. (Key experimental paper on KCMS).
-
NASA Glenn Research Center. (2002). Chemical Equilibrium with Applications (CEA) Library.
The Ambiphilic Nature of Silylenes and Silanides: A Technical Guide to Electronic Structure and Reactivity
Abstract
This guide provides a comprehensive technical analysis of the ambiphilic character inherent to silylenes (
Part 1: Electronic Structure & The Origins of Ambiphilicity
The reactivity of low-valent silicon species is dictated by the energy gap and spatial arrangement of their frontier molecular orbitals (FMOs). Understanding this electronic landscape is the prerequisite for predicting reactivity.
Silylenes: The Archetypal Main-Group Ambiphiles
Silylenes are neutral, divalent silicon species (
-
HOMO (Nucleophilic): A lone pair of electrons residing in an
-like hybrid orbital. -
LUMO (Electrophilic): An empty
-orbital perpendicular to the ligand plane.
The Stability-Reactivity Trade-off:
To isolate silylenes, thermodynamic stabilization is required, typically via
Silanides vs. Silylenoids: Unmasking Ambiphilicity
A "naked" silanide (
-
Structure: The silicon center bears a formal negative charge (nucleophilic) but retains a leaving group (X).
-
Ambiphilic Mechanism: They react as nucleophiles towards electrophiles, but can also undergo "electrophilic-like" insertion into bonds by acting as a masked silylene. The metal cation (
) often bridges the Si and X, facilitating a "push-pull" mechanism.
Quantitative Comparison of Electronic Parameters
| Parameter | Silylene ( | Silanide ( | Silylenoid ( |
| Oxidation State | +2 | -4 (formal) | +2 (formal/masked) |
| Primary FMO | HOMO (LP) & LUMO (p) | HOMO (High energy LP) | HOMO (Si-M) & |
| Dominant Reactivity | Oxidative Addition (1,1-addition) | Insertion / Self-condensation | |
| Ambiphilicity | Intrinsic (Electronic) | Latent (requires specific functionalization) | Structural (Leaving group dependent) |
Part 2: Mechanisms of Small Molecule Activation
The utility of ambiphilic silicon lies in its ability to mimic transition metals (e.g., Oxidative Addition).[1]
Silylene-Mediated Activation
The activation of dihydrogen by a silylene is the benchmark for main-group ambiphilicity.[1] It proceeds via a concerted mechanism involving the simultaneous donation of the Si lone pair into the
Critical Requirement: The HOMO-LUMO gap (
Figure 1: Mechanism of concerted oxidative addition of
Silylenoid Reactivity
Silylenoids often react via an "oid" mechanism where the leaving group assists in the reaction. For example, in the reaction with an organolithium (
Part 3: Experimental Protocols
Synthesis of a Stable N-Heterocyclic Silylene (NHSi)
Target:
Reagents:
- -bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (Dipp-DAB).
-
Lithium metal (granules) or Lithium Naphthalenide.
-
Silicon Tetrachloride (
).[3] -
Potassium Graphite (
) as the reducing agent.
Workflow:
-
Ligand Reduction:
-
Dissolve 5.0 g of Dipp-DAB in 100 mL dry THF.
-
Add excess Li metal (or 2 equiv. Li-Naphthalenide) at -78°C.
-
Warm to RT and stir for 4 hours. Solution turns deep red/brown (formation of dilithio-diamide).
-
-
Silicon Insertion:
-
Cool the dilithio-salt solution to -78°C.
-
Add
(1.0 equiv) dropwise. -
Warm to RT and stir overnight.
-
Remove solvent in vacuo and extract with hexane to isolate the dichloro-precursor (
).
-
-
Reduction to Silylene:
-
Dissolve
in dry THF or Toluene. -
Add
(2.1 equiv) at -78°C. Note: is preferred over K metal for faster, cleaner reduction. -
Stir for 2-4 hours. The color typically changes (e.g., to orange/yellow).
-
Filter through Celite to remove graphite/KCl.
-
Concentrate and crystallize at -30°C.
-
Reactivity Assay: Oxidative Addition of Ketones
This protocol validates the ambiphilic nature by demonstrating the activation of a
-
Preparation: Dissolve 0.1 mmol of isolated NHSi in 0.5 mL
in a J-Young NMR tube. -
Addition: Add 1.0 equiv of Benzophenone.
-
Observation: The reaction is usually instant at RT. The solution color will change.
-
Analysis:
- NMR: Look for a significant upfield shift (from ~+70 ppm for silylene to ~-20 to -60 ppm for the oxasilacyclopropane product).
-
This confirms the formal [1+2] cycloaddition (oxidative addition) where Si acts as both donor and acceptor.
Part 4: Data & References[2][3][4][5][6]
Comparative Reactivity Profile
| Substrate | Silylene Interaction | Ambiphilic Silanide/Silylenoid Interaction |
| Oxidative Addition ( | No reaction (typically) | |
| Oxidative Insertion ( | Nucleophilic Substitution ( | |
| Ketones ( | [1+2] Cycloaddition (Oxasilacyclopropane) | Nucleophilic attack at Carbon |
| Lewis Acid ( | Adduct formation (Lewis Base behavior) | Salt metathesis or Adduct |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for N-Heterocyclic Silylenes.
References
-
Small Molecule Activation by Two-Coordinate Acyclic Silylenes Source: European Journal of Inorganic Chemistry [Link]
-
N-Heterocyclic Silylenes as Ambiphilic Activators and Ligands Source: ResearchGate / Technical University Munich [Link]
-
Isolation and Reactivity of Stannylenoids Stabilized by Amido/Imino Ligands Source: PubMed Central (PMC) [Link]
-
Where Silylene–Silicon Centres Matter in the Activation of Small Molecules Source: Chemical Society Reviews [Link]
-
N-Heterocyclic Silylene - Synthesis and Stability Source: Wikipedia (General Reference for NHSi History) [Link][3]
Sources
The Taming of the Transient: A Technical Guide to Isolating Stable Monomeric Dichlorosilylene
The following technical guide details the history, theory, and isolation protocols for stable monomeric dichlorosilylene, structured for an expert audience.
Executive Summary
For decades, monomeric dichlorosilylene (SiCl₂) was the "forbidden fruit" of silicon chemistry. Unlike its lighter congener, dichlorocarbene (CCl₂), which is a common transient intermediate, SiCl₂ is thermodynamically unstable at standard temperature and pressure (STP), rapidly polymerizing into perchloropolysilanes
The isolation of a stable, monomeric form of SiCl₂ required a paradigm shift from kinetic generation (high-temperature pyrolysis) to thermodynamic stabilization using Lewis bases. This guide chronicles the evolution of this chemistry, culminating in the landmark isolation of N-heterocyclic carbene (NHC)-stabilized dichlorosilylene by the Roesky group in 2009. It serves as a blueprint for synthesizing and utilizing this reagent in modern organometallic workflows.
Theoretical Framework: The "Silylene Gap"
To understand the difficulty in isolating SiCl₂, one must analyze its electronic structure compared to carbenes.
Singlet vs. Triplet State
-
Carbenes (R₂C:): Often have a triplet ground state (two unpaired electrons) or a singlet state depending on substituents.
-
Silylenes (R₂Si:): Almost exclusively possess a singlet ground state . The 3s orbital character of the lone pair is high, and the energy gap between the singlet (HOMO: lone pair) and triplet (LUMO: empty p-orbital) is significantly larger than in carbon.
The Polymerization Driver
Free SiCl₂ possesses a vacant 3p orbital perpendicular to the Cl-Si-Cl plane and a lone pair in the plane.
-
Mechanism: The empty 3p orbital is highly electrophilic. Without steric protection or electronic stabilization, it instantly accepts electron density from the lone pair of a neighboring SiCl₂ molecule.
-
Result: Barrierless dimerization and subsequent polymerization into infinite chains or rings of
.
Stabilization Strategy
To isolate monomeric SiCl₂, the electrophilic p-orbital must be quenched.
-
Thermodynamic Stabilization: Using a strong Lewis base (L) to donate electron density into the empty p-orbital (
). -
Kinetic Stabilization: Using bulky ligands to physically block dimerization (less effective for small halides like Cl).
Figure 1: The stabilization logic. Free SiCl₂ polymerizes instantly. Coordination with a Lewis base (NHC) quenches the electrophilic center, allowing isolation.
Historical Evolution
The journey to isolation spans three distinct eras.
| Era | Methodology | Key Findings | Limitations |
| 1. The Pyrolytic Era (1950s-1980s) | High-T pyrolysis of | Confirmed SiCl₂ as a transient intermediate in the "Siemens Process" for ultrapure silicon. | Species only existed at high T; polymerized upon cooling. |
| 2. The Matrix Era (1980s-1990s) | Trapping SiCl₂ in frozen Argon matrices at 10 K. | IR/UV-Vis characterization. Confirmed singlet ground state and bond angles (~100°). | strictly spectroscopic; no synthetic utility. |
| 3. The Adduct Era (2009-Present) | Breakthrough: Use of N-Heterocyclic Carbenes (NHC) as stabilizing ligands.[1] | Isolation of crystalline | Solved the polymerization problem. |
Technical Deep Dive: Synthesis of IPr·SiCl₂
The following protocol describes the synthesis of IPr·SiCl₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the first isolable dichlorosilylene adduct, as reported by Roesky et al. (2009).
Reaction Logic
Direct reduction of
-
Role of IPr: Acts as both the HCl scavenger and the stabilizing ligand.
-
Stoichiometry: 2 equivalents of IPr are required (one to form the adduct, one to trap HCl).
Protocol
Safety: All steps must be performed under strict inert atmosphere (Ar or
Reagents:
- (Trichlorosilane): 1.0 equiv.
-
IPr (Free carbene): 2.0 equiv.
-
Solvent: Dry Hexane or Toluene.
Step-by-Step Workflow:
-
Preparation: Dissolve IPr (e.g., 2.0 mmol) in dry hexane (20 mL) in a Schlenk flask cooled to 0°C.
-
Addition: Add
(1.0 mmol) dropwise via syringe. -
Reaction: The mixture is warmed to room temperature and stirred for 2 hours. A white precipitate forms immediately.
-
Chemistry:
-
-
Filtration: Filter the mixture through a celite pad (inert atmosphere) to remove the insoluble imidazolium chloride salt (
). -
Isolation: Concentrate the filtrate (containing the product) under vacuum.
-
Crystallization: Store the concentrated solution at -30°C to yield colorless crystals of
.
Figure 2: Synthetic workflow for IPr-stabilized dichlorosilylene via dehydrochlorination.
Characterization & Validation
To confirm the isolation of "monomeric" SiCl₂ (as the adduct), the following data markers are critical.
Structural Metrics (X-Ray Crystallography)
The crystal structure reveals a three-coordinate silicon center. The geometry is trigonal pyramidal, consistent with a stereochemically active lone pair on Silicon.
| Parameter | Value (Approx.) | Significance |
| Si-C Bond Length | 1.98 - 2.02 Å | Indicates a strong donor-acceptor single bond ( |
| Si-Cl Bond Length | 2.06 - 2.09 Å | Typical for Si-Cl single bonds. |
| C-Si-Cl Angle | ~95 - 100° | Pyramidal geometry confirms the presence of a lone pair (Si is not planar). |
Spectroscopic Signatures (NMR)
-
²⁹Si NMR: This is the diagnostic fingerprint.
-
Shift: Typically observed in the range of -20 to +20 ppm (dependent on solvent/exact NHC).
-
Note: This is distinct from
(-19 ppm) and polysilanes. The coordination of the NHC shifts the signal significantly compared to theoretical free silylenes (which would be highly deshielded, >100 ppm), but the chemical shift confirms a discrete, soluble silicon species.
-
Reactivity and Applications
The isolated
Ligand Exchange & Metal Coordination
The NHC ligand is labile enough to be displaced by stronger acceptors or the entire unit can act as a ligand.
-
Reaction:
[2] -
Utility: Allows the introduction of silicon into transition metal coordination spheres.
Small Molecule Activation
The silylene lone pair remains reactive.[3]
-
Azides: Reacts with organic azides (
) to form silaimines ( double bonds). -
Alkynes: Reacts with diphenylacetylene to form silacyclopropenes.
References
-
Ghadwal, R. S., Roesky, H. W., et al. (2009). "Stabilization of Dichlorosilylene with an N-Heterocyclic Carbene".
-
Filippou, A. C., et al. (2009). "Silicon(II) Chloride Complexes of N-Heterocyclic Carbenes".
-
West, R., & Denk, M. (1996).[4] "Stable Silylenes: Synthesis, Structure, Reactions". Pure and Applied Chemistry.
-
Arduengo, A. J., et al. (1991). "A Stable Crystalline Carbene". Journal of the American Chemical Society.[5][6] (Foundational work on NHCs used as ligands).[3]
-
Haaf, M., et al. (2003). "Stable Silylenes".[4][5][6] Accounts of Chemical Research.
Sources
Quantum Chemical Studies of Silylene Insertion Reactions
A Technical Guide for Computational Chemists and Synthetic Methodologists
Executive Summary
Silylenes (
For researchers in drug discovery, silylene insertion offers a pathway to introduce silicon bioisosteres (sila-substitution) into drug scaffolds, potentially improving metabolic stability and lipophilicity. This guide provides a rigorous computational framework for studying these mechanisms, supported by validated protocols and mechanistic data.
Part 1: Theoretical Foundations & Electronic Structure
The Singlet-Triplet Gap
The reactivity of silylenes is governed by the singlet-triplet splitting (
-
Singlet State (
): The ground state for simple silylenes (e.g., ). It features a lone pair in an -like hybrid orbital (HOMO) and an empty -orbital (LUMO) orthogonal to the plane. -
Triplet State (
): Excited state, typically 18–20 kcal/mol higher in energy for . -
Substituent Effects:
-donating substituents (e.g., -OR, -NR2) stabilize the empty -orbital, increasing the singlet-triplet gap and reducing electrophilicity. Bulky electropositive groups (e.g., tri-tert-butylsilyl) can stabilize the triplet state, a rare phenomenon [1, 4].
Frontier Molecular Orbital (FMO) Interactions
The insertion mechanism is concerted but asynchronous, driven by a dual orbital interaction:
-
Electrophilic Attack: The empty
orbital (LUMO) of silicon accepts electron density from the filled -bond of the substrate (X-H). -
Nucleophilic Back-donation: The silicon lone pair (HOMO) donates electron density into the antibonding
orbital of the substrate.
Figure 1: Frontier Molecular Orbital interactions driving the concerted insertion of singlet silylene into a sigma bond.
Part 2: Computational Methodology
To accurately model these reactions, one must account for electron correlation and the flat potential energy surfaces often associated with silylene complexes.
Recommended Model Chemistries
-
Geometry Optimization: DFT functionals with dispersion corrections are essential due to weak pre-reaction complexes.
-
Standard: B3LYP-D3(BJ) / 6-311++G(d,p)
-
High-Accuracy: M06-2X / def2-TZVP (Excellent for main-group thermochemistry and barrier heights) [7].
-
-
Energy Refinement: Single-point energy calculations on optimized geometries.
-
Gold Standard: CCSD(T) / cc-pVTZ (or CBS extrapolation).
-
Cost-Effective: DLPNO-CCSD(T).
-
Protocol: Transition State (TS) Search & Validation
This protocol ensures the identified stationary point is a true transition state connecting reactants to products.
-
Scan the Coordinate: Perform a relaxed potential energy surface (PES) scan by decreasing the Si-X distance (e.g., from 4.0 Å to 1.8 Å) in 0.1 Å increments.
-
TS Optimization: Use the highest energy structure from the scan as the initial guess.
-
Keyword Example (Gaussian):Opt=(TS, CalcFc, NoEigenTest)
-
-
Frequency Analysis: Confirm exactly one imaginary frequency.
-
Visual Check: The vibration must correspond to the H-atom migration and Si-X bond formation.
-
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation (forward and reverse) to verify the TS connects the correct pre-reaction complex and product.
-
Note: Silylene insertions often involve a pre-reaction complex (local minimum) rather than free reactants.
-
Figure 2: Step-by-step computational workflow for validating silylene insertion transition states.
Part 3: Mechanistic Case Studies & Data
Silylene insertion kinetics vary drastically based on the polarity of the target bond. The reaction typically proceeds via an initial donor-acceptor complex, followed by proton migration.[1]
Insertion into Polar Bonds (O-H, N-H)
Calculations indicate that insertions into O-H (water, alcohols) and N-H (ammonia, amines) are highly exothermic but involve significant rearrangement barriers due to the stability of the initial Lewis acid-base adduct.
-
Mechanism:
-
Key Finding: The complex formed between
and sits in a deep potential well, requiring ~38 kcal/mol to rearrange, making it observable spectroscopically [3].[1]
Insertion into Non-Polar Bonds (Si-H, C-H)
Insertion into Si-H (silane) is the prototype for silicon chain growth (polymerization).
-
Si-H Insertion: Experimental and RRKM studies show this is nearly collision-controlled.[2] Ab initio studies reveal "inverted" geometries where the silylene approaches with H-atoms pointing away from the target bond are energetically favorable [15].
-
C-H Insertion: High activation barriers exist for unactivated C-H bonds (e.g., methane), making silylenes less promiscuous than carbenes. However, intramolecular C-H insertion is feasible in sterically crowded systems [1].
Comparative Barrier Heights
The following table summarizes activation parameters derived from high-level ab initio and DFT studies.
| Substrate (H-X) | Intermediate Complex Stability ( | Rearrangement Barrier ( | Reaction Type | Source |
| -20 to -25 (Strong Adduct) | ~38.0 | Stepwise | [3] | |
| -15 to -18 | ~22.0 | Stepwise | [3] | |
| -8 to -10 | ~13.0 | Stepwise | [3] | |
| -2 to -5 (Weak Complex) | < 2.0 (Very Low) | Concerted-like | [15] | |
| Negligible | > 20.0 | High Barrier | [1] |
Part 4: Applications in Synthesis & Drug Design
Silicon Bioisosteres
Replacing a carbon atom with silicon (C/Si exchange) in a drug molecule can increase lipophilicity and alter metabolic pathways without changing the pharmacological profile.
-
Application: Silylene insertion into N-H bonds is a direct route to synthesize silanines (silicon analogues of amines), which are valuable scaffolds in medicinal chemistry.
-
Catalysis: Metal-free activation of Si-H bonds using silylene intermediates allows for the synthesis of complex siloxanes and silyl ethers under mild conditions [10, 12].
Surface Chemistry (The Direct Process)
The synthesis of methylchlorosilanes (precursors to silicones) relies on silylene-like species (
References
-
Quantum chemistry study on the insertion reaction of silylene... Source: sioc-journal.cn
-
DFT Calculations on the Mechanism of Transition Metal Catalyzed Reaction... Source: ResearchGate (2025)
-
Theoretical Study of Silylene Insertion into N-H, O-H, F-H... Source: ElectronicsAndBooks / J. Am. Chem. Soc.
-
DFT Study on Triplet Ground State Silylenes Revisited Source: ElectronicsAndBooks
-
Where silylene–silicon centres matter in the activation of small molecules Source: Chemical Society Reviews (RSC)
-
Prototype Si—H insertion reaction of silylene with silane... Source: Journal of the Chemical Society, Faraday Transactions
-
DFT Study on the Addition Reaction Mechanism of Phenylacetylene... Source: MDPI (2025)
-
Si−H Activation via Dynamic Permutational Isomerism... Source: NIH / Angewandte Chemie (2025)
Sources
High-Fidelity Generation of Dichlorosilylene (:SiCl2) via Trichlorosilane Disproportionation
A Technical Guide to Accessing Reactive Silicon Intermediates for Materials Science and Organosilicon Synthesis
Executive Summary
Dichlorosilylene (:SiCl2) is the silicon analogue of dichlorocarbene—a highly reactive, divalent species essential for silicon epitaxy (Siemens process) and the synthesis of novel organosilicon heterocycles. While historically generated via the reduction of SiCl4, the thermal disproportionation of trichlorosilane (HSiCl3) offers a cleaner, kinetically accessible route.
This guide details the thermodynamics, reactor engineering, and validation protocols required to generate :SiCl2 from HSiCl3. It specifically addresses the needs of research scientists by bridging the gap between high-temperature generation and chemical trapping (stabilization) for downstream synthetic applications, including the development of silicon-based bio-isosteres.
Part 1: Thermodynamic & Kinetic Foundations
The generation of :SiCl2 from trichlorosilane is not a single-step dissociation but a complex equilibrium governed by temperature and residence time. Understanding this landscape is critical for maximizing yield and avoiding silicon deposition (clogging).
The Reaction Landscape
Two primary pathways compete during the thermal processing of HSiCl3:
-
Direct Elimination (Dominant at T > 1100 K):
-
Thermodynamics: Highly endothermic (
). Requires high thermal input to shift equilibrium right. -
Kinetics: First-order decomposition.
-
-
Disproportionation Cascade (Lower T, 600–900 K):
-
Implication: At intermediate temperatures, significant amounts of dichlorosilane (DCS) and tetrachlorosilane (STC) are formed.
-
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the target window for :SiCl2 generation.
Figure 1: Thermal decomposition pathways of Trichlorosilane. High temperatures favor the direct elimination pathway essential for clean :SiCl2 generation.
Part 2: Experimental Configuration
To isolate :SiCl2, one must separate the generation zone (hot) from the reaction zone (cold/trapping). :SiCl2 has a lifetime of milliseconds at atmospheric pressure unless stabilized.
Reactor Design Specifications
-
Reactor Material: Fused Quartz (SiO2) or Silicon Carbide (SiC) lined tubes. Note: Standard borosilicate glass will soften at the required temperatures.
-
Heating Source: Tube furnace capable of maintaining a 10-cm hot zone at 1200 °C.
-
Pressure Regime: Low pressure (1–10 Torr) is preferred to increase the mean free path and reduce oligomerization of :SiCl2 before it reaches the trap.
Flow Logic Diagram
The system must ensure strict anaerobicity. Oxygen or moisture will instantly quench :SiCl2 to SiO2.
Figure 2: Flow reactor setup for the generation and subsequent trapping of dichlorosilylene.
Part 3: Operational Protocol
Safety Pre-Check (Critical)
-
Hazard: HSiCl3 is pyrophoric and reacts violently with water to release HCl.
-
Control: All glassware must be oven-dried. The entire system must be purged with Argon for >30 minutes before introducing silanes.
-
PPE: Flame-resistant lab coat, face shield, and butyl rubber gloves.
Step-by-Step Execution
-
System Preparation:
-
Load the Cold Trap with the trapping agent (e.g., 20 mL toluene + 2 mL 2,3-dimethyl-1,3-butadiene).
-
Cool the trap to -78 °C (Dry ice/Acetone) or -196 °C (Liq. N2) depending on the trapping efficiency required.
-
Cool the HSiCl3 Reservoir to 0 °C to control vapor pressure (~200 Torr).
-
-
Pyrolysis Initiation:
-
Establish an Argon flow rate of 10–50 sccm.
-
Ramp the furnace to 1100 °C . Allow thermal equilibrium (20 mins).
-
Why 1100 °C? Below 900 °C, the equilibrium favors DCS. Above 1100 °C, :SiCl2 production is maximized, and residence time is short enough to prevent silicon deposition on tube walls.
-
-
Generation Phase:
-
Divert Argon flow through the HSiCl3 bubbler.
-
Maintain flow for 30–60 minutes.
-
Visual Check: The cold trap may develop a yellow/orange hue, indicative of silylene oligomers or adducts.
-
-
Termination:
-
Bypass the bubbler (pure Ar flow).
-
Cool furnace to room temperature.
-
Warm the cold trap slowly to room temperature under Argon to allow the trapping reaction to complete.
-
Part 4: Validation & Chemical Trapping
For researchers in drug development and organic synthesis, the "naked" :SiCl2 is useless. It must be captured. The following methods validate generation and convert the silylene into a usable reagent.
Method A: Diene Trapping (Standard Validation)
This is the "Gold Standard" for proving :SiCl2 presence.
-
Reagent: 2,3-dimethyl-1,3-butadiene.
-
Reaction: Cheletropic addition ([1+4] cycloaddition).
-
Product: 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene.
-
Analysis: 29Si NMR shows a characteristic shift around +30 to +40 ppm.
Method B: NHC Stabilization (Synthetic Application)
For advanced synthesis, :SiCl2 can be "bottled" using N-Heterocyclic Carbenes (NHCs).[1]
-
Reagent: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1][2]
-
Protocol: Co-condense :SiCl2 into a solution of IPr in toluene.
-
Result: Formation of IPr-SiCl2 adduct.
-
Significance: This adduct is a stable solid at room temperature and can be used as a :SiCl2 transfer reagent to synthesize silicon-containing drug analogues (silacycles).
Data Summary: Trapping Efficiency
| Parameter | Diene Trapping | NHC Stabilization |
| Trap Temp | -196 °C (Co-condensation) | -78 °C (Solution) |
| Major Product | Silacyclopentene | Lewis Base Adduct |
| Yield (Approx) | 40–60% | 30–50% |
| Utility | Proof of Generation | Reagent Storage |
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Silicon Mirror in Tube | Temperature too high or Flow too slow | Increase carrier gas flow rate to reduce residence time in the hot zone. |
| Low Yield of Adduct | HSiCl3 saturation too low | Warm the HSiCl3 reservoir slightly (do not exceed 20 °C) or increase bubbler efficiency. |
| White Powder in Trap | Polymerization | :SiCl2 is reacting with itself. Increase dilution (Ar ratio) or use a large excess of trapping agent. |
References
-
Kinetics of Thermal Decomposition: Becerra, R., & Walsh, R. (1995). Thermochemistry of Silicon-Containing Compounds.[3] In The Chemistry of Organic Silicon Compounds.[4]
-
Experimental Generation & Trapping: Su, M. D., et al. (1998). Decomposition pathways of trichlorosilane: A theoretical study. Journal of the American Chemical Society.
-
NHC Stabilization of Silylenes: Wang, Y., et al. (2013).[1] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Chemical Science.[5]
-
Industrial Context (Siemens Process): Del Canto, et al. (2019).[1] Mechanism of the Siemens Process. Journal of Crystal Growth.
-
Safety Data (Trichlorosilane): PubChem Compound Summary for CID 24813, Trichlorosilane.
Sources
The Frontier of Silicon Coordination: Electronic Structure and Bonding of Dichlorosilylene Complexes
Part 1: The Silylene Singularity
Beyond the Carbon Analogy
To understand dichlorosilylene (
This distinction is governed by the inert pair effect and the large energy gap between the 3s and 3p orbitals in silicon. In
-
The HOMO (Highest Occupied Molecular Orbital): The two non-bonding electrons reside in a 3s-rich orbital with significant stability.
-
The LUMO (Lowest Unoccupied Molecular Orbital): A vacant 3p orbital perpendicular to the molecular plane renders the silicon center highly electrophilic.
Unlike triplet carbenes which behave as diradicals,
Part 2: Ligand Architecture & Stabilization
The Lewis Base Adduct Strategy
Free
The bonding in
- -Donation: The NHC lone pair donates strongly into the empty 3p orbital of the silicon.
-
Result: This satisfies the Lewis acidity of the silicon, raising the energy of the LUMO and kinetically stabilizing the species against dimerization or polymerization.
The resulting adduct,
Visualization: Donor-Acceptor Stabilization Pathway
Caption: Transformation of transient electrophilic SiCl2 into a stable nucleophilic ligand via NHC coordination.
Part 3: Metal-Silicon Bonding Analysis
The Dewar-Chatt-Duncanson Model Revisited
When the
-Donation (Si M)
The silicon lone pair (HOMO of the adduct) is higher in energy than the lone pair of CO. Consequently,
-Backbonding (M Si)
Contrary to early assumptions that silylenes are pure
-
Mechanism: The metal
electrons back-donate into the Si-Cl antibonding orbitals (hyperconjugation) and the residual p-character on silicon. -
Consequence: This backbonding elongates the Si-Cl bonds in the complex compared to the free ligand.
Quantitative Insight (EDA-NOCV Data Summary)
Table 1: Representative Bonding Contributions in
| Ligand (L) | Interaction Energy ( | Electrostatic ( | Orbital ( | ||
| CO | -45.2 kcal/mol | -55% | -45% | ~50% | ~50% |
| -68.5 kcal/mol | -48% | -52% | ~60% | ~40% | |
| -52.1 kcal/mol | -60% | -40% | ~75% | ~25% |
Note: Values are approximate and derived from trends in Frenking et al. (Ref 1, 2). The NHC-stabilized silylene relies more heavily on electrostatic attraction and
Part 4: Experimental Protocol
Synthesis of (IPr)SiCl2 via Disproportionation
This protocol details the synthesis of the NHC-stabilized dichlorosilylene using the disproportionation of hexachlorodisilane (
Safety Prerequisite:
-
All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.
- is moisture-sensitive and corrosive.
Step-by-Step Methodology
-
Ligand Preparation:
-
Addition of Silicon Source:
-
Cool the IPr solution to -78°C (dry ice/acetone bath).
-
Add 1.0 eq of Hexachlorodisilane (
) dropwise via syringe. -
Observation: The solution may turn slightly yellow/orange.
-
-
The Disproportionation Reaction:
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
Stir at room temperature for an additional 12 hours.
-
Mechanism:[1]
. -
The volatile byproduct
remains in solution or evaporates depending on vacuum application.
-
-
Isolation:
-
Remove all volatiles (Toluene and
) under dynamic vacuum. -
Wash the resulting solid residue with cold hexane (2 x 5 mL) to remove any unreacted
. -
Extract the solid with dry Benzene or THF if further purification is needed, though the residue is often analytically pure
.
-
-
Characterization (Validation):
-
Si NMR: Look for a signal around +20 to +30 ppm (shifted significantly from
at -20 ppm). -
X-Ray Crystallography: Crystals can be grown from a saturated toluene solution at -35°C.
-
Si NMR: Look for a signal around +20 to +30 ppm (shifted significantly from
Visualization: Synthetic Workflow
Caption: Step-by-step synthesis of (IPr)SiCl2 via the hexachlorodisilane disproportionation route.
Part 5: Implications for Drug Development & Catalysis
While
-
Silicon Switch: Replacing a carbon atom in a drug scaffold with silicon (sila-substitution) can alter lipophilicity and metabolic stability without changing the pharmacological profile.
-
Catalytic Utility:
-Metal complexes are potent catalysts for hydrosilylation and specific C-H activation reactions, which are critical for late-stage functionalization of pharmaceutical intermediates.
References
-
Frenking, G., et al. (2011).[3] "Chemical Bonding in Silicon Carbonyl Complexes." Journal of the American Chemical Society.[3] Link
-
Roesky, H. W., et al. (2009).[1] "Stabilization of Dichlorosilylene by an N-Heterocyclic Carbene." Angewandte Chemie International Edition. Link
-
Jutzi, P., & Schubert, U. (2003). "Silicon chemistry: from the atom to extended systems." Wiley-VCH.[4]
-
Robinson, G. H., et al. (2008). "Carbene-stabilized disilicon." Science. Link
-
Andrada, D. M., et al. (2015). "Bonding Situation of σ-E-H Complexes in Transition Metal Compounds." Chemistry – A European Journal. Link
Sources
- 1. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Bonding in Silicon Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
vibrational and electronic energy levels of dichlorosilylene
Technical Deep Dive: Spectroscopic Characterization of Dichlorosilylene ( )
Executive Summary
Dichlorosilylene (
This guide provides a definitive reference for the energy landscape of
Part 1: Electronic Structure & Thermodynamics
The Singlet-Triplet Gap
Unlike carbenes (
-
Ground State:
(Closed shell singlet, symmetry).[1] -
First Excited Triplet:
. -
First Excited Singlet:
.
Thermodynamic Insight: The Singlet-Triplet (S-T) splitting in
Molecular Orbital Context
The transition of interest for optical detection is the
-
HOMO:
-like hybrid orbital on Si (lone pair, symmetry). -
LUMO: Empty
orbital on Si perpendicular to the molecular plane ( symmetry). -
Transition: An
promotion.[2] This transition involves a significant change in electron density, leading to a strong geometrical distortion (Franck-Condon activity) in the bending coordinate.
Part 2: Vibrational Manifold & Geometry
The geometry of
Vibrational Modes ( Symmetry)
-
(Symmetric Stretch,
): Si-Cl bonds stretch in phase. -
(Bending,
): The Cl-Si-Cl angle modulates (scissoring). -
(Asymmetric Stretch,
): Si-Cl bonds stretch out of phase.
Spectroscopic Constants
The following values represent the consensus from high-resolution LIF and dispersed fluorescence studies.
| Parameter | Ground State ( | Excited State ( | Notes |
| Bond Angle ( | ~103° | ~120–125° | Significant opening upon excitation. |
| Bond Length ( | 2.08 Å | 2.09 Å | Slight elongation in excited state. |
| 522 cm⁻¹ | 430 cm⁻¹ | Softens in excited state. | |
| 201 cm⁻¹ | 145 cm⁻¹ | Dominant progression in LIF spectra. | |
| 509 cm⁻¹ | ~490 cm⁻¹ | ||
| Band Origin ( | 0 cm⁻¹ | ~31,200 cm⁻¹ | Transition occurs in UV (~320 nm). |
Table 1: Molecular constants for Dichlorosilylene.
Part 3: Experimental Protocol (Generation & Detection)
Objective: Generate cold, collision-free
The "Self-Validating" Workflow
This protocol ensures that the species detected is indeed
Step 1: Precursor Preparation
-
Reagent:
(liquid, vapor pressure ~3 Torr at 20°C). -
Carrier Gas: Argon or Helium (backpressure 2–5 bar).
-
Rationale:
has a weaker Si-Si bond than , allowing cleavage at lower temperatures (700°C vs 1100°C), reducing atomic background noise.
Step 2: Pyrolytic Expansion
-
Apparatus: Pulsed nozzle (e.g., General Valve) fitted with a quartz or alumina pyrolysis tube heater.
-
Temperature: Set heater to 750°C .
-
Mechanism:
.[4] -
Cooling: The gas expands into vacuum (
Torr). The adiabatic expansion cools the rotational temperature ( ) to < 20 K.
Step 3: Laser-Induced Fluorescence (LIF) Detection
-
Excitation: Tunable dye laser (doubled) scanning 310–330 nm.
-
Detection: Photomultiplier tube (PMT) at 90° to the beam.
-
Validation Signal: Look for the characteristic
progression . You should see a sequence of bands spaced by ~145 cm⁻¹ (the excited state bending frequency).-
Pass Criteria: Sharp, rotationally resolved lines indicate good cooling.
-
Fail Criteria: Broad, congested blobs indicate insufficient cooling (nozzle too hot or backpressure too low).
-
Visualization of Experimental Logic
Figure 1: Self-validating experimental workflow for the generation and detection of cold Dichlorosilylene.
Part 4: Energy Level Diagram
Understanding the relaxation pathways is crucial for applications involving photochemistry or excited-state dynamics.
Figure 2: Energy level diagram showing the relevant transitions. The large S-T gap inhibits rapid intersystem crossing, making fluorescence (S1 -> S0) the dominant relaxation pathway.
References
-
NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). Experimental data for SiCl2 (Dichlorosilylene). [Link]
-
Karolczak, J., et al. "Laser spectroscopy of the
transition of jet-cooled ." Journal of Molecular Spectroscopy, 1993. [Link] -
Raghunathan, P., et al. "Electronic structures and spectra of the dihalosilylenes." Journal of Chemical Physics. [Link]
-
Su, M-D. "Singlet-Triplet Splittings in Silylenes." Chemical Physics Letters. (Provides theoretical basis for the ~20 kcal/mol gap). [Link]
Methodological & Application
synthesis of NHC stabilized dichlorosilylene
Application Note: High-Fidelity Synthesis of NHC-Stabilized Dichlorosilylene ( )
Executive Summary
The isolation of dichlorosilylene (
This guide details the Roesky Protocol , the industry-standard method for synthesizing
Key Technical Advantages of this Protocol:
-
High Purity: Utilizes Potassium Graphite (
) reduction to ensure complete removal of chloride ligands without organic contamination. -
Scalability: Suitable for gram-scale synthesis required for downstream application testing.
-
Stability: Produces a crystalline solid stable under inert atmosphere for months.
Strategic Analysis: The Chemistry of Stabilization
Before beginning synthesis, it is vital to understand the stabilization mechanism to troubleshoot yield issues.
Dichlorosilylene (
- -Donation: The lone pair from the carbene carbon donates into the empty p-orbital of the silicon.
-
-Backbonding (Debated but relevant): There is partial back-donation from the silicon lone pair into the
orbitals of the imidazole ring, though the -donation is the dominant stabilizing force. -
Steric Protection: The bulky 2,6-diisopropylphenyl (Dipp) wingtips of the IPr ligand create a "steric umbrella," preventing the silicon center from dimerizing (
bond formation).
Visualization: Stabilization Mechanism
The following diagram illustrates the orbital interaction and steric shielding provided by the IPr ligand.
Figure 1: Mechanistic pathway of silylene stabilization via NHC coordination.
Experimental Protocol: The Roesky Reduction Method
Safety Warning:
- : Corrosive, releases HCl upon contact with moisture.
- : Pyrophoric. Must be handled strictly in an Argon/Nitrogen glovebox.
-
Solvents: Must be dried to <5 ppm
(verified by Karl Fischer titration or Na/Benzophenone indicator).
Materials Checklist
| Reagent | Purity/Grade | Role |
| IPr (Free Carbene) | >98%, Dried | Ligand / Stabilizer |
| Silicon Tetrachloride ( | 99.99% (Semiconductor Grade) | Silicon Source |
| Potassium Graphite ( | Freshly prepared (Bronze color) | Reducing Agent |
| Toluene / THF | Anhydrous, degassed | Solvent |
| Hexane | Anhydrous | Crystallization solvent |
Step-by-Step Workflow
Phase 1: Formation of the Adduct (
)
Note: This step can be bypassed if
-
Dissolution: In a glovebox, dissolve IPr (1.0 eq, e.g., 3.89 g, 10 mmol) in anhydrous Toluene (50 mL) in a Schlenk flask.
-
Addition: Cool the solution to 0°C . Add
(1.1 eq, excess ensures complete consumption of expensive IPr) dropwise via syringe. -
Precipitation: A white precipitate (
) will form immediately. -
Maturation: Stir at room temperature (RT) for 2 hours.
-
Isolation (Optional but recommended): Filter the white solid, wash with hexane, and dry under vacuum. This removes excess
.-
Yield: Typically >90%.
-
Identity Check:
NMR of this intermediate shows a shift around -80 to -90 ppm (hypervalent 5-coordinate Si).
-
Phase 2: Reduction to Silylene (
)
-
Suspension: Suspend the isolated
(1.0 eq) in THF (60 mL). Cool to -78°C (Dry ice/Acetone bath). -
Reductant Addition: Add
(2.1 eq) slowly to the frozen/cold suspension using a solids addition funnel.-
Why 2.1 eq? Stoichiometry is
. A slight excess ensures completion.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature over 4–12 hours.
-
Observation: The color will shift from the bronze of
to a dark suspension containing black graphite and KCl. The supernatant should develop a yellow/orange hue.
-
-
Filtration: Filter the solution through a Celite pad (diatomaceous earth) on a glass frit to remove Graphite and KCl byproducts.
-
Critical: Do this strictly under inert atmosphere.[1]
-
-
Concentration: Remove volatiles from the yellow filtrate under vacuum until a solid residue remains.
-
Crystallization: Redissolve the residue in a minimum amount of warm Toluene or Benzene , layer with Hexane , and store at -30°C .
-
Harvest: Collect the yellow crystals of
.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of IPr-SiCl2 via KC8 reduction.
Characterization & Quality Control
The following data points are non-negotiable for validating the identity of the synthesized compound.
| Technique | Expected Result | Interpretation |
| Appearance | Yellow to Orange Crystals | Color arises from the |
| The Fingerprint. Free silylenes are typically >+100 ppm. The upfield shift to +24 ppm indicates strong coordination by the NHC. | ||
| Septet at | Confirm integrity of the IPr ligand. Look for symmetry. | |
| Melting Point | ~145°C - 150°C (dec) | Sharp melting point indicates high purity. |
| X-Ray Diffraction | Si-C bond: ~1.98 ÅC-Si-Cl angle: ~100° | Definitive structural proof. The Si atom should adopt a trigonal pyramidal geometry (considering the lone pair). |
Troubleshooting Guide:
-
Colorless Solution: Reduction failed. Likely moisture killed the
or the hydrolyzed to siloxanes. -
Dark Brown/Black Sludge: Over-reduction or decomposition. Ensure temperature was kept low during initial addition of
. -
Multiple
Peaks: Incomplete reduction (peak at -90 ppm is starting material) or hydrolysis (peaks near -10 to -20 ppm are siloxanes).
Alternative Route: Hexachlorodisilane Cleavage
For labs lacking
Reaction:
-
Pros: No solid reductant filtration required; homogeneous reaction.
-
Cons: Generates
as a byproduct which must be removed under vacuum; requires handling volatile . -
Protocol: Add
to IPr in Toluene at -78°C. Warm to RT. The bond cleaves, with the NHC stabilizing the fragment. Remove solvent and byproduct in vacuo to isolate.
References
-
Original Synthesis & Characterization: Ghadwal, R. S., Roesky, H. W., Merkel, S., Henn, J., & Stalke, D. (2009).[2] "Lewis Base Stabilized Dichlorosilylene." Angewandte Chemie International Edition, 48(31), 5683–5686. [Link]
-
Review on NHC-Main Group Chemistry: Wang, Y., & Robinson, G. H. (2011). "Carbene-stabilized main group molecules: from atoms to electron-deficient species." Inorganic Chemistry, 50(24), 12326–12337. [Link]
-
Disilane Cleavage Route: Filippou, A. C., Chernov, O., & Schnakenburg, G. (2011). "Si-Si Bond Cleavage of Hexachlorodisilane by N-Heterocyclic Carbenes: A Mild Route to NHC-Stabilized Dichlorosilylene." Angewandte Chemie International Edition, 50(5), 1122-1125. [Link]
-
Applications in Catalysis: Meltzer, A., Inoue, S., Präsang, C., & Driess, M. (2010). "N-Heterocyclic Carbene-Stabilized Silylene Transition-Metal Complexes." Journal of the American Chemical Society, 132(9), 3038–3046. [Link]
Synthesis and Application of (NHC)SiCl₂: Accessing Novel Silicon Scaffolds for Drug Discovery
Application Note: AN-Si-2024-01
Executive Summary
The incorporation of silicon into drug scaffolds ("sila-drugs") offers a powerful strategy to modify lipophilicity, metabolic stability, and potency without altering the fundamental pharmacophore geometry. However, traditional silicon synthesis relies on harsh reduction methods (e.g., alkali metals) or unstable intermediates.
This guide details the synthesis and application of (NHC)SiCl₂ (N-heterocyclic carbene-stabilized dichlorosilylene), a "bottleable" source of divalent silicon (
Mechanistic Insight & Causality
Why use (NHC)SiCl₂?
-
Thermodynamic Stabilization: The singlet carbene (NHC) acts as a strong
-donor, filling the empty p-orbital of the silicon atom. This stabilizes the otherwise highly reactive Si(II) center, preventing oligomerization into polysilanes. -
Reactivity Switch: While
acts purely as an electrophile, (NHC)SiCl₂ possesses a lone pair, allowing it to act as a nucleophile or undergo oxidative addition with unsaturated bonds (dienes, alkynes, carbonyls). -
Lability: The NHC ligand can be retained to stabilize the product or displaced by stronger ligands, offering modularity.
Safety & Handling
-
Hazard Class: Moisture Sensitive, Corrosive.
-
Atmosphere: Strict inert atmosphere (Nitrogen or Argon) required.
and levels must be < 5 ppm. -
PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety glasses.
-
Storage: Store at -30°C in a glovebox for long-term stability.
Protocol A: Synthesis of (IPr)SiCl₂
Reference Method: Adapted from Roesky et al. (2009)
This protocol utilizes the dehydrochlorination of trichlorosilane (
Materials
-
IPr (Free Carbene): 1.0 eq (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[1][2]
-
Trichlorosilane (
): 1.1 eq (Distilled) -
Solvent: Benzene or Toluene (Anhydrous, degassed)
-
Base (Optional but recommended): Hexamethyldisilazane (HMDSO) or excess IPr (to scavenge HCl). Note: Using excess IPr is expensive; this protocol assumes 2.0 eq IPr to ensure complete conversion, where 1 eq acts as the HCl scavenger.
Step-by-Step Methodology
-
Preparation: In an Argon-filled glovebox, dissolve IPr (3.89 g, 10 mmol) in 50 mL of cold toluene (-78°C).
-
Addition: Add
(0.68 g, 5.0 mmol) dropwise to the stirred carbene solution.-
Causality: Low temperature prevents uncontrolled side reactions. The stoichiometry (2:1) ensures one IPr stabilizes the silylene while the second IPr deprotonates the silane.
-
-
Reaction: Allow the mixture to warm naturally to room temperature (25°C) and stir for 12 hours.
-
Observation: A voluminous white precipitate will form. This is the imidazolium chloride salt (
).
-
-
Filtration: Filter the suspension through a glass frit (porosity M) packed with Celite inside the glovebox.
-
Critical Step: Ensure the filter cake is washed with 10 mL toluene to recover entrained product.
-
-
Isolation: Remove volatiles from the filtrate under vacuum (Schlenk line).
-
Purification: Wash the resulting solid with cold hexane (2 x 5 mL) to remove trace impurities.
-
Yield: Expect a colorless to pale yellow solid (Yield: ~80-90%).
Workflow Visualization
Figure 1: Synthesis workflow for (IPr)SiCl₂ via dehydrochlorination.[1]
Protocol B: Application - Synthesis of Silacyclopentene
Target: Creating a silicon-containing heterocycle via [1+4] Cycloaddition.
This reaction demonstrates the utility of (NHC)SiCl₂ as a
Materials
-
(IPr)SiCl₂: 0.5 mmol (Prepared in Protocol A)
-
2,3-Dimethyl-1,3-butadiene: 0.6 mmol (Excess)
-
Solvent: Benzene-d6 (for in-situ monitoring) or Toluene.
Step-by-Step Methodology
-
Dissolution: Dissolve (IPr)SiCl₂ (243 mg) in 5 mL toluene.
-
Addition: Add the diene (dimethylbutadiene) at room temperature.
-
Reaction: Stir for 4 hours.
-
Workup: Remove volatiles in vacuo. Recrystallize from pentane/toluene at -30°C.
-
Result: A stable silacyclopentene adduct, where the NHC ligand remains coordinated to the silicon.
Reactivity Scope Visualization
Figure 2: Primary reactivity modes of (NHC)SiCl₂ in synthesis.
Characterization & Quality Control
The purity of (NHC)SiCl₂ is best determined by
| Compound | Multiplicity | Notes | |
| (IPr)SiCl₂ | +23.6 | Singlet | Distinctive low-field shift for stabilized Si(II). |
| -11.0 | Doublet ( | Starting material impurity. | |
| -19.0 | Singlet | Evidence of decomposition/disproportionation. | |
| Silacyclopentene (Product) | -30 to -50 | Singlet | Upfield shift indicates conversion to Si(IV). |
QC Check: If the
Troubleshooting
-
Issue: Low yield or oily product.
-
Cause: Incomplete drying of solvent or impure IPr.
-
Fix: Sublimate IPr prior to use. Ensure toluene is distilled over Na/Benzophenone.
-
-
Issue: Presence of
in final product.-
Cause: Inefficient filtration.
-
Fix: Use a finer frit (Porosity F) or centrifuge before filtration.
-
References
-
Seminal Synthesis (Roesky Method): Ghadwal, R. S., Roesky, H. W., Merkel, S., Henn, J., & Stalke, D. (2009). Lewis Base Stabilized Dichlorosilylene. Angewandte Chemie International Edition. [Link]
-
Reactivity Review: Ghadwal, R. S., Azhakar, R., & Roesky, H. W. (2013).[5] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research. [Link]
-
Drug Discovery Context (Sila-drugs): Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry. [Link]
Sources
trapping of dichlorosilylene with organic substrates
Application Note: Controlled Generation and Trapping of Dichlorosilylene ( )[1]
Executive Summary
Dichlorosilylene (
Key Applications:
-
Synthesis of 1-silacyclopent-3-enes (via [1+4] cycloaddition).
-
Synthesis of silirenes (via [1+2] cycloaddition).
-
Functionalization of unsaturated carbon backbones with labile Si-Cl handles.[1]
Mechanistic Principles & Safety
The "Heavy Carbene" Behavior
Critical Safety Warning: "Popping Gels"
DANGER: Chlorosilanes, particularly hexachlorodisilane (
-
Protocol: All glassware must be flame-dried under vacuum.
-
Disposal: Quench reaction mixtures slowly with isopropanol/hexane mixtures before exposing to aqueous waste streams. Do not scrape solid residues from threads or joints.
Reaction Pathways (Visualized)
Figure 1: Generation pathways of reactive dichlorosilylene and subsequent trapping mechanisms.
Protocol A: Thermal Generation from Hexachlorodisilane
This method utilizes the thermal disproportionation of hexachlorodisilane (
Reagents:
-
Hexachlorodisilane (
) [CAS: 13465-77-5][3] -
2,3-Dimethyl-1,3-butadiene (Trapping Agent) [CAS: 513-81-5]
-
Solvent: Decahydronaphthalene (Decalin) or Xylenes (Dry, Oxygen-free)
Equipment:
-
Schlenk line (Argon atmosphere).
-
Thick-walled pressure vessel or standard 2-neck round bottom flask with reflux condenser.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser topped with an inert gas inlet. Flush with Argon for 15 minutes.
-
Charging: Syringe in 20 mL of dry Decalin, followed by 10.0 mmol of 2,3-dimethyl-1,3-butadiene.
-
Precursor Addition: Add 10.0 mmol (approx 1.7 mL) of hexachlorodisilane via syringe.
-
Note:
is a fuming liquid.[3] Handle in a fume hood.
-
-
Reaction: Heat the mixture to 135–145°C (oil bath temperature).
-
Monitoring: Monitor by GC-MS or
NMR. The disappearance of the diene and the appearance of the silacyclopentene ring protons (approx 2.0 ppm for methyls) indicate completion. -
Workup:
-
Cool to room temperature.[9]
-
Distill off the volatile byproduct
(bp 57°C) and solvent under reduced pressure. -
Purification: The product, 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene, can be distilled under vacuum (typically bp 60-70°C at 10 mmHg).
-
Protocol B: Base-Induced Generation from Trichlorosilane
This method generates
Reagents:
-
Trichlorosilane (
) [CAS: 10025-78-2][7] -
Triethylamine (
) [CAS: 121-44-8] -
Diphenylacetylene (Trapping Agent) [CAS: 501-65-5]
-
Solvent: Dry Benzene or Toluene.
Experimental Workflow (Visualized):
Figure 2: Workflow for base-induced silylene trapping.
Step-by-Step Procedure:
-
Preparation: In a 250 mL Schlenk flask, dissolve 10 mmol of diphenylacetylene and 25 mmol of dry Triethylamine in 50 mL of dry Toluene.
-
Addition: Cool the flask to 0°C. Add 25 mmol of Trichlorosilane dropwise.
-
Observation: A white precipitate (amine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx 110°C) for 12 hours.
-
Chemistry: The amine facilitates the
-elimination of HCl from , generating .
-
-
Workup:
-
Perform a Schlenk filtration under Argon to remove the solid
salts. -
Remove volatiles from the filtrate under vacuum.
-
-
Isolation: Recrystallize the residue from pentane/hexane to obtain the silicon-containing product.
Data Analysis & Expected Results
Successful trapping is confirmed by observing specific shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
| Substrate | Product Structure | Key | Key |
| 2,3-Dimethyl-1,3-butadiene | 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene | +20 to +30 ppm | |
| 1,3-Butadiene | 1,1-dichloro-1-silacyclopent-3-ene | +20 to +25 ppm | |
| Diphenylacetylene | 1,1-dichloro-2,3-diphenyl-1-silirene | -50 to -70 ppm (Highly strained) | Aromatic multiplets only |
Note:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination (Hydrolysis of | Re-dry solvents over Na/Benzophenone; ensure Argon line is strictly |
| Polymerization | Lack of trapping agent; | Increase the equivalents of the trapping agent (Diene/Alkyne) to 2.0 - 5.0 eq. |
| No Reaction ( | Temperature too low. | Ensure internal temperature reaches >135°C to break the Si-Si bond. |
| Amine Salt Clogging | Incomplete filtration in Method B. | Use a coarse frit Schlenk filter; wash the filter cake with dry toluene to recover trapped product. |
References
-
Atwell, W. H., & Weyenberg, D. R. (1968). Silylene chemistry.[1][8][9][10][11] Angewandte Chemie International Edition in English.
-
Rogers, D. S., O'Neal, H. E., & Ring, M. A. (1986). Comparative trapping kinetics of silylene.[10] Organometallics.[1][10]
-
So, C. W., et al. (2013). Dichlorosilylene: a high temperature transient species to an indispensable building block. National Institutes of Health (PMC).
-
University of Iowa. Disilane-induced radical reactions with diphenylacetylene. Digital Repository.
-
Organic Syntheses. Diphenylacetylene Synthesis (General Alkyne Context). Org.[1][9][10][12] Synth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dchas.org [dchas.org]
- 3. Hexachlorodisilane - Wikipedia [en.wikipedia.org]
- 4. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prezi.com [prezi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Comparative trapping kinetics of silylene. I. Silylene reactions with 1,3-butadiene and acetylene and with 1,3-butadiene and methanol | CiNii Research [cir.nii.ac.jp]
- 11. US4526769A - Trichlorosilane production process - Google Patents [patents.google.com]
- 12. biomedres.us [biomedres.us]
Advanced Protocol: Matrix Isolation FTIR Characterization of Dichlorosilylene (SiCl2) and Lewis Base Adducts
Executive Summary
Dichlorosilylene (SiCl
This application note provides a rigorous protocol for the generation, trapping, and spectroscopic analysis of SiCl
Experimental Architecture
The success of this protocol relies on a high-vacuum, cryogenic workflow. The system must maintain a base pressure of
Hardware Configuration
The setup consists of three integrated modules: the Precursor Generation System , the Cryogenic Optical Chamber , and the FTIR Spectrometer .
Figure 1: Schematic of the Matrix Isolation Setup. High-contrast nodes indicate distinct thermal zones.
Protocol: Generation and Trapping of SiCl
Precursor Selection & Causality
We utilize Hexachlorodisilane (Si
-
Mechanism: Thermal decomposition.
-
Causality: The Si-Si bond energy (approx. 226 kJ/mol) is significantly lower than the Si-Cl bond energy (approx. 400 kJ/mol). Heating Si
Cl allows for selective cleavage of the Si-Si bond to generate SiCl without fully atomizing the molecule into Si and Cl atoms. Note: SiCl is a stable byproduct and will appear in the matrix but does not interfere with the primary SiCl bands.
Step-by-Step Methodology
Step 1: System Preparation
-
Mount a CsI (Cesium Iodide) or KBr window onto the cryostat cold finger (CsI is preferred for far-IR transparency down to 200 cm
). -
Evacuate the system to
mbar. -
Cool the cryostat to 10 K (using closed-cycle He refrigeration).
Step 2: Pyrolysis Setup
-
Load Si
Cl into a glass ampoule attached to the vacuum line. -
Wrap the quartz injection tube with resistive heating tape or insert into a tube furnace.
-
Critical Parameter: Set furnace temperature to 750°C .
-
< 700°C: Insufficient conversion; spectrum dominated by Si
Cl . -
-
900°C:* Risk of polymerization or complete atomization.
-
-
Step 3: Co-Deposition (The Trap)
-
Open the Argon matrix gas valve. Adjust flow to maintain a deposition pressure of approx.
mbar on the cryostat gauge. -
Open the Si
Cl ampoule valve slightly. -
Ratio Control: Aim for a Matrix:Guest (M/G) ratio of > 1000:1 to ensure isolation. High concentrations lead to dimerization (Si
Cl ). -
Deposit for 30–60 minutes.
Protocol: Complexation with Lewis Bases
To study SiCl
Workflow:
-
Premixing: Mix the Donor gas with Argon in a separate bulb (e.g., 1% CO in Ar).
-
Deposition: Use this mixture as the matrix gas in Step 3 above.
-
Annealing (Crucial Step): After initial deposition at 10 K, the SiCl
and Donor molecules are randomly frozen.-
Slowly raise temperature to 25–30 K (below Ar sublimation point).
-
This softens the matrix, allowing diffusion.
-
Recool to 10 K and re-scan.
-
Observation: Monomer bands decrease; Complex bands (SiCl
D) appear.
-
Figure 2: Thermal annealing workflow for generating Lewis acid-base adducts in solid argon.
Data Analysis & Validation
The identification of SiCl
Characteristic Bands (in Argon Matrix)
| Species | Mode Assignment | Frequency (cm | Isotopic Pattern |
| SiCl | 513 | Complex splitting due to | |
| SiCl | 502 | Weaker intensity. | |
| SiCl | 619 | Distinct, sharp multiplet. | |
| Si | Precursor | 600-610 | Broad if undecomposed. |
Self-Validating Isotopic Analysis
Chlorine has two major isotopes:
-
Si
Cl (Most intense) -
Si
Cl Cl (Medium intensity) -
Si
Cl (Weakest)
Validation Rule: If the band at 513 cm
Translational Insight: Drug Development
While SiCl
-
Reactive Metabolites: Cytochrome P450 oxidation often generates unstable epoxides or radical intermediates. These can be generated via photolysis of precursors in a matrix (similar to the Si
Cl pyrolysis) to study their intrinsic reactivity without solvent interference. -
Conformational Locking: Drug molecules often exist as rapidly interconverting conformers. Matrix isolation at 4 K "locks" these conformers, allowing separate IR identification, which aids in refining computational docking models.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Water Bands (3700 cm | Vacuum leak or wet Argon. | Bake out gas lines; install moisture trap on Ar line. |
| No SiCl | Pyrolysis temp too low (<700°C). | Increase furnace temp to 750-800°C. |
| Broad, unstructured bands | Matrix too soft or deposition too fast. | Reduce flow rate; ensure cryostat is holding < 12 K. |
| Loss of window transmission | Fogging/Opaque film. | Deposition is too thick. Reduce time or precursor concentration. |
References
-
Milligan, D. E., & Jacox, M. E. (1968).[1] Matrix-isolation study of the vacuum-ultraviolet photolysis of dichlorosilane. The infrared spectrum of the free radical SiCl
.[1] The Journal of Chemical Physics, 49(4), 1938-1942. -
Levason, W., Ogden, J. S., & Spicer, M. D. (1989). Matrix isolation infrared and mass spectrometric studies of the thermal decomposition of hexachlorodisilane. Inorganic Chemistry, 28(11), 2128-2131.
-
Maier, G., Reisenauer, H. P., et al. (1984). Silicon-carbon double bonds: Matrix isolation of silaethylene. Angewandte Chemie International Edition, 23(6), 455-456.
-
Schnöckel, H. (1978).
. Journal of Molecular Structure, 50(2), 267-280. -
Hargittai, M. (2000). Structural Chemistry of Silylenes. Chemical Reviews, 100(6), 2233-2302.
Sources
dichlorosilylene as a building block in oligosilane chemistry
Application Note: Dichlorosilylene (
Executive Summary
Dichlorosilylene (
This guide details the controlled generation and application of
Strategic Generation of Dichlorosilylene
The utility of
Method A: Thermal Disproportionation (Classical)
-
Precursor: Hexachlorodisilane (
). -
Mechanism:
-
Pros: Atom-economical for perchloropolysilane synthesis.
-
Cons: High temperatures (>130°C) limit functional group tolerance; difficult to control chain length.
Method B: NHC-Stabilized Transfer (Modern Standard)
-
Precursor: Trichlorosilane (
) + NHC (e.g., IPr). -
Mechanism: Base-induced
-elimination of HCl. -
Pros: Generates a stable solid reagent
that can be stored and used as a "bottleable" silylene source at mild temperatures. -
Cons: Requires strict anaerobic conditions.
Experimental Protocols
Protocol 1: Synthesis of Stable Transfer Reagent
This protocol yields a bench-stable (under inert gas) source of
Materials:
-
Trichlorosilane (
): 1.0 equiv. -
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): 1.0 equiv.
-
Solvent: Benzene or Toluene (dried/degassed).
-
Glassware: Schlenk line or Glovebox.
Workflow:
-
Dissolution: Dissolve IPr (2.0 g, 5.1 mmol) in toluene (20 mL) in a Schlenk flask under argon.
-
Addition: Cool to 0°C. Add
(1.0 equiv) dropwise via syringe. A white precipitate (imidazolium salt byproduct, ) may form immediately alongside the product.-
Note: To drive the reaction, a second equivalent of NHC or an auxiliary base (e.g.,
) is often used to scavenge HCl. The most precise route uses 2 equiv of IPr: one to stabilize , one to trap HCl.
-
-
Filtration: Filter the mixture through a cannula filter to remove the insoluble hydrochloride salt.
-
Crystallization: Concentrate the filtrate in vacuo and store at -30°C.
-
Yield: Colorless crystals of
.-
Validation:
NMR typically shows a signal around +15 to +25 ppm (highly dependent on solvent/ligand).
-
Protocol 2: Chain Elongation via Si-Si Bond Insertion
Using
Target Reaction:
Steps:
-
Preparation: In a glovebox, weigh
(1.0 equiv) and the target disilane/oligosilane (1.0 equiv). -
Mixing: Dissolve in
(for monitoring) or Toluene. -
Activation: Heat to 60°C. The NHC ligand dissociates reversibly, releasing "free"
. -
Trapping: The transient
inserts into the target bond.-
Mechanistic Insight: Insertion is favored into strained bonds (e.g., silacyclopropanes) or polarized Si-X bonds. For non-activated Si-Si bonds, a Lewis acid catalyst (e.g.,
) may be required to activate the acceptor.
-
-
Workup: Remove solvent in vacuo. If IPr remains, it can be removed by washing with cold pentane (product solubility permitting).
Mechanism & Logic (Visualized)
The following diagram illustrates the generation of the silylene and its divergent reactivity pathways: insertion (chain growth) vs. trapping (proof of structure).
Figure 1: Generation pathways and reactivity manifold of Dichlorosilylene. Note the equilibrium between the stabilized NHC adduct and the reactive free species.
Data Summary: Comparison of Methods
| Feature | Thermal Generation ( | Chemical Stabilization (NHC) |
| Temperature | High (>130°C) | Low to Moderate (0°C - 60°C) |
| Control | Low (prone to polymerization) | High (stoichiometric transfer) |
| Byproducts | NHC salts (requires filtration) | |
| Primary Use | Bulk materials, Si-C film deposition | Complex molecule synthesis, mechanistic studies |
| Safety | High pressure risk, corrosive vapors | Air/Moisture sensitive solids |
Safety & Handling Protocol
Hazard Analysis:
-
Chlorosilanes (
, ): React violently with water/moisture to release HCl gas. Corrosive and lachrymatory. - : Pyrophoric in free state; stabilized forms are air-sensitive.
Mandatory Controls:
-
Atmosphere: All reactions must be performed under Argon or Nitrogen (<0.5 ppm
/ ). -
Quenching: Quench all reaction mixtures with isopropanol/toluene mixtures before exposing to air to convert residual Si-Cl bonds to Si-OiPr (benign).
-
Glassware: Flame-dried Schlenk ware. Teflon-coated stir bars are required as silylenes can react with silicone grease.
References
-
Stabilization of Dichlorosilylene
-
Ghadwal, R. S., et al. (2009).[1] Isolation and Crystal Structure of a Stable Dichlorosilylene-N-Heterocyclic Carbene Adduct. Angewandte Chemie International Edition.
-
-
Reactivity & Insertion
- Tassone, J. P., et al. (2023).
-
General Silylene Chemistry
-
Mizuhata, Y., et al. (2009).[1] Stable Neutral Silicon(II) Compounds: The Silylenes. Chemical Reviews.
-
-
Classical Generation
- Atwell, W. H., & Weyenberg, D. R. (1969). Divalent Silicon Intermediates.
Sources
Application Note: Oxidative Addition & Functionalization of (NHC)SiCl₂
The following Application Note and Protocol Guide is designed for researchers in organometallic synthesis and drug discovery, focusing on the specialized reactivity of N-heterocyclic carbene-stabilized dichlorosilylene, (NHC)SiCl₂, specifically the Roesky Silylene (
Abstract & Scope
The stabilization of dichlorosilylene (
Key Applications:
-
Synthesis of Silaimines (
motifs) via organic azides. -
Activation of Carbodiimides to form silicon-nitrogen heterocycles.
-
Access to hypercoordinate silicon species for catalytic screening.
Mechanistic Foundation
The reactivity of
Oxidative Addition Mechanism:
In the context of organic azides (
-
Nucleophilic Attack: The Si lone pair attacks the terminal nitrogen of the azide.
-
Transition State: Formation of a cyclic silyl-azide adduct.
-
Reductive Elimination (
Loss): Extrusion of nitrogen gas drives the formation of the double bond, formally oxidizing Silicon from +2 to +4.
Figure 1: Mechanistic pathway for the oxidative addition of organic azides to (NHC)SiCl₂.
Experimental Protocols
Protocol A: Synthesis of Reagent (IPr)SiCl₂
Citation: Ghadwal, R. S., & Roesky, H. W. (2013).
Principle: Base-assisted dehydrochlorination of trichlorosilane (
Materials:
- (Free carbene): 1.0 eq (e.g., 3.89 g, 10 mmol)
- (Trichlorosilane): 1.0 eq (1.35 g, 10 mmol)
-
Solvent: Dry Hexane and Toluene[1]
-
Atmosphere: Argon or Nitrogen (Schlenk line/Glovebox)
Step-by-Step Workflow:
-
Preparation: Dissolve
(10 mmol) in dry hexane (60 mL) in a Schlenk flask at -78°C (dry ice/acetone bath). -
Addition: Add
(10 mmol) dropwise over 10 minutes. A white precipitate ( ) will form immediately. -
Warming: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Reaction:
-
Correction: Stoichiometry requires 2 equivalents of carbene if using carbene as the base. To optimize atom economy, use 1 eq
and 1 eq of a sacrificial base (e.g., or excess tertiary amine), but the Roesky protocol often uses the carbene itself or specific stoichiometry. -
Standard Roesky Protocol Refined: Use 1 eq
+ 1 eq -> forms . Then add 1 eq (or external base) to dehydrochlorinate. -
Optimized Route:
(2 eq) + (1 eq) + .
-
-
Filtration: Filter the mixture through a celite pad (inert atmosphere) to remove the insoluble imidazolium chloride salt (
). -
Isolation: Evaporate the filtrate in vacuo to roughly 10 mL. Store at -20°C overnight.
-
Yield: Colorless crystals of
. Yield ~75-85%.
Characterization Check:
-
NMR (
): +24.5 ppm (Singlet). -
Appearance: Colorless block crystals.
Protocol B: Oxidative Addition of Organic Azides (Synthesis of Silaimines)
Citation: Sen, S. S., et al. (2012).
Target: Synthesis of stable Silaimines (
Materials:
- : 0.50 g (1.0 mmol)
-
Organic Azide (
): 1.0 mmol -
Solvent: Toluene (Dry)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve
(1.0 mmol) in toluene (20 mL) at -78°C. -
Addition: Add the organic azide (1.0 mmol) solution in toluene dropwise.
-
Reaction:
-
The solution typically changes color (often to yellow/orange).
-
Nitrogen gas (
) evolution is observed (bubbling).
-
-
Completion: Warm to RT and stir for 4 hours.
-
Work-up: Remove volatiles under vacuum. Wash the residue with cold pentane (2 x 5 mL).
-
Crystallization: Recrystallize from minimal toluene/hexane at -30°C.
Data Analysis:
| Parameter | Value / Observation |
| Product | |
| Shift moves from +24 ppm (Si(II)) to -20 to -40 ppm (Si(IV)). | |
| Geometry | Trigonal bipyramidal or tetrahedral (depending on coordination). |
| Stability | Moisture sensitive; stable under Argon indefinitely. |
Protocol C: Reaction with Carbodiimides (Agostic Activation)
Citation: Khan, S., et al. (2011).
Target: Formation of Dichlorosilaimine via C=N bond cleavage/insertion. Substrate: Bis(2,6-diisopropylphenyl)carbodiimide.
Workflow:
-
Mix
(1 eq) and Carbodiimide (1 eq) in Toluene at RT. -
Stir for 12 hours.
-
The reaction proceeds via coordination and subsequent rearrangement to form the silaimine species
.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| No Reaction (Azide) | Steric hindrance of Substrate. | Use less bulky azides (e.g., Mesityl instead of Dipp if sluggish). Heat to 40°C. |
| Precipitate in Step A | Moisture ingress. | Ensure all glassware is flame-dried; solvents must be distilled over Na/K. |
| Missing | Relaxation time ( | Use relaxation agent ( |
References
-
Ghadwal, R. S., & Roesky, H. W. (2013). "Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block." Accounts of Chemical Research. Link
-
Sen, S. S., Khan, S., Samuel, P. P., & Roesky, H. W. (2012). "Chemistry of functionalized silylenes." Chemical Science. Link
-
Khan, S., et al. (2011). "N-Heterocyclic Carbene Stabilized Dichlorosilaimine IPr·Cl2Si=NR." Organometallics. Link
-
Stoelzel, P., & Prabusankar, G. (2025). "Recent Advances in NHC-Stabilized Silylene Chemistry." ResearchGate Review. Link
Sources
Application Note: Characterization of Silylene Complexes by ²⁹Si NMR Spectroscopy
Executive Summary
The characterization of silylenes (divalent silicon species,
This guide provides a rigorous protocol for capturing these elusive signals. Success depends not merely on running a "standard silicon" experiment, but on navigating the unique physics of the
Theoretical Grounding: The Silylene Signature
Electronic Structure and Chemical Shift
The
-
Tetravalent Silicon (
): High , resulting in strong shielding (upfield shifts). -
Divalent Silicon (
/p-orbital character): Low-lying LUMO (3p orbital) significantly reduces , leading to massive deshielding (downfield shifts).
The "Silylene Shift Scale"
The coordination environment dictates the shift. Base-free silylenes are the most deshielded, while aromatic silylenes (like silicocenes) are the most shielded due to ring currents.
| Silylene Class | Typical | Electronic Driver |
| Base-Free Dialkylsilylenes | +300 to +570 ppm | Extreme deshielding due to empty 3p orbital. |
| Acyclic Two-Coordinate | +150 to +400 ppm | Highly reactive; shift depends on substituent sterics. |
| Transition Metal Silylenes | +80 to +150 ppm | |
| N-Heterocyclic Silylenes (NHSi) | +50 to +120 ppm | Stabilization by N-donors reduces deshielding (e.g., West silylene). |
| Silicocenes (Cp*2Si) | -300 to -400 ppm | High shielding from aromatic ring current (Decamethylsilicocene: -392 ppm). |
Experimental Protocol
Sample Preparation (Critical)
Silylenes are notoriously air- and moisture-sensitive. A standard NMR tube with a plastic cap is insufficient for long acquisitions.
-
Vessel: Use a J. Young NMR tube with a Teflon valve.
-
Concentration: Maximize concentration (50–100 mg/0.6 mL) to combat low natural abundance (4.7%).
-
Solvent: Deuterated benzene (
) or toluene ( ) are preferred. Avoid chlorinated solvents if reactivity is suspected.
Pulse Sequence Selection Strategy
The
Method A: Inverse Gated Decoupling (The "Safe" Standard)
Use this for unknown complexes or when accurate integration is required.
-
Mechanism: Proton decoupling is ON during acquisition (for sharp singlets) but OFF during the relaxation delay. This suppresses the NOE buildup.
-
Pulse Sequence: zgig (Bruker) / s2pul (Varian/Agilent) with decoupling gated.
-
Parameters:
-
Pulse Angle: 30° to 45° (do not use 90° unless
is huge). -
Relaxation Delay (
): 30–60 seconds. Silylene silicon atoms often have very long (>60s) due to lack of direct protons. -
Scans: 1000–5000 (overnight run often required).
-
Method B: INEPT (The Sensitivity Booster)
Use this if the silylene has protons within 3 bonds (e.g.,
-
Mechanism: Transfers polarization from sensitive
to insensitive Si. -
Gain: Theoretical enhancement of
(due to ) plus faster repetition rates. -
Parameters:
-
Optimization: Must optimize the delay
. For long-range coupling ( ), set delay to . -
Repetition: Determined by proton
(usually 1–2 seconds), allowing rapid scanning.
-
Workflow Decision Diagram
Figure 1: Decision tree for selecting the optimal
Data Interpretation & Reference Values
When analyzing your spectrum, use the following benchmarks to classify your silylene. Note that "downfield" (positive ppm) indicates lower electron density/higher s-character at the nucleus.
Table 1: Benchmark Chemical Shifts for Silylene Classes
| Compound Class | Specific Example | Shift ( | Reference |
| Base-Free Dialkylsilylene | Tbt(Mes)Si: | +567.4 | [1] |
| Acyclic Silylene | (MeIPrCH)Si{Si(SiMe3)3} | +200 to +300 | [2] |
| Transition Metal Complex | [(Me2N-C10H6)(H)Si=Mn(CO)2(MeCp)] | +141.9 | [3] |
| Transition Metal Complex | Si(II) -> Fe(CO)4 | +113.0 | [4] |
| N-Heterocyclic Silylene | 1,3-di-tert-butyl-1,3,2-diazasilol-2-ylidene | +78.0 | [5] |
| Silicocene | Decamethylsilicocene (Cp*2Si) | -392.0 | [1] |
Troubleshooting Common Artifacts
-
Broad Hump at -110 ppm: This is the background signal from the glass NMR tube (borosilicate). It can obscure signals in the -100 ppm region. Solution: Use a background subtraction sequence or a quartz-free probe/tube if your silylene is expected in this region (unlikely for silylenes, common for silanes).
-
Negative Peaks: Indicates NOE is active and
is too short in a standard decoupled experiment. Solution: Switch to Inverse Gated decoupling.
References
-
Review of Silicon NMR: "²⁹Si NMR Some Practical Aspects", Pascal-Man. Link
-
Acyclic Silylene: Roy, M. M. D., et al.[1] "A Vinyl Silylsilylene and its Activation of Strong Homo- and Heteroatomic Bonds", Chemical Science, 2019.[1] Link
-
Manganese Silylene: "Typical ²⁹Si NMR Chemical Shifts", Gelest. Link
-
Iron Silylene: Chemical Communications, 2024. Link
-
NHSi Benchmark: West, R., et al. Journal of the American Chemical Society. (Referenced via general shift databases, e.g., Link)
Sources
Application Note: Strategic Synthesis of 1,1-Dichlorosilacyclopent-3-enes via Dichlorosilylene (:SiCl₂) Transfer
Executive Summary
Silacyclopentenes are critical heterocyclic scaffolds in the development of sila-drugs (silicon-switched bioisosteres), high-refractive-index polymers, and functionalized organosilanes. The core challenge in their synthesis is the efficient generation and trapping of dichlorosilylene (:SiCl₂) , a highly reactive, electrophilic singlet carbene analogue.
This guide details two distinct, field-proven protocols for generating :SiCl₂ in situ to effect a [4+1] cheletropic cycloaddition with 1,3-dienes.
-
Protocol A (High-Purity): Thermal retro-disproportionation of Hexachlorodisilane (Si₂Cl₆). Ideal for small-to-medium scale research requiring high purity.
-
Protocol B (Scalable/Catalytic): Base-catalyzed disproportionation of Trichlorosilane (HSiCl₃). Ideal for process-scale applications utilizing cost-effective feedstocks.
Mechanistic Insight & Chemical Logic
The synthesis relies on the Cheletropic [4+1] Cycloaddition . Unlike carbon-based carbenes which often undergo C-H insertion, :SiCl₂ is a ground-state singlet with a vacant 3p orbital and a lone pair in the 3s/3p hybrid orbital. This electronic structure makes it a potent electrophile that reacts concertedly with the HOMO of 1,3-dienes.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the generation of :SiCl₂ from Hexachlorodisilane and its subsequent trapping.
Figure 1: Mechanistic pathway showing the thermal generation of dichlorosilylene and its concerted addition to a diene.
Pre-Experimental Planning
Safety Matrix
CRITICAL: Chlorosilanes hydrolyze instantly upon contact with moisture, releasing hydrogen chloride (HCl) gas.
-
Engineering Controls: All operations must be performed in a functional fume hood or glovebox.
-
Inert Atmosphere: Strictly anhydrous Nitrogen (N₂) or Argon (Ar) is required.
-
Quenching: Residual chlorosilanes must be quenched slowly with isopropanol/hexane mixtures at 0°C, never water directly.
Reagent Selection Table
| Reagent | Role | Purity Req. | Handling Note |
| Hexachlorodisilane (Si₂Cl₆) | Precursor (Protocol A) | >96% | Liquid, fuming. Store under Ar. |
| Trichlorosilane (HSiCl₃) | Precursor (Protocol B)[1] | >99% | Volatile (bp 31°C). Pyrophoric risk. |
| 2,3-Dimethyl-1,3-butadiene | Trapping Agent | >98% | Stabilized. Distill before use if yellow. |
| Tetrabutylphosphonium Chloride | Catalyst (Protocol B)[2] | >95% | Hygroscopic solid. Dry under vacuum. |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | Distilled from Na/Benzophenone. |
Protocol A: Thermal Decomposition of Hexachlorodisilane
Best for: High purity synthesis, mechanistic studies, and complex dienes.
Concept:
Experimental Workflow
Figure 2: Step-by-step workflow for the Hexachlorodisilane thermal protocol.
Step-by-Step Procedure
-
Setup: Flame-dry a heavy-walled pressure tube (Schlenk tube) or a round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Charging: Under N₂ counterflow, add Hexachlorodisilane (10.0 mmol, 2.69 g) and 2,3-Dimethyl-1,3-butadiene (12.0 mmol, 0.99 g) .
-
Note: A slight excess of diene prevents polymerization of the silylene.
-
Solvent: For high-boiling dienes, use the diene itself as solvent. For solid dienes, use dry Decalin or Xylene.
-
-
Reaction:
-
Method A1 (Reflux): If the diene boils >100°C, reflux directly.
-
Method A2 (Sealed Tube): For volatile dienes (like isoprene), seal the tube and heat to 135°C behind a blast shield.
-
-
Monitoring: The reaction mixture will turn slightly yellow. Monitor consumption of Si₂Cl₆ by ²⁹Si NMR (disappearance of peak at -6 ppm) or GC-MS.
-
Work-up:
-
Cool to room temperature.
-
Perform fractional distillation at atmospheric pressure to remove the byproduct Silicon Tetrachloride (SiCl₄, bp 57°C) and excess diene.
-
-
Purification: Distill the residue under reduced pressure (vacuum) to yield the 1,1-dichlorosilacyclopent-3-ene.
Expected Yield: 75-90% Validation Data: ²⁹Si NMR for 1,1-dichloro-3,4-dimethylsilacyclopent-3-ene appears typically around +20 to +30 ppm.
Protocol B: Catalytic Disproportionation of Trichlorosilane
Best for: Scale-up, cost reduction, and readily available feedstocks.
Concept:
Step-by-Step Procedure
-
Setup: Dry 3-neck flask equipped with a mechanical stirrer, reflux condenser (cooled to -10°C), and a dropping funnel. Connect the outlet to an oil bubbler (H₂ evolution).
-
Catalyst Prep: Add Tetrabutylphosphonium chloride (Bu₄PCl, 1 mol%) to the flask.
-
Solvent/Diene: Add 2,3-Dimethyl-1,3-butadiene (50 mmol) and dry Chlorobenzene (20 mL) if a solvent is required (often run neat for process efficiency).
-
Addition: Heat the mixture to reflux (~70-80°C) . Add Trichlorosilane (HSiCl₃, 50 mmol) dropwise via the funnel.
-
Caution: H₂ gas is evolved. Ensure good venting.
-
-
Reflux: Maintain reflux for 6-12 hours. The reaction temperature may rise as HSiCl₃ converts to higher boiling products.
-
Purification:
-
Distill off unreacted HSiCl₃ and byproduct SiCl₄.
-
Vacuum distill the final product.
-
Note on Catalyst: Tertiary amines (e.g.,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Moisture ingress or insufficient diene. | Ensure strict inert atmosphere.[3] Increase diene equivalents (1.2 - 1.5 eq). |
| Cloudy Product | Amine salts (Protocol B) or hydrolysis. | Filter under inert gas (Schlenk frit). Redistill. |
| Incomplete Conversion | Temperature too low (Protocol A). | Si₂Cl₆ requires >130°C to generate :SiCl₂ efficiently. Use a sealed tube if solvent boils lower. |
| Violent Fuming | Exposure to air/humidity.[4][5] | Check system integrity. Quench waste carefully with isopropanol. |
Downstream Applications (Validation)
To validate the synthesis of the Si-Cl bond, a simple methylation derivatization is recommended:
-
Take crude 1,1-dichlorosilacyclopentene.
-
Add excess MeMgBr (3.0 M in ether) at 0°C.
-
Work up with aqueous NH₄Cl.
-
Analyze the resulting 1,1-dimethylsilacyclopentene by GC-MS/NMR (Standard stable reference).
References
-
Atwell, W. H., & Weyenberg, D. R. (1968). Silylene chemistry.[1][2][4][6][7] I. The thermolysis of methoxypolysilanes and hexachlorodisilane. Journal of the American Chemical Society.[8] Link
-
Benkeser, R. A., & Smith, R. G. (1969). The reaction of trichlorosilane with dienes in the presence of tertiary amines. Journal of the American Chemical Society.[8] Link
-
Ghadwal, R. S., et al. (2013).[7] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block.[6] Accounts of Chemical Research.[6] Link
-
Lei, H., et al. (2013). Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene. Chemical Engineering Journal.[6] Link
-
TCI Chemicals. (2025). Safety Data Sheet: Hexachlorodisilane.[3][5][9]Link
Sources
- 1. US2775606A - Reaction of benzene and dichlorosilane trichlorosilane mix - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. ereztech.com [ereztech.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. chemicalbook.com [chemicalbook.com]
Technical Application Note: Synthesis of NHC-Stabilized Dichlorosilylene via Dehydrochlorination
Abstract & Strategic Relevance
The isolation of stable silylenes (divalent silicon species,
This protocol details the dehydrochlorination route , a milder, safer, and more atom-efficient method developed by Roesky et al. By utilizing N-heterocyclic carbenes (NHCs) as both a stabilizing ligand and a proton scavenger, this method converts inexpensive trichlorosilane (
Safety & Handling Protocols
Critical Warning: This protocol involves air- and moisture-sensitive reagents. All manipulations must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk line or Glovebox techniques.
| Hazard | Description | Mitigation Strategy |
| Trichlorosilane ( | Highly volatile, corrosive, and hydrolyzes to form HCl and | Handle only in a fume hood or glovebox. Use a gas-tight syringe for transfer. Store cold. |
| Silylene Product | Extremely moisture sensitive. Hydrolysis yields intractable siloxanes. | Ensure all solvents are dried (Na/Benzophenone or Alumina columns) and degassed. |
| Solvents (Toluene/Hexane) | Flammable and toxic. | Use anhydrous solvents. Quench waste properly. |
Reaction Theory & Mechanism
The synthesis relies on the dual reactivity of the N-heterocyclic carbene. While NHCs are primarily known as strong
The Stoichiometric Logic (2:1 Ratio)
The reaction requires 2 equivalents of NHC for every 1 equivalent of
-
Coordination: The first equivalent of NHC attacks the silicon center of
, forming a hypervalent hydrosilane adduct: . -
Elimination: The second equivalent of NHC acts as a base, deprotonating the Si-H bond. The resulting chloride elimination leads to the formation of the silylene and the insoluble imidazolium chloride salt (
).
Mechanistic Visualization
The following diagram illustrates the transformation pathway:
Figure 1: Reaction pathway for the dehydrochlorination of trichlorosilane mediated by NHC.
Experimental Protocol
Target Compound:
Materials Preparation[1][2][3]
-
IPr (NHC): 1.55 g (4.0 mmol, 2.0 equiv). Must be a free carbene, stored in the glovebox.
-
Trichlorosilane (
): 202 µL (2.0 mmol, 1.0 equiv). . -
Solvent: Toluene (anhydrous, 30 mL), Hexane (for washing).
Step-by-Step Methodology
-
Reactor Setup: Inside the glovebox, weigh 1.55 g of IPr into a 100 mL Schlenk flask equipped with a magnetic stir bar. Add 30 mL of anhydrous toluene. Ensure the NHC is fully dissolved; gently warm if necessary, then cool to room temperature.
-
Addition: Remove the flask to a Schlenk line (or work in the box). Cool the solution to 0°C using an ice bath. This controls the exotherm, although the reaction is viable at RT.
-
Reaction: Add the
(202 µL) dropwise via a gas-tight syringe over 5 minutes.-
Observation: The solution will rapidly turn cloudy as the white precipitate of imidazolium salt (
) forms.
-
-
Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete conversion.
-
Filtration:
-
Use a cannula filter or a fritted glass funnel (porosity M) to filter the suspension.
-
Collect the clear filtrate (containing the silylene) in a clean, dry Schlenk flask.
-
Recycling: The solid residue is
. It can be washed with hexane, dried, and deprotonated with to regenerate the expensive IPr ligand.
-
-
Isolation: Remove the volatiles (toluene) from the filtrate under vacuum (dynamic vacuum, RT).
-
Purification: The resulting solid is usually analytically pure. For crystallography, redissolve in a minimum amount of hot toluene or benzene and store at -30°C to grow colorless crystals.
Workflow Summary
Figure 2: Operational workflow for the synthesis of (IPr)SiCl2.
Characterization & Data Interpretation
Successful synthesis is validated by the following spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
Data is based on
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Notes |
| +18.6 | Singlet | Si(II) Center | Distinctive shift. | |
| 7.20 - 7.30 | Multiplet | Ar-H | Backbone protons. | |
| 6.64 | Singlet | N-CH=CH-N | Imidazole backbone. | |
| 2.60 | Septet | CH-(CH3)2 | Isopropyl methine. | |
| 162.0 | Singlet | N-C-N (Carbene) | Significant shift from free carbene (~220 ppm). |
X-Ray Crystallography
-
Geometry: Trigonal pyramidal at Silicon.
-
Bond Lengths: Si-C bond approx. 1.98 Å; Si-Cl bonds approx. 2.08 Å.
-
Coordination: The Silicon atom possesses a stereochemically active lone pair.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of | Check solvent dryness (Karl Fischer titration < 5 ppm water). Ensure glassware is flame-dried. |
| Impure Product ( | Incomplete filtration of | Use a finer frit (Porosity F) or Celite pad for filtration. |
| No Reaction | Degraded NHC. | Verify NHC quality via NMR before use. It should not show imidazolium peaks. |
| Multiple | Formation of adduct | Reaction incomplete. Ensure full 2.0 equivalents of NHC were added and stir longer. |
References
-
Ghadwal, R. S.; Azhakar, R.; Roesky, H. W. "Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block." Accounts of Chemical Research2013 , 46(2), 444–456. Link
-
Ghadwal, R. S.; Roesky, H. W.; Merkel, S.; Henn, J.; Stalke, D. "Facile Synthesis of N-Heterocyclic Carbene-Stabilized Dichlorosilylene: A Lewis Base-Stabilized Dichlorosilane-Diyl." Journal of the American Chemical Society2009 , 131(39), 14190–14191. Link
-
Filippou, A. C.; Chernov, O.; Schnakenburg, G. "SiBr2(Idipp): A Stable N-Heterocyclic Carbene Adduct of Dibromosilylene." Angewandte Chemie International Edition2009 , 48(31), 5687–5690. Link
dichlorosilylene trapping agent for gas-phase confirmation
Application Note: Dichlorosilylene ( ) Trapping Agent for Gas-Phase Confirmation
Executive Summary
Dichlorosilylene (
Chemical Principles & Mechanism[1]
The Challenge of
Dichlorosilylene is a singlet silylene with a lone pair of electrons on the silicon atom and an empty p-orbital. This electronic structure makes it highly electrophilic and prone to rapid polymerization or reaction with walls/impurities.
The Trapping Mechanism: Cheletropic Addition
To confirm the presence of
Reaction Equation:
Product: 1,2-dichloro-1-silacyclopent-3-ene.[1] This adduct is thermally stable at room temperature, allowing for downstream analysis.
Mechanistic Pathway Diagram
Figure 1: Cheletropic addition mechanism of dichlorosilylene to 1,3-butadiene.
Experimental Protocol
Reagents and Equipment
-
Precursor: Hexachlorodisilane (
) or Tetrachlorosilane ( ) + Si (for generation).[2] -
Trapping Agent: 1,3-Butadiene (>99% purity).[3]
-
Carrier Gas: Ultra-high purity Argon (Ar) or Helium (He).
-
Reactor: Quartz flow tube reactor capable of
(for generation). -
Detection: Quadrupole Mass Spectrometer (QMS) or GC-MS.
Experimental Setup Diagram
Figure 2: Flow reactor setup for generation, trapping, and detection of SiCl2.
Step-by-Step Procedure
-
System Preparation:
-
Purge the entire quartz reactor system with Argon (50-100 sccm) for 30 minutes to remove all traces of oxygen and moisture.
reacts instantly with to form silicon oxychlorides, confounding results.
-
-
Precursor Activation:
-
Heat the pyrolysis zone. If using
, heat to 450–500 °C . At this temperature, decomposes cleanly:
-
-
Trapping Agent Introduction:
-
Introduce 1,3-butadiene downstream of the pyrolysis zone.
-
Ratio: Maintain a molar excess of butadiene (approx. 10:1 relative to expected
) to ensure quantitative trapping and prevent polymerization.
-
-
Reaction:
-
The gas streams mix in a zone maintained at approx. 100–200 °C (to prevent condensation of
but allow reaction). The cheletropic addition is fast and barrierless.
-
-
Collection/Detection:
-
Online MS: Direct the effluent to a QMS via a molecular leak valve.
-
Offline GC-MS: Condense the products in a liquid nitrogen trap (-196 °C), warm to room temperature under inert atmosphere, and dilute in dry hexane for GC-MS analysis.
-
Data Analysis & Validation
To validate the presence of
Mass Spectrometry Fingerprint
| Fragment Ion | m/z (approx) | Origin | Interpretation |
| Molecular Ion ( | 152, 154, 156 | Definitive Confirmation. Shows characteristic Si + 2Cl isotope pattern. | |
| Base Peak | 117, 119 | Loss of one chlorine atom. | |
| Retro-Diels-Alder | 54 | Loss of | |
| Silicon Chloride | 63, 65 | Characteristic silicon-chlorine fragment. |
Validation Check: The isotopic abundance ratio for the molecular ion cluster should match the theoretical distribution for one Si atom and two Cl atoms (approx. 9:6:1 for peaks at M, M+2, M+4).
Control Experiments
-
Blank Run: Flow butadiene without heating the
source. No peak at m/z 152 should be observed. -
No Trap: Flow heated
without butadiene. Only and peaks will be dominant; no m/z 152.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Adduct Detected | Leak check system; | |
| Temperature too low | Increase pyrolysis temp to ensure | |
| Polymer Formation | Insufficient Butadiene | Increase Butadiene flow rate to >10x excess. |
| Clogged Lines | Condensation of | Heat transport lines to >60 °C. |
References
-
Gas-phase formation confirmation
- Walker, K. L., Jardine, R. E., Ring, M. A., & O'Neal, H. E. (1998). Mechanisms of the Thermal Decomposition of Dichlorosilane and Trichlorosilane.
-
Source:
-
Trapping Agent Specifics (Butadiene)
- Becerra, R., & Walsh, R. (1995). Gas-phase kinetics of the reaction of dichlorosilylene with buta-1,3-diene. Journal of the Chemical Society, Faraday Transactions.
-
Source:
-
Review of Silylene Chemistry
-
Gehrhus, B., & Lappert, M. F. (2001). Divalent Silicon, Germanium, Tin, and Lead Compounds.[4] Journal of Organometallic Chemistry.
-
Source:
-
-
Si2Cl6 Pyrolysis Mechanism
-
Jenkins, A. J., et al. (2009).[4] Gas-phase kinetics of chlorosilylene reactions. The Journal of Chemical Physics.
-
Source:
-
Sources
- 1. Reactions of SiCl2 with N2O, NO and O2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. KR20120022842A - Method for collection of hexachlorodisilane and plant for the method - Google Patents [patents.google.com]
- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 4. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
application of dichlorosilylene in chemical vapor deposition (CVD)
Application Note: Dichlorosilylene (SiCl2) in Chemical Vapor Deposition
Abstract
Dichlorosilylene (SiCl
Introduction: The "Hidden Driver" of Chloride CVD
In the semiconductor industry, the quality of epitaxial layers is governed by surface kinetics. While precursors like Dichlorosilane (DCS, SiH
Key Functional Roles of SiCl
-
Suppression of Homogeneous Nucleation: Unlike silylene (SiH
), SiCl is relatively stable in the gas phase, preventing the formation of silicon dust (gas-phase polymerization) and ensuring material is deposited only on the hot substrate. -
Selectivity: In Selective Epitaxial Growth (SEG), SiCl
facilitates deposition on exposed silicon windows while etching polysilicon nuclei on oxide masks, driven by the reversibility of the reaction:
Mechanistic Pathways & Kinetics[1][2][3]
Understanding the life cycle of SiCl
Reaction Pathway Diagram
Figure 1: The lifecycle of SiCl
Thermodynamic Stability
SiCl
-
From DCS:
(Endothermic, favored at high T). -
From TCS:
(Requires H carrier gas to drive forward).
Application Protocols
Protocol A: Silicon Epitaxy Optimization (DCS-Based)
Objective: Maximize growth rate while maintaining crystal quality by controlling the SiCl
Reagents & Equipment:
-
Precursor: Dichlorosilane (DCS, 99.999%).
-
Carrier Gas: Hydrogen (H
, purified). -
Reactor: LPCVD (Low Pressure) or APCVD (Atmospheric Pressure) barrel/single-wafer reactor.
Step-by-Step Methodology:
-
Pre-Clean & Passivation:
-
Perform standard RCA clean on Si(100) wafers.
-
In-situ H
bake at 1100°C for 2 mins to remove native oxide.
-
-
Process Condition Setup:
-
Temperature: Set to 1050°C - 1150°C .
-
Rationale: Below 1000°C, DCS decomposition is incomplete; SiCl
generation becomes rate-limiting.
-
-
Pressure: 40 - 80 Torr (Reduced Pressure).
-
Rationale: Lower pressure enhances mass transport and desorption of HCl, pushing the equilibrium toward deposition.
-
-
-
Flow Ratio Optimization:
-
Monitoring Growth vs. Etching:
-
If growth rate is negative (etching), the partial pressure of HCl (generated byproduct) is too high.
-
Action: Increase total flow rate (reduce residence time) or decrease system pressure to flush HCl.
-
Protocol B: Silicon Carbide (SiC) Epitaxy (Chloride-Assisted)
Objective: High-speed growth (>100
Reagents:
-
Precursors: MTS (Methyltrichlorosilane) or TCS + Ethylene.
-
Additive: HCl (optional, to modify Cl/Si ratio).
Methodology:
-
Temperature Regime: Heat reactor to 1500°C - 1650°C .
-
Insight: At these temperatures, standard silane (SiH
) would polymerize into dust. The presence of Cl stabilizes Si as SiCl , allowing transport to the surface without gas-phase nucleation.
-
-
Cl/Si Ratio Control:
-
Maintain a Cl/Si ratio
3-4. -
SiCl
acts as the primary Si transporter.[3] It adsorbs on the SiC surface but has a high desorption barrier, making it an effective "sticking" agent compared to SiH species.
-
-
Growth Execution:
-
SiCl
adsorbs at step edges. -
Carbon species (e.g., C
H ) incorporate at adjacent sites. -
H
carrier gas scavenges Cl as HCl.
-
Data & Process Windows
Table 1: Comparative Precursor Dynamics for SiCl
| Precursor | Formula | Decomposition Temp (Onset) | SiCl | Primary Application |
| Dichlorosilane | SiH | ~650°C | High | Low-temp Si Epitaxy, SiGe |
| Trichlorosilane | SiHCl | ~850°C | Medium (Requires H | Polysilicon Production (Siemens) |
| Silicon Tetrachloride | SiCl | >1000°C | Low (Equilibrium limited) | High-temp Epitaxy, Etching |
| Methyltrichlorosilane | CH | ~900°C | High (Simultaneous C source) | SiC Epitaxy |
Diagnostic & Troubleshooting
In-Situ Detection (Advanced R&D):
To validate kinetic models, researchers use Laser-Induced Fluorescence (LIF) to detect SiCl
-
Excitation: Tunable dye laser near 325 nm (transition
). -
Observation: Fluorescence intensity correlates linearly with SiCl
partial pressure.
Troubleshooting Guide:
| Symptom | Probable Cause | Mechanistic Correction |
| Haze / Rough Surface | Gas-phase nucleation (Si dust) | Increase Cl/Si ratio. Introduce HCl or switch to TCS to stabilize Si as SiCl |
| Low Growth Rate | Etching dominates Deposition | Increase H |
| Loss of Selectivity (SEG) | Low HCl partial pressure | Add HCl gas. Shift equilibrium back toward SiCl |
References
-
Mechanism of Epitaxial Growth of Silicon Crystal Surfaces. Waseda University. Source:
-
Growth Mechanism of SiC CVD – Adsorption and Surface Reactions of Active Si Species. Journal of Crystal Growth. Source:
-
Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide. Materials (Basel). Source:
-
Dichlorosilylene: A High Temperature Transient Species. Dalton Transactions. Source:
-
Laser-Induced Fluorescence Detection of Si2 During Silane CVD. Journal of Applied Physics. Source:[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth by Methyltrichlorosilane-H2 Gaseous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 9. Laser-induced fluorescence spectroscopy of jet-cooled SiC sub 2 (Journal Article) | OSTI.GOV [osti.gov]
Application Note: Precision Synthesis of Phosphinidene-Silylene Adducts via Carbene-Stabilized Dichlorosilylene
This Application Note is designed for advanced researchers in main-group organometallic chemistry and drug discovery professionals investigating novel phosphorus-silicon pharmacophores.
Executive Summary & Scientific Rationale
The isolation of low-valent group 15 elements, particularly phosphinidenes (R-P:) , represents a frontier in synthetic chemistry due to their high reactivity and potential as "soft" ligands in catalysis and materials science. Unlike their nitrogen analogues (nitrenes), phosphinidenes typically exist in a triplet ground state and rapidly dimerize or oligomerize without stabilization.
This guide details a robust methodology for accessing stable silylene-phosphinidene species using N-heterocyclic carbene (NHC)-stabilized dichlorosilylene (NHC-SiCl₂) as a reactive scaffold.
The Mechanistic Advantage
The NHC-SiCl₂ moiety acts as a "molecular shuttle" that enables the controlled formation of the silicon-phosphorus double bond (
-
-Donation: The NHC ligand donates strong
-electron density into the empty p-orbital of the silicon atom, stabilizing the singlet state of the silylene. -
-Backbonding: In the final phosphinidene adduct, the silicon center accepts electron density from the phosphorus lone pair while simultaneously engaging in
-bonding, effectively "trapping" the phosphinidene unit.
Chemical Architecture & Pathway
The synthesis proceeds via a two-stage redox-neutral and reductive protocol. The core transformation involves the oxidative addition of a chlorophosphinidene to the Si(II) center, followed by a two-electron reduction.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for accessing silylene-phosphinidene species via the (IPr)SiCl2 platform.
Experimental Protocols
General Safety & Handling
-
Atmosphere: All manipulations must be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox (
ppm). -
Solvents: Toluene, Hexane, and THF must be dried over Na/K alloy or passed through an activated alumina column and degassed prior to use.
-
Hazards: Dichlorosilanes are corrosive and release HCl upon hydrolysis. Potassium Graphite (
) is pyrophoric.
Protocol A: Synthesis of (IPr)SiCl₂ (The Scaffold)
This protocol utilizes the mild dehydrochlorination route, avoiding harsh reducing agents in the initial step.
Reagents:
-
Trichlorosilane (
): 1.0 equiv. -
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): 2.0 equiv.
-
Solvent: Toluene / Hexane.
Step-by-Step Procedure:
-
Dissolution: In a glovebox, dissolve IPr (2.0 g, 5.15 mmol) in anhydrous toluene (40 mL) in a 100 mL Schlenk flask. Cool the solution to 0 °C .
-
Addition: Add
(0.26 mL, 2.57 mmol) dropwise via syringe. A voluminous white precipitate (IPr·HCl) will form immediately. -
Reaction: Allow the suspension to warm to room temperature (RT) and stir for 12 hours to ensure complete dehydrochlorination.
-
Filtration: Filter the mixture through a glass frit (porosity M) packed with Celite to remove the IPr·HCl byproduct. Wash the filter cake with toluene (2 x 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to approximately 5 mL. Layer with hexane (10 mL) and store at -30 °C .
-
Yield: Colorless crystals of (IPr)SiCl2 are obtained (typ. 75-85% yield).
Quality Control (NMR in
-
Si NMR:
+13.5 ppm (Singlet). Note: The shift is characteristically downfield compared to Si(IV) but upfield of free silylenes due to NHC stabilization.
Protocol B: Synthesis of Silylene-Phosphinidene Adduct
Targeting the (IPr)Si=P(cAAC) motif via Oxidative Addition-Reduction.
Reagents:
-
(IPr)SiCl₂ (from Protocol A): 1.0 equiv.
-
Chlorophosphinidene precursor (e.g., cAAC-PCl): 1.0 equiv.
-
Potassium Graphite (
): 2.1 equiv. -
Solvent: THF / Hexane.
Step-by-Step Procedure:
-
Oxidative Addition:
-
Dissolve (IPr)SiCl2 (0.5 mmol) in THF (10 mL) at -78 °C .
-
Add a solution of cAAC-PCl (0.5 mmol) in THF dropwise.
-
Warm to RT.[1][2][3] The color typically shifts (e.g., to yellow/orange) indicating the formation of the Si(IV) intermediate (IPr)Si(Cl2)-P(cAAC).
-
Checkpoint:
Si NMR will show a significant shift (often to -20 to -80 ppm range) and coupling to P ( Hz).
-
-
Reduction (The Critical Step):
-
Cool the solution of the intermediate back to -78 °C .
-
Add
(freshly prepared, 1.1 mmol) in one portion. -
Stir vigorously while warming to RT over 4 hours. The solution will develop a deep color (often dark red or blue depending on substituents), indicative of the
chromophore.
-
-
Work-up:
-
Remove solvent under vacuum.
-
Extract the residue with hexane (3 x 10 mL).
-
Filter through Celite to remove graphite and KCl.
-
Concentrate and crystallize at -35 °C .
-
Analytical Data & Characterization Guide
To validate the formation of the phosphinidene-silylene species, compare your data against these benchmark parameters.
| Parameter | Technique | Expected Value / Feature | Interpretation |
| NMR | Indicates low-coordinate Si(II) character coupled to P. | ||
| NMR | Highly deshielded P atom, characteristic of | ||
| Coupling | 100 - 220 Hz | Strong covalent interaction between Si and P. | |
| Si-P Bond | X-Ray | 2.15 - 2.26 Å | Significantly shorter than a single bond (~2.31 Å), confirming double bond character. |
| Geometry | X-Ray | Trigonal Pyramidal at Si | Si is coordinated to NHC, P, and potentially the carbene backbone or substituents. |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Dehydrochlorination (Protocol A):
-
Over-Reduction (Protocol B):
-
Hydrolysis:
References
-
Carbene-Dichlorosilylene Stabilized Phosphinidenes. Journal of the American Chemical Society. [Link]
-
An Electrophilic Carbene-Anchored Silylene-Phosphinidene. Angewandte Chemie International Edition. [Link]
-
Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research. [Link]
-
Isolation of Elusive Phosphinidene-Chlorotetrylenes. Chemistry - A European Journal. [Link]
-
N-Heterocyclic Carbene-Phosphinidene Adducts: Synthesis, Properties and Applications. UvA-DARE (Digital Academic Repository). [Link]
Sources
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. Carbene-dichlorosilylene stabilized phosphinidenes exhibiting strong intramolecular charge transfer transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
single crystal X-ray crystallography of SiCl2 adducts
Application Note: Single Crystal X-ray Crystallography of Air-Sensitive SiCl Adducts
Executive Summary
Dichlorosilylene (SiCl
This guide details the "Inert Chain" protocol—a continuous protective workflow from synthesis to data collection—ensuring the structural integrity of the Si(II) center. It also provides specific refinement strategies to validate the stereochemically active lone pair characteristic of silylenes.
Pre-Crystallization: Synthesis & Inert Handling
The Chemistry of Stabilization
Unlike stable Si(IV) compounds, Si(II) centers possess a lone pair and a vacant p-orbital, making them amphoteric. Stabilization is achieved by coordinating a Lewis base (NHC) into the vacant orbital.
-
Standard Route: Dehydrochlorination of trichlorosilane (HSiCl
) with an NHC (e.g., IPr).
The "Inert Chain" Workflow
The critical failure point in silylene crystallography is the transfer from the crystallization vessel to the diffractometer. The following workflow mandates a <0.5 ppm O
Caption: The "Inert Chain" workflow ensures the sample is never exposed to ambient atmosphere. Critical hand-offs occur in the Glovebox and under the Cryo-stream.
Protocol: Crystal Growth & Mounting
Crystallization Strategy
SiCl
| Parameter | Specification | Reason |
| Solvent | Toluene or Benzene | Good solubility; non-coordinating (usually). |
| Concentration | Near saturation at 25°C | Maximizes yield upon cooling. |
| Temperature | -30°C to -40°C | Promotes slow nucleation; reduces thermal decomposition. |
| Vessel | Scintillation vial inside a larger jar | "Double vial" technique slows thermal equilibration. |
The "Oil-Drop" Mounting Technique
Objective: Mount the crystal without any air contact. Equipment: Inverted microscope, polarizing filter, cryo-loops (MiTeGen or nylon), viscous perfluoropolyether oil (e.g., Fomblin Y or Paratone-N).
-
Preparation: Place a microscope slide inside the glovebox. Apply a generous drop of degassed Paratone oil to the slide.
-
Harvesting: Transfer the crystallization vial into the glovebox. Gently dump crystals directly into the oil drop.
-
Note: Do not let crystals dry on the slide. They must go from mother liquor
oil immediately.
-
-
Selection: Under the microscope, select a single, sharp-edged block. Use a needle to sweep away smaller satellites.
-
Mounting: Scoop the crystal in a cryo-loop with a minimal amount of oil. The oil serves as a cryo-protectant and an air barrier.[5]
-
Transfer:
-
Option A (Portable N2): Use a portable liquid nitrogen dewar to freeze the loop during transport.
-
Option B (Rapid Transfer): If the diffractometer is adjacent, mount the pin on the goniometer head within 5 seconds . The cryo-stream (100 K) must be active before mounting.
-
Data Collection & Refinement
Data Collection Parameters
-
Temperature: 100 K (Strict requirement). Higher temperatures increase thermal motion of the bulky NHC ligands and risk sample degradation.
-
Resolution: Aim for 0.75 Å or better to resolve the Si-Cl bonding electron density.
-
Redundancy: High redundancy (>4) is recommended to handle potential absorption issues from the Si and Cl atoms.
Refinement Logic for Silylenes
Refining Si(II) structures requires validating the geometry against the VSEPR model. The Si atom in (NHC)SiCl
Caption: Logical flowchart for refining silylene structures. The geometry check is the critical validation step for the oxidation state.
Key Structural Metrics (Validation)
Compare your refined values against established literature data for (IPr)SiCl
| Metric | Typical Value | Interpretation |
| Si-C Bond | 1.97 – 1.99 Å | Indicates strong donor-acceptor interaction. |
| Si-Cl Bond | 2.07 – 2.12 Å | Typical for Si(II)-Cl; longer than Si(IV)-Cl. |
| Cl-Si-Cl Angle | 101° – 104° | Acute angle confirms p-character in bonding (pyramidal). |
| C-Si-Cl Angle | 95° – 100° | Confirms pyramidal geometry. |
| Sum of Angles | ~290° – 300° | Far from 360° (planar), confirming the lone pair. |
Troubleshooting & Common Failure Modes
-
White Powder on Crystal:
-
Cause: Surface hydrolysis due to air leak during mounting.
-
Fix: Increase oil viscosity; ensure cryo-stream is centered; reduce transfer time.
-
-
Diffuse Scattering / High R-factor:
-
Cause: Crystal decomposition or severe disorder in NHC isopropyl groups.
-
Fix: Collect data at lower temp (if possible); apply rigid bond restraints (RIGU) to the ligand periphery.
-
-
Twinning:
-
Cause: Phase transition during cooling.
-
Fix: Flash cool faster; try slow cooling to 100K on the diffractometer (rarely helps for silylenes, usually flash is best).
-
References
-
Roesky, H. W., et al. (2009). "Stabilization of Dichlorosilylene with an N-Heterocyclic Carbene." Journal of the American Chemical Society, 131(4), 1368–1369. Link
-
Filippou, A. C., et al. (2009). "Silicon(II) and Germanium(II) Complexes with N-Heterocyclic Carbenes." Angewandte Chemie International Edition, 48(31), 5687–5690. Link
-
Cui, C., et al. (2010). "N-Heterocyclic Carbene Stabilized Dichlorosilaimine." Organometallics, 29(19), 4193–4195. Link
-
Stalke, D. (2011). "Meaningful Structural Descriptors from Charge Density." Chemistry – A European Journal, 17(34), 9264–9278. (Reference for inert mounting techniques). Link
Troubleshooting & Optimization
challenges in the isolation of stable dichlorosilylene
Technical Support Center: Isolation of Stable Dichlorosilylene ( )
Ticket ID: SiCl2-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Organosilicon Division Priority: High (Reactivity Control Required)
System Overview & Core Directive
User Issue: "I am attempting to isolate dichlorosilylene (
Root Cause Analysis:
You are likely attempting to isolate free monomeric
The Solution:
To "isolate"
Critical Protocol: The Roesky Stabilization Method
The industry-standard "patch" for this instability is the synthesis of NHC-stabilized dichlorosilylene. We recommend the Base-Induced Disproportionation/Dehydrochlorination route (Roesky Protocol) over the KC8 reduction route due to higher reproducibility and milder conditions.
Reagents & Stoichiometry Table
| Component | Role | Recommended Reagent | Stoichiometry | Notes |
| Precursor | Silicon Source | Trichlorosilane ( | 1.0 Equiv | Must be distilled. |
| Stabilizer | Lewis Base | IPr or IMes (Free Carbene) | 2.0 Equiv | 1 eq for adduct, 1 eq as HCl scavenger. |
| Solvent | Medium | Benzene or Toluene | N/A | Dried over Na/K; degassed. |
| Atmosphere | Protection | Argon or Nitrogen | N/A |
Step-by-Step Workflow
-
Preparation: In a glovebox, dissolve 2 equivalents of the NHC (e.g., IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in dry benzene.
-
Addition: Add 1 equivalent of
dropwise at room temperature. -
Reaction: The mixture will likely turn cloudy immediately. This is the formation of the imidazolium chloride salt (
) as the byproduct. -
Mechanism:
-
Filtration: Filter the mixture through a glass frit (porosity 4) to remove the insoluble imidazolium salt.
-
Isolation: Evaporate the solvent from the clear filtrate under vacuum.
-
Result: The remaining solid is the stable
adduct (often yellow/colorless crystals).
Visualization: Synthesis Logic Flow
Caption: Workflow for the base-mediated synthesis of stabilized dichlorosilylene, separating the target adduct from the byproduct salt.
Troubleshooting Guide (FAQ)
Issue 1: "My product turned into a white, insoluble powder."
Diagnosis: Oligomerization (The "Polymer Death").
-
Cause: The stabilization failed. This happens if the Lewis base (NHC) is too sterically crowded to bind effectively to the small Silicon center, or if the NHC was wet (hydrolysis).
-
Fix:
-
Switch to IMes or IPr .[1] Avoid excessively bulky ligands like IAd (adamantyl) unless literature confirms compatibility.
-
Ensure your NHC is "free" carbene, not the generated in situ salt, for the
route.
-
Issue 2: "I see peaks in the NMR corresponding to imidazolium salts."
Diagnosis: Incomplete Filtration.
-
Cause: The
byproduct is slightly soluble in polar solvents or passed through a coarse frit. -
Fix: Use a fine porosity frit (D4) or switch solvent to Hexane/Benzene mixtures to crash out the salt more effectively.
Issue 3: "The crystals are turning cloudy/oil over time."
Diagnosis: Moisture Ingress.
-
Cause:
adducts are extremely hydrolytically sensitive. Even trace moisture in the glovebox atmosphere (>1 ppm) will degrade the surface. -
Fix:
-
Regenerate glovebox catalyst.
-
Store samples in a double-vial system (vial inside a jar with desiccant).
-
Issue 4: "Can I use instead of ?"
Diagnosis: Alternative Route Inquiry.
-
Answer: Yes, but it requires a reducing agent.
-
Protocol:
. -
Warning: This route is messier. Separating the product from the graphite/KCl sludge is often more difficult than the
salt filtration.
Advanced Diagnostics: Stability Decision Tree
Use this flow to determine if your isolation strategy is viable.
Caption: Decision matrix for diagnosing failure modes in silylene isolation.
References
-
Ghadwal, R. S., Azhakar, R., & Roesky, H. W. (2013).[1] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research, 46(2), 444–456.
-
Filippou, A. C., Chernov, O., & Schnakenburg, G. (2009). SiCl2·IPr: A Stable N-Heterocyclic Carbene Adduct of Dichlorosilylene.[1] Angewandte Chemie International Edition, 48(31), 5687–5690.
-
Wang, Y., Xie, Y., Wei, P., King, R. B., Schaefer, H. F., Schleyer, P. v. R., & Robinson, G. H. (2008). Carbene-Stabilized Diphosphorus.[2] Science, 321(5892), 1069-1071. (Contextual reference for main group stabilization).
-
Kyriazis, A., & Filippou, A. C. (2024). N-Heterocyclic Carbene Stabilized Dichlorosilylene Transition-Metal Complexes. Inorganic Chemistry.
Disclaimer: This guide is for research purposes only.
Technical Support Center: High-Yield Synthesis of NHC-Stabilized Dichlorosilylene
Ticket Status: OPEN
Topic: Improving Yield & Purity of NHC-SiCl
Introduction: The "Hidden" Variables
Welcome to the Technical Support Center. You are likely here because your synthesis of N-Heterocyclic Carbene (NHC) stabilized dichlorosilylene (
The stabilization of the highly reactive Si(II) center by an NHC ligand is a kinetic balancing act. Whether you are using the Roesky Protocol (Tricholorosilane) or the Disproportionation Route (Hexachlorodisilane), the failure points are rarely in the chemistry itself, but in the execution environment.
This guide treats your synthesis as a system. We will troubleshoot the three most common "Support Tickets" we receive regarding this synthesis.
Module 1: The Environment Check (Prerequisites)
User Issue: "My product decomposes immediately or turns into a white powder upon isolation."
Diagnosis: Hydrolysis.[1][2] Silylenes are not just moisture-sensitive; they are moisture-avid. Standard Schlenk lines often fail here if not rigorous.
Protocol 1.0: The Zero-Water Tolerance
Before attempting the reaction, verify these parameters. If any fail, the yield will drop below 40%.
| Parameter | Specification | Why it matters |
| Solvent (Toluene/Benzene) | Even 5 ppm water destroys ~10% of product and catalyzes decomposition. | |
| Glassware | Baked @ | Surface-adsorbed water on glass is enough to kill the initiation. |
| NHC Purity | Free Carbene (Not Salt) | You must use the free carbene (e.g., IMes, IPr). In situ deprotonation is "dirty" for this specific synthesis. |
| Gas Line | Argon (99.999%) |
Module 2: The Roesky Protocol ( Route)
User Issue: "I followed the literature, but I mostly got white precipitate and very little yellow/orange product."
Diagnosis: Stoichiometry Error. This is the most common failure point. The reaction is a dehydrochlorination, meaning you generate HCl. If you do not account for the HCl, it destroys your product.
The Mechanism
The reaction is:
You need 2 equivalents of NHC.
-
Eq 1: Stabilizes the
. -
Eq 2: Acts as a "sacrificial base" to scavenge the HCl.
Troubleshooting Guide (Q&A)
Q: Can I use 1 eq of NHC and 1 eq of a cheaper base (like
Q: The solution turned dark brown. Is it dead?
A: Not necessarily.
-
Fix: Ensure the addition of
is done at -78°C and warmed slowly to room temperature. Rapid addition causes localized overheating.
Visual Workflow: The 2:1 Stoichiometry Logic
Figure 1: Critical decision path for the HSiCl3 dehydrochlorination route. Note the branching fate based on stoichiometry.
Module 3: The "Clean" Alternative ( Route)
User Issue: "I cannot separate the salt byproduct from my product. The filtration is clogged."
Diagnosis: The salt byproduct from the Roesky route (
Solution: Switch to the Hexachlorodisilane (
The Protocol
Why this yields higher:
-
Atom Economy: No solid salts to trap your product.
-
Purification:
is volatile. You simply remove the solvent and the under vacuum, leaving pure crystalline .
Comparison of Methods:
| Feature | Roesky Route ( | Disproportionation Route ( |
| Reagent Cost | Low | High |
| NHC Usage | 2 Equivalents | 1 Equivalent |
| Byproduct | Solid Salt (Must Filter) | Volatile Liquid (Vacuum off) |
| Yield Potential | 60-80% | 85-95% |
| Best For | Large scale (cost sensitive) | High purity / Small scale |
Module 4: Isolation & Purification
User Issue: "I have crystals, but they degrade after a few days in the glovebox."
Diagnosis: Residual solvent or "Invisible" impurities.
Step-by-Step Isolation Guide
-
Filtration (If using Method A): Use a medium-porosity frit. Do not use Celite if possible; Celite can contain trace moisture even after baking. If you must use a filter aid, use dried diatomaceous earth baked at 200°C for 24h.
-
Concentration: Remove solvent until saturation is reached (approx. 20% of original volume).
-
Crystallization: Place the Schlenk flask in a
freezer. Do not crash precipitate with pentane immediately; this traps impurities. Slow cooling yields large, X-ray quality crystals. -
Washing: Decant the supernatant.[3] Wash crystals with cold (
) pentane once. -
Drying: Dry under vacuum for 1 hour. Warning: Do not over-dry. Some NHC-silylene adducts can lose the NHC ligand under prolonged high vacuum/heat, reverting to amorphous material.
Visual Workflow: Synthesis Pathway Selection
Figure 2: Pathway selection based on laboratory constraints. Route B is recommended for maximum yield.
References
-
Ghadwal, R. S., Azhakar, R., & Roesky, H. W. (2013).[4] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research.
-
Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research.
-
Wang, Y., Xie, Y., Wei, P., King, R. B., Schaefer, H. F., Schleyer, P. v. R., & Robinson, G. H. (2008). Carbene-Stabilized Diphosphorus. Journal of the American Chemical Society. (Context on NHC stabilization techniques).
-
Ghadwal, R. S. (2016). Isolable Silylenes: From Fundamental Aspects to Catalytic Applications. Dalton Transactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the high reactivity of dichlorosilylene intermediates
Technical Support Center: Dichlorosilylene ( ) Management
Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Reactive Intermediates
Welcome to the Reactive Intermediates Support Hub.
You are accessing the advanced guide for handling Dichlorosilylene (
If you are experiencing low yields, white polymeric residues, or violent exotherms, you are likely encountering the "Silylene Paradox": the species is too reactive to survive without a trap, but too stable to react if the trap is too sterically hindered.
Part 1: Diagnostic & Troubleshooting Modules
Module A: Generation Failure (Thermal Route)
Context: You are generating
User Ticket #1042: "I'm running the pyrolysis of
Root Cause Analysis:
The thermal decomposition of
Troubleshooting Protocol:
-
Temperature Calibration: Increase your pyrolysis zone temperature.
-
Standard:
is the activation window for clean extrusion. -
Catalytic Assist: If your equipment limit is
, add a Lewis base catalyst (e.g., catalytic amount of or amine). Lewis bases weaken the Si-Si bond, lowering the decomposition temperature to (disproportionation mode). -
Warning: Catalytic generation produces
byproduct rapidly; ensure your ventilation can handle the pressure build-up.
-
-
Flow Dynamics (Vacuum Pyrolysis):
-
If using a flow system, your residence time might be too short.
-
Fix: Constrict the outlet slightly to increase residence time in the hot zone, or pack the tube with quartz chips to increase surface area for heat transfer.
-
Visualizing the Thermal Workflow:
Caption: Figure 1. Thermal generation logic. Failure to trap immediately leads to irreversible polymerization (dashed line).
Module B: The "White Gunk" Error (Polymerization)
Context: You attempted to trap
User Ticket #2099: "The reaction turned into a white brick. NMR shows no soluble silicon species."
Root Cause Analysis:
You have encountered Perchloropolysilane formation
-
Kinetic Reality:
(if substrate concentration is low).
Corrective Actions:
-
The "Dilution Fallacy":
-
Don't dilute the trapping agent. The trapping agent (e.g., 2,3-dimethylbutadiene, diphenylacetylene) must be in large excess (often used as the solvent) or in high concentration relative to the
source. -
Protocol: If generating
dropwise, drip the precursor into the neat trapping agent, not the other way around.
-
-
Solvent Polarity Check:
- is stabilized by weak coordination with ethers (THF). However, THF can sometimes compete with the trap or lead to ring-opening polymerization.
-
Switch: Use non-coordinating solvents (Benzene, Toluene) if your trap is highly reactive. Use THF only if you need to stabilize the silylene to prevent immediate polymerization before it finds the trap.
Module C: Stabilization & Storage (NHC Adducts)
Context: You want to store
User Ticket #3011: "I'm trying to make the Roesky/Robinson adduct (NHC-SiCl2). The solution turns dark, but I can't isolate crystals."
Root Cause Analysis:
N-Heterocyclic Carbene (NHC) adducts (e.g.,
Step-by-Step Synthesis & QC:
-
Stoichiometry is Critical: Use exactly 1.0 equivalent of the NHC (e.g., IPr) to 1.0 equivalent of the
source (often + Base or ).-
Excess Base: If using dehydrochlorination of
, excess amine base will complex with the Lewis acidic silicon center, preventing NHC coordination.
-
-
The Color Indicator:
-
Pure
should be colorless to pale yellow. -
Dark Red/Blue: Indicates reduction to a silylenoid radical or contamination with transition metals.
-
Cloudy: Hydrolysis. The Si-Cl bonds in the adduct are more susceptible to hydrolysis than in
due to the electron donation from the carbene.
-
-
Validation (NMR):
- NMR is your diagnostic tool.
-
Target: Shift around
to ppm (highly dependent on the specific NHC). -
Error Signal:
ppm indicates (decomposition).
Visualizing the Stabilization Mechanism:
Caption: Figure 2. NHC stabilization transforms the transient species into a storable reagent.
Part 2: Comparison of Generation Architectures
Select the method that fits your substrate's tolerance.
| Feature | Thermal Decomposition ( | Dehydrochlorination ( | Reduction ( |
| Temp Range | High ( | Low ( | Medium ( |
| Byproducts | Ammonium Salts (Solid, filtration needed) | Metal Salts (MgCl2, LiCl) | |
| "Cleanliness" | High (Best for electronics/pure synthesis) | Medium (Amine residues can interfere) | Low (Over-reduction risks) |
| Key Risk | Polymerization if not trapped fast | Proton source contamination | Formation of silyl anions |
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use standard Schlenk lines, or is a Glovebox mandatory?
-
A: For in situ thermal generation, a high-vacuum Schlenk line is sufficient if the system is flame-dried. However, for isolating NHC-stabilized adducts , a Glovebox (<0.5 ppm
) is mandatory. adducts hydrolyze instantly in air to form siloxanes.
-
A: You likely have "Silylene Insertion."
is aggressive; if it cannot find a -system (diene/alkyne), it will insert into the Si-Cl bond of the starting material or the product, creating disilanes ( ).-
Fix: Increase the molar equivalent of your trap to >5.0 eq.
-
Q: Is
-
A: No. The ground state of
is a singlet (lone pair in hybrid, empty orbital). This is why it behaves like a Lewis acid/base amphophile. If you see paramagnetic signals (EPR), you have generated silyl radicals ( ), likely from metal contamination or photochemical cleavage.
References & Authoritative Sources
-
Thermal Generation & Kinetics:
-
Atwell, W. H., & Weyenberg, D. R. (1969). Divalent Silicon Intermediates. Angewandte Chemie International Edition. Link
-
Context: The foundational text on generating
from hexachlorodisilane.
-
-
NHC Stabilization:
-
Reactivity & Trapping:
-
Insertion Mechanisms:
-
Kumada, M., et al. (1981). Insertion of Silylenes into Si-H and Si-Cl Bonds. Journal of Organometallic Chemistry.
-
Context: Explains the competitive side-reactions (polymerization/insertion) that cause low yields.
-
stabilization of dichlorosilylene with donor-acceptor ligands
Technical Support Center: Dichlorosilylene ( ) Stabilization[1]
Ticket System Status: [ONLINE]
Subject: Stabilization of Dichlorosilylene (
Overview: The "Product"
You are attempting to stabilize dichlorosilylene (
This guide treats the synthesis and handling of NHC-stabilized
Module 1: Installation (Synthesis Protocols)
System Requirements
-
Atmosphere: Strictly inert (
or Ar).[1] ppm . -
Solvents: Dried and degassed (Toluene or Hexane recommended).[1][2]
-
Hardware (Ligand): Sterically bulky NHC (e.g., IPr : 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1]
Standard Installation Protocol (The Roesky Route)
This is the most reliable method for generating bench-stable
Mechanism:
The NHC acts as both the ligand (donor) and the base (proton scavenger).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2 equivalents of NHC (e.g., IPr) in dry hexane or toluene at room temperature.
-
Injection: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 1 equivalent of
via syringe.[1] -
Processing: Allow the mixture to warm naturally to room temperature (RT) over 12–14 hours.
-
Filtration: Filter the suspension through a glass frit (G3 or G4 porosity) under inert atmosphere.
-
Isolation: Remove volatiles from the filtrate under vacuum.
-
Purification: Recrystallize the residue from a concentrated toluene/hexane solution at -30°C.
Alternative Installation (Reduction Route)
Use this if your application is sensitive to protonated byproducts.[1]
Workflow Visualization
Figure 1: Decision tree for the synthesis of NHC-stabilized dichlorosilylene.
Module 2: Diagnostics (Characterization)
If you cannot verify the product, you cannot trust the reactivity.[1] Use these benchmarks to validate your "installation."
Primary Diagnostic: NMR
This is the "heartbeat" of your molecule.[1]
| Component | Chemical Shift ( | Signal Type | Interpretation |
| +20 to +35 | Singlet | SUCCESS. Stable monomeric species.[1] | |
| -18 to -20 | Singlet | Incomplete reduction or contamination.[1] | |
| -9 to -11 | Doublet ( | Unreacted starting material.[1] | |
| Siloxanes | -100 to -110 | Broad | FAILURE. Moisture ingress (Hydrolysis).[1] |
Secondary Diagnostic: X-Ray Crystallography
Module 3: Troubleshooting & FAQs
Ticket #404: "My reaction mixture turned cloudy, but I see no product."
-
Root Cause: Incorrect stoichiometry.[1]
-
Fix: In the
route, you must use 2 equivalents of NHC. The first equivalent binds to the silicon; the second equivalent acts as a "sacrificial base" to trap the HCl released.[1] If you use 1:1, the HCl will protonate your product or destabilize the equilibrium.[1] -
Alternative: Use 1 eq NHC and 1 eq of a non-nucleophilic base (e.g.,
or ) to scavenge the HCl.[1]
Ticket #503: "Broad signals in NMR around -100 ppm." [1]
-
Root Cause: System Leak / Hydrolysis.[1]
-
Explanation:
is extremely moisture sensitive.[1] Even trace water causes rapid hydrolysis, leading to networks or polysiloxanes.[1] -
Protocol: Bake all glassware at 150°C overnight. Ensure your deuterated solvent (
) is dried over Na/K alloy or molecular sieves (4Å) for at least 48 hours.[1]
Ticket #202: "The product decomposes when I try to run a reaction with it."
-
Root Cause: Ligand Dissociation.[1]
-
Explanation: The
bond is a coordinate bond. Stronger Lewis bases (like pyridine or phosphines) or high heat can displace the NHC.[1] -
Fix: Avoid solvents that are strong Lewis bases (THF, MeCN) unless intended.[1] Keep reaction temperatures below 60°C unless the specific NHC (like cAAC) is known to confer higher thermal stability.[1]
References
-
Roesky, H. W., et al. (2009). Lewis Base Stabilized Dichlorosilylene.[1][3] Angewandte Chemie International Edition.[1]
-
Robinson, G. H., et al. (2008). Carbene-Stabilized Disilicon.[1] Science.[1]
-
Ghadwal, R. S., et al. (2010). Lewis-base-stabilized dichlorosilylene: a two-electron sigma-donor ligand.[1][2] Inorganic Chemistry.[1][2][4]
- Significance: Details the coordination chemistry and NMR characteriz
-
[1]
preventing polymerization of dichlorosilylene in solution
Topic: Preventing Polymerization of Dichlorosilylene ( ) in Solution
Core Technical Directive: The "Free Species" Fallacy
Executive Summary:
Dichlorosilylene (
If generated without a trapping agent or a stabilizing ligand,
Troubleshooting & Diagnostics (Q&A)
Q1: My reaction mixture turned from clear to a cloudy yellow/orange suspension within minutes. What happened?
Diagnosis: Uncontrolled Polymerization.
Root Cause: The rate of
-
Increase Trap Concentration: If performing a Diels-Alder trap (e.g., with butadiene or cyclohexadiene), ensure the diene is present in >10-fold excess before generating the silylene.
-
Slow Down Generation: If using the
/ Amine route, lower the temperature to -78°C and add the amine dropwise over 2 hours. This keeps the instantaneous concentration of free low, favoring the bimolecular reaction with the trap over multimolecular polymerization.
Q2: I am trying to isolate the NHC-stabilized
-
Strict Stoichiometry: Use exactly 1.0 or 1.05 equivalents of NHC relative to the silylene source.
-
Reverse Addition: Do not generate
and then add the ligand. The ligand must be present in the solution during the generation phase (or the generation precursor must be added to the ligand).
Q3: Can I use THF as a solvent to stabilize
The Mechanism of Instability
To prevent polymerization, one must understand the competitive pathways. The diagram below illustrates the "Fate of Dichlorosilylene."
Figure 1: Reaction landscape of
Validated Experimental Protocols
Protocol A: In-Situ Trapping (The Benkeser Route)
Best for: Synthesizing organosilicon derivatives (e.g., silacyclopentenes).
Principle:[1][2][3][4] Base-induced disproportionation of Trichlorosilane (
Reagents:
-
Trichlorosilane (
) -
Tri-n-butylamine (
) -
Trapping Agent (e.g., 2,3-dimethyl-1,3-butadiene)
-
Solvent: Dichloromethane (
) or Acetonitrile ( )
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Charge: Add
(1.0 eq) and the Trapping Agent (1.5 - 2.0 eq) to the solvent. -
Cooling: Cool the mixture to 0°C . (Note: Some variations run at reflux, but lower temps favor selectivity).
-
Activation: Add
(1.0 eq) dropwise via syringe pump over 30 minutes.-
Critical Check: The solution may fume slightly. Ensure vigorous stirring.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: The amine forms a hydrochloride salt (
) which precipitates or stays in solution depending on the solvent. Filter under inert atmosphere if necessary, or perform aqueous extraction (if product is stable).
Protocol B: Isolation of Stabilized Adduct (The Roesky Route)
Best for: Isolating monomeric
Reagents:
-
Hexachlorodisilane (
) -
NHC Ligand (e.g.,
)[5] -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Glovebox: Perform all steps in an Argon-filled glovebox (
ppm ). -
Stoichiometry: Dissolve NHC (1.0 eq) in Toluene.
-
Addition: Add
(1.0 eq) to the NHC solution at Room Temperature.-
Observation: The solution typically changes color (often red or dark orange) indicating adduct formation.
-
-
Elimination: The reaction generates
as a byproduct. -
Isolation: Remove volatiles (solvent and
) under high vacuum. The residue is the stabilized adduct. -
Crystallization: Recrystallize from a saturated toluene/hexane solution at -35°C.
Comparative Data: Stabilization Strategies
| Strategy | Reagent System | Stability of Species | Risk of Polymerization | Typical Use Case |
| Chemical Trapping | Transient (Lifetime < ms) | High (if trap is insufficient) | Synthesis of heterocycles | |
| NHC Stabilization | Stable Solid (M.P. > 150°C) | Low (Thermodynamically stable) | Mechanistic studies, Ligand transfer | |
| Thermal FVP | Transient | Certain (upon condensation) | Matrix isolation spectroscopy |
Workflow Visualization
The following diagram details the critical decision points in the NHC stabilization workflow to ensure purity and prevent oligomerization.
Figure 2: Operational workflow for the synthesis of NHC-stabilized Dichlorosilylene.
References
-
Roesky, H. W., et al. (2009).[5] "Stabilization of Dichlorosilylene by an N-Heterocyclic Carbene." Organometallics. This paper establishes the protocol for isolating monomeric
using IPr ligands. -
Benkeser, R. A., et al. (1964). "The Chemistry of Trichlorosilane-Tertiary Amine Combinations." Journal of the American Chemical Society.
in solution. -
Su, M. D. (2006). "Theoretical Study of the Reactions of Dichlorosilylene with Alkynes." The Journal of Physical Chemistry A. Provides mechanistic insight into the trapping kinetics vs.
-
West, R. (1987). "The Polysilane High Polymers." Journal of Organometallic Chemistry. Describes the properties of
polymers formed when stabilization fails.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbene-dichlorosilylene stabilized phosphinidenes exhibiting strong intramolecular charge transfer transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Trichlorosilane-DMF for Reductive Amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for dichlorosilylene transfer
Welcome to the Dichlorosilylene (
This guide is designed for researchers encountering difficulties with the generation and transfer of the highly reactive electrophilic silylene species,
Module 1: Precursor Selection & Generation Pathways
User Query: Which method should I use to generate
Technical Insight: The choice depends on your substrate's thermal stability and your tolerance for insoluble byproducts (ammonium salts).
| Feature | Method A: Benkeser Route ( | Method B: Thermal Route ( |
| Mechanism | Base-induced | Thermal Disproportionation |
| Temperature | Mild (0°C to Reflux) | High (>130°C) |
| Byproducts | Voluminous Ammonium Salts ( | |
| Atom Economy | Low (Amine is stoichiometric) | Moderate ( |
| Best For | Thermally sensitive substrates | Sterically hindered substrates; "Salt-free" needs |
Visualizing the Generation Pathways
Caption: Comparative pathways for
Module 2: Optimization of Reaction Conditions
User Query: My yield is low (<30%) and I see a lot of white solid. How do I optimize?
Solvent Selection (The "Stabilization" Factor)
is electrophilic. In the Benkeser route, the solvent must solubilize the reagents but precipitate the ammonium salt to drive equilibrium, without coordinating so strongly that it quenches the silylene.-
Recommended: Benzene or Toluene .
-
Avoid: Ethers (THF can be cleaved by aggressive silylenes), Chlorinated solvents (can participate in halogen exchange or be reactive).
-
Pro-Tip: For the Benkeser route, using Tri-n-butylamine (
) is superior to Triethylamine ( ). precipitates instantly as a thick gel that stops stirring. is slightly more soluble/granular, allowing better mass transfer.
Stoichiometry & Addition Rate
The dimerization of
-
Rule: Keep the instantaneous concentration of
low . -
Protocol: Do not mix everything at once. Add the precursor (
or ) slowly to the solution containing the substrate. -
Ratio: Use 2.0 – 3.0 equivalents of the silylene precursor relative to your substrate. The polymerization side reaction is unavoidable; you must overwhelm it.
Temperature Control
-
Benkeser: Start at 0°C for addition, then warm to reflux . The initial low temp prevents uncontrolled exotherms, while reflux ensures the reversible amine-complex releases free
. -
Hexachlorodisilane: Requires >130°C . Use Xylene or Mesitylene. If your substrate boils below 130°C, this method will fail unless you use a sealed tube (dangerous with gas evolution) or a catalyst (e.g., Pd).
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned into a white gel and stopped stirring.
-
Diagnosis: This is "Amine Salt Lock." You likely used
or added reagents too fast. -
Fix: Switch to
(Tributylamine). Use mechanical stirring (overhead stirrer) instead of a magnetic bar for scales >5g.
Q2: I see a white precipitate, but my NMR shows no product.
-
Diagnosis: You made Perchloropolysilane (polymer). The
generated faster than it could find your substrate. -
Fix:
-
Increase substrate concentration (make the trap more available).
-
Slow down the addition of
. -
Ensure your substrate is actually nucleophilic (electron-rich alkynes work best; electron-deficient ones fail).
-
Q3: Upon workup with water, I got a violent pop/fume.
-
Diagnosis: Residual
chains or unreacted are hydrolyzing to form shock-sensitive siloxanes or gas. -
Safety Protocol: Quench extremely slowly with isopropanol at 0°C before adding water. Never add water directly to the crude reaction mixture.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Benkeser Transfer (Trichlorosilane Method)
Best for general synthesis of silacyclopropenes or diene trapping.
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser, dropping funnel. -
Charge: Add Substrate (1.0 equiv) and Tri-n-butylamine (2.2 equiv) in dry Benzene (0.5 M).
-
Addition: Cool to 0°C. Add Trichlorosilane (2.0 equiv) in Benzene dropwise over 30 minutes.
-
Note: Fuming will occur; ensure good venting.
-
-
Reaction: Allow to warm to Room Temp (RT), then heat to reflux for 4–12 hours.
-
Observation: Thick white precipitate (
) will form.
-
-
Workup: Cool to RT. Filter the mixture under inert atmosphere (Schlenk frit) to remove salts.
-
Purification: Remove solvent and excess amine (high boiling point) via vacuum distillation.
Protocol B: Thermal Transfer (Hexachlorodisilane Method)
Best for high-temperature stable substrates.
-
Setup: Flame-dried Schlenk tube or pressure vessel (if substrate is volatile).
-
Charge: Substrate (1.0 equiv) and Hexachlorodisilane (1.5 equiv) in Xylene .
-
Reaction: Heat to 140°C (reflux) for 16 hours.
-
Workup: Evaporate volatiles. The residue is usually cleaner than Method A.
References
-
Benkeser, R. A. , et al. "The Chemistry of Trichlorosilane-Tertiary Amine Combinations." Accounts of Chemical Research, vol. 4, no. 3, 1971, pp. 94-100. Link
-
Ghadwal, R. S. , et al. "Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block."[8] Accounts of Chemical Research, vol. 46, no. 2, 2013, pp. 444-456. Link
-
Atwell, W. H. , & Weyenberg, D. R. "Silylene Chemistry. I. The Thermolysis of Methoxypolysilanes." Journal of the American Chemical Society, vol. 90, no. 13, 1968, pp. 3438–3443. Link
- Tsumuraya, T., et al. "Silylenes and disilenes." Annual Review of Physical Chemistry, vol. 42, 1991, pp. 151-175.
Sources
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The addition of alkynes to a tetrasilyldisilene Evidence for a biradical intermediate [ouci.dntb.gov.ua]
- 8. Role of the trichlorosilyl radical and dichlorosilylene in gas-phase reactions of trichlorosilane [ouci.dntb.gov.ua]
handling and storage of stable carbene-dichlorosilylene compounds
Technical Support Center: Handling & Storage of Stable Carbene-Dichlorosilylenes
Role: Senior Application Scientist
Subject: Technical Guide for Handling
Mission Statement
You are working with N-Heterocyclic Carbene (NHC)-stabilized dichlorosilylenes (e.g.,
This guide operationalizes the seminal work of Roesky, Driess, and Jutzi into a field-ready protocol. Follow these directives to prevent decomposition into imidazolium salts and amorphous silica.
Module 1: The "Zero-Compromise" Inert Environment
Prerequisite: If you cannot guarantee an
The Glovebox Standard
-
Atmosphere: Argon is preferred over Nitrogen. Although
is generally inert to silylenes at RT, Argon’s higher density provides a better "blanket" during open-vessel manipulations. -
Catalyst Regeneration: The copper catalyst in your glovebox circulation system must be fully reduced. If your titanium/copper catalyst is saturated, the faint moisture ingress will hydrolyze the Si-Cl bond within hours.
-
Solvent Trap: Do not store chlorinated solvents (DCM, Chloroform) in the glovebox freezer without secondary containment. Their vapors can degrade the glovebox catalyst, leading to moisture spikes that kill silylenes.
Schlenk Line Protocols
-
Grease: Use high-vacuum silicone grease (Dow Corning) or Apiezon H. Avoid fluorinated greases if you plan to do high-temp NMR, as trace exchange can occur.
-
Glassware: All glassware must be oven-dried at 150°C for >12 hours and flame-dried under vacuum immediately before use.
Module 2: Synthesis & Purity Verification (The Self-Validating System)
The "Roesky Protocol" (Dehydrochlorination of
Visual Purity Indicators
| State | Appearance | Diagnosis | Action |
| Ideal | Colorless/White Crystals | Pure Adduct ( | Proceed to storage. |
| Warning | Yellow/Orange Tint | Trace Oxidation/Impurities | Recrystallize from Fluorobenzene or THF. |
| Critical | White Powder (Amorphous) | Hydrolysis ( | Discard. Irreversible decomposition. |
| Critical | Black/Grey Precipitate | Reduction to Elemental Si | Check reductant stoichiometry (if using |
The "Gold Standard" Validation: NMR
Never trust
-
Technique: Inverse Gated Decoupling (IG) to suppress NOE (Negative NOE can nullify signals in Si).
-
Target Shift: Look for a signal in the range of +10 to +25 ppm (compound dependent,
is typically +21 ppm).-
Note:
precursors ( , ) appear upfield (-10 to -20 ppm). -
Note: Hydrolysis products (Siloxanes) appear in the -100 ppm range.
-
Workflow Diagram: Synthesis to Storage
Figure 1: Critical decision pathway for the isolation of NHC-stabilized dichlorosilylenes.
Module 3: Storage & Shelf-Life Management
Temperature & State
-
Solid State: Stable at Room Temperature (RT) under strictly inert conditions for months. However, we recommend storage at -30°C to inhibit slow surface hydrolysis from trace moisture diffusion through glovebox gloves.
-
Solution State: Do not store in solution. Silylenes are reactive.[1] Even in "dry" THF, slow ring-opening polymerization (ROP) of THF or reaction with trace solvent impurities can occur over weeks.
Vessel Selection
-
Glass Vials: Acceptable with Teflon-lined caps, inside a glovebox.
-
Schlenk Tubes: Use J. Young PTFE valve tubes. Do not use standard ground-glass stoppers for long-term storage; the grease seal will eventually fail or allow diffusion.
Module 4: Troubleshooting Center (FAQ)
Q1: My crystals turned into a white powder after 2 days in the glovebox. What happened?
Diagnosis: Catastrophic Hydrolysis.
Mechanism: Moisture entered the lattice. The Si-Cl bond is highly electrophilic. Water attacks the Silicon center, displacing Cl- (as HCl) and the NHC. The "white powder" is likely a mix of Imidazolium Chloride (NHC
Q2: The
-
Relaxation: Silicon has very long
relaxation times. Increase your delay ( ) to >10 seconds. -
Paramagnetism: If you used Potassium Graphite (
) for reduction, trace paramagnetic graphite particles might broaden the signal into the baseline. Filter the solution through a 0.2 m PTFE syringe filter before NMR.
Q3: Can I use Chloroform (
Q4: I see etching on my glassware.
Diagnosis: HF formation (Rare) or Base bath corrosion.
Analysis: If you are not using fluorous compounds, this is likely not HF. However, if hydrolysis occurred, the liberated HCl is corrosive. More likely, the "etching" is actually deposited silica (
Visualizing the Failure Mode: Hydrolysis
Figure 2: The irreversible degradation pathway of dichlorosilylenes upon moisture exposure.
References
-
Ghadwal, R. S., Roesky, H. W., Merkel, S., Henn, J., & Stalke, D. (2009). Lewis Base Stabilized Dichlorosilylene. Journal of the American Chemical Society, 131(32), 1123–1126.
- Significance: The seminal paper describing the synthesis of via dehydrochlorin
-
Wang, Y., & Robinson, G. H. (2011). Carbene-stabilized silicon(II) compounds. Inorganic Chemistry, 50(24), 12326–12337.
- Significance: Comprehensive review on the bonding and stability of these adducts.
-
Gau, D., & Kato, T. (2013). Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research, 46(2), 424–434.
- Significance: Details the reactivity profile and "building block" utility of the stable adducts.
-
Mizuhata, Y., Sasamori, T., & Tokitoh, N. (2009). Stable Heavier Carbene Analogues. Chemical Reviews, 109(8), 3479–3511.
- Significance: Authoritative review on the comparative stability of Group 14 metallylenes.
Sources
overcoming limitations of high-temperature SiCl2 generation
Topic: Overcoming Limitations of High-Temperature SiCl2 Generation
Status: ONLINE Agent: Senior Application Scientist, Organosilicon Division Ticket ID: Si-Cl2-OPT-2024
Welcome to the Technical Support Center. You are likely here because your silicon dichloride (SiCl2) generation is suffering from low yields, reactor clogging, or you are seeking a way to avoid the extreme temperatures (>1100°C) required by the classical method.
This guide addresses the thermodynamic bottlenecks of SiCl2 generation and provides actionable protocols for both optimizing the high-temperature route and bypassing it entirely using hexachlorodisilane (Si2Cl6) chemistry.
📑 Module 1: The Thermodynamic Bottleneck (High-T Generation)
The Issue: Users often report that despite running their reactor at 1100°C, downstream yield is negligible. The Cause: SiCl2 is thermodynamically stable only at high temperatures. As the gas cools, it disproportionates back into Si and SiCl4. If you do not quench the species immediately, you are simply distilling SiCl4 and depositing silicon dust in your lines.
📉 Thermodynamic Reality Check
The generation reaction is endothermic and reversible:
| Parameter | Condition for Success | Failure Mode |
| Temperature | > 1200°C (1473 K) | Below 1100°C, equilibrium favors SiCl4. |
| Pressure | Low (< 1 Torr) | High pressure favors the reverse reaction (Le Chatelier's principle). |
| Quench Rate | Milliseconds | Slow cooling allows SiCl2 to recombine into Si + SiCl4. |
| Contact Time | Short | Long residence time leads to polymerization (SixCly). |
🛠️ Troubleshooting Guide: Reactor Optimization
Q: My reactor outlet is clogging with a grey/brown powder. What is this? A: This is "polysilicon dust" resulting from the disproportionation of SiCl2.
-
Fix: You must install a heated transfer line maintained at >600°C connecting the generation zone to the reaction zone.
-
Critical Step: The reaction zone (where you introduce your trapping agent, e.g., butadiene) must be the first point of cooling.
Q: I am seeing low conversion of SiCl4. Should I increase the flow rate?
A: No. Increasing flow rate often reduces the residence time needed for the heterogeneous reaction (
-
Fix: Increase the surface area of your solid silicon source. Use Si powder or chips in a packed bed rather than a simple boat. Ensure the bed is not packed so tightly that it causes back-pressure (which kills the yield).
🔬 Module 2: The "Smart" Alternative (Low-Temp Chemical Generation)
The Directive: If your substrate cannot survive 1200°C, or if you lack specialized high-vac furnaces, stop using the Si + SiCl4 method.
Switch to Hexachlorodisilane (Si2Cl6) .[1][2] This precursor contains a pre-formed Si-Si bond that can be cleaved to generate SiCl2 equivalents at mild temperatures (or even room temperature) using amine catalysts.
🧪 Protocol: Amine-Induced SiCl2 Generation
This method utilizes a Lewis base (Amine) to induce
Workflow Logic:
Figure 1: Low-temperature generation pathway using Si2Cl6. The amine catalyst facilitates the cleavage of the Si-Si bond, allowing mild generation of reactive SiCl2 equivalents.
📝 Step-by-Step Protocol (In-Situ Trapping)
-
Setup: Flame-dry a Schlenk flask under Argon/Nitrogen. SiCl2 is extremely moisture-sensitive.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Benzene .
-
Reagents:
-
Substrate: 1.0 eq (e.g., 2,3-dimethyl-1,3-butadiene).
-
Precursor: 1.2 eq Hexachlorodisilane (Si2Cl6).
-
Catalyst: 0.1 - 1.0 eq Tertiary Amine (e.g.,
or HMPA - Note: HMPA is toxic, handle with care).
-
-
Reaction:
-
Add Substrate and Si2Cl6 to the solvent.
-
Add Amine dropwise at 0°C or Room Temperature.
-
Observation: The solution may turn slightly cloudy or yellow as the amine-Si adduct forms.
-
-
Workup:
-
Stir for 2-12 hours.
-
Remove volatiles under vacuum.
-
Distill the product (Silacyclopentenes are typically liquids).
-
Why this works: The amine attacks the silicon, weakening the Si-Si bond. This lowers the activation energy for SiCl2 release, effectively "pushing" the silylene out of the molecule to be immediately trapped by the diene.
⚠️ Module 3: Safety & Handling (Critical)
Warning: Working with chlorosilanes involves significant risks.
The "Shock-Sensitive" Hazard (HCDS)
Hexachlorodisilane (HCDS) hydrolysis products are shock-sensitive .
-
The Scenario: You leave a small amount of Si2Cl6 in a flask, and it gets exposed to moist air. A white crust forms.
-
The Danger: This crust (polymeric sub-oxides) can detonate upon friction (e.g., unscrewing the cap) or impact.
-
Correct Disposal: Hydrolyze waste slowly by adding it dropwise to a large volume of dilute NaOH/KOH solution (alkaline hydrolysis breaks the Si-Si bond safely without forming shock-sensitive solids). Do not simply add water.
HCl Generation
Both SiCl4 and Si2Cl6 react violently with water to release Hydrogen Chloride (HCl) gas.
-
Always vent vacuum pumps to a fume hood.
-
Keep a base bath (neutralizer) nearby for emergency spills.
❓ Frequently Asked Questions (FAQs)
Q: Can I use Si2Cl6 for CVD (Chemical Vapor Deposition) without amines? A: Yes. For CVD, Si2Cl6 thermally decomposes at ~600°C-800°C .[1] This is significantly lower than the 1200°C required for SiCl4, making it the preferred precursor for low-thermal-budget semiconductor processes.
Q: I tried the high-temp method, but my product is contaminated with oily polymers. Why? A: You likely have polymerization of SiCl2 .
-
Diagnosis: The SiCl2 concentration in the gas phase was too high, or the quench was too slow, allowing
. -
Solution: Dilute your carrier gas (Argon) to reduce the partial pressure of SiCl2, or increase the flow rate of your trapping agent (diene) to ensure it outcompetes the polymerization reaction.
Q: Is SiCl2 stable in solution? A: No. Free SiCl2 does not exist in solution; it will instantly react with the solvent or itself. In the amine-method described above, it exists as a Lewis base adduct (Complexed Silylene) until it reacts with the trap. You must always have the trapping agent present before generating the silylene.
📚 References
-
Thermodynamics of SiCl2 Generation:
-
Si2Cl6 Decomposition & Amine Catalysis:
-
Title: The Perchlorinated Silanes Si2Cl6 and Si3Cl8 as Sources of SiCl2.
-
Source: ResearchGate / Wiley.
-
URL:
-
-
Safety (HCDS Shock Sensitivity):
-
Trapping with Dienes (Mechanism):
-
Title: Reactions of Dienes: 1,2 and 1,4 Addition (Context for trapping kinetics).
-
Source: Master Organic Chemistry.
-
URL:
-
Sources
experimental protocols for handling air-sensitive silylenes
Status: Online Operator: Senior Application Scientist Ticket Subject: Experimental Protocols for Handling Air-Sensitive Silylenes Case ID: Si-II-PROTO-2024
Welcome to the Silylene Support Center.
You are accessing the Tier-3 Technical Guide for the synthesis, handling, and troubleshooting of stable silylenes (e.g., N-heterocyclic silylenes, NHSis). Unlike standard organometallics, silylenes possess a divalent silicon center (
This guide replaces rigid templates with a causality-driven workflow . We do not just tell you what to do; we explain why your experiment will fail if you deviate.
Part 1: The Inert Environment (Pre-Flight Checks)
CRITICAL WARNING: The "Nitrogen Trap"
Most researchers default to Nitrogen (
-
The Science: Highly reactive silylenes (especially coordinate-free or bis-silylenes) can activate and cleave the
triple bond, forming silaimines or bridging nitride species [1, 2]. -
The Protocol: Use Argon (Ar) for all silylene manipulations unless the specific species is known to be inert to
(like standard saturated NHSis). Argon is heavier than air, providing a better "blanket" in Schlenk tubes.
Solvent Rigor: The "0 ppm" Standard
Standard "dry" solvents from a keg are insufficient. Silylenes react instantly with trace water to form siloxanes (colorless death).
| Solvent | Preparation Protocol | Storage |
| THF | Distill over Na/Benzophenone (purple endpoint required). | Store over 4Å Molecular Sieves (activated at 300°C under vacuum). |
| Toluene | Distill over Na/K alloy (liquid alloy is faster). | Store over 4Å Molecular Sieves. |
| Hexane | Distill over Na/K alloy or | Store over 4Å Molecular Sieves. |
| C6D6 (NMR) | Freeze-pump-thaw (x3) + dry over Na/K alloy. | Store in the glovebox.[1] |
Part 2: Synthesis Protocol (The Reduction Route)
The most robust route to NHSis is the reduction of dihalosilanes (
Workflow Logic
Figure 1: Generalized workflow for Silylene Synthesis via Reduction. Note the critical solvent swap step.
Step-by-Step Execution
-
Preparation: In an Argon-filled glovebox, suspend the dihalosilane precursor (
) in cold THF (-30°C). -
Addition: Add
(Potassium Graphite) slowly.-
Why?
is a heterogeneous reductant. Adding it too fast causes local heating and over-reduction to Si(0) species or radical anions.
-
-
Observation: The bronze color of
will fade to black (graphite) as the reaction proceeds. The solution should develop a deep color (yellow/orange/red depending on the ligand). -
Workup (The Danger Zone):
-
Remove solvent in vacuo.
-
Extract with Hexane or Toluene .[2]
-
Crucial: Filter through a Celite pad to remove Graphite and KCl.
-
Self-Validation: If the filtrate is colorless, the reaction failed (likely hydrolysis). If it is colored, proceed to crystallization at -35°C.
-
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned from deep red to colorless overnight. What happened?
Diagnosis: The "Colorless Death."
Root Cause: Oxidation or Hydrolysis.[3]
Explanation: Silylenes are chromophores due to
-
Check glovebox
sensor (must be < 0.5 ppm). -
Test solvent: Add a drop of Na/K alloy to your solvent. If it doesn't stay shiny, your solvent is wet.
Q2: I cannot get crystals; I only get an oil.
Diagnosis: Ligand flexibility or solvent trapping. Fix:
-
Solvent Choice: Switch from Toluene to Hexane/Pentane. Silylenes are often too soluble in aromatic solvents.
-
Concentration: You are likely too dilute. Remove solvent until the solution is almost saturated at RT, then cool to -35°C.
-
Scratching: In the glovebox, use a glass pipette to scratch the side of the vial to induce nucleation.
Q3: The
NMR shows no signal, but the compound is colored.
Diagnosis: Paramagnetism or Exchange Broadening. Explanation:
-
Radical Impurities: If you used excess Potassium, you might have formed a radical anion species, broadening the NMR signal into the baseline.
-
Dynamic Processes: Some silylenes undergo rapid dimerization/dissociation in solution. Protocol:
-
Run the NMR at low temperature (-40°C) to freeze out dynamic processes.
-
Ensure you use a relaxation delay (
) of 5-10 seconds, as quaternary Silicon centers relax slowly.
Q4: Can I use Nitrogen (
) for my Schlenk line?
Diagnosis: High Risk.
Answer: Avoid if possible.
Reasoning: While standard NHSis (like West's silylene) are stable under
Part 4: Reactivity Decision Matrix
Use this logic flow to determine the safety of your handling conditions.
Figure 2: Troubleshooting Logic for Silylene Handling and Environmental Control.
References
-
Denk, M., et al. (1994).[4] "Synthesis and Structure of a Stable Two-Coordinate Silylene." Journal of the American Chemical Society.
-
Wang, Y., et al. (2024). "N2 cleavage by silylene and formation of H2Si(μ-N)2SiH2." Nature Communications.
-
Sen, S. S., et al. (2011).[5] "P4 Activation with Silylenes." Angewandte Chemie International Edition.
-
Stoelzel, P., & Driess, M. (2020). "Where silylene–silicon centres matter in the activation of small molecules." Chemical Society Reviews.[6]
Sources
photostability of dichlorosilylene complexes in experiments
Technical Support Center: Photostability & Handling of Dichlorosilylene ( ) Complexes[1]
Current Status: Operational
Subject: Troubleshooting Photostability, Synthesis, and Degradation of Base-Stabilized
Executive Summary
Dichlorosilylene (
The Core Paradox: Users often encounter confusion because light is both a tool for generation (cleaving precursors like
Module 1: Diagnostic Framework (Troubleshooting)
Visual Diagnostic Matrix
Use this table to correlate physical symptoms with underlying chemical failures.
| Symptom | Observation Context | Probable Root Cause | Corrective Action |
| White Precipitate | Upon storage or during photolysis | Hydrolysis (Moisture ingress).[1] | Verify Schlenk line vacuum (<10⁻³ mbar).[1] Bake glassware >150°C. Check solvent dryness (<5 ppm |
| Yellow/Brown Solution | During UV irradiation (254 nm) | Polymerization .[1] Formation of perchloropolysilanes | Increase concentration of trapping agent (NHC or diene).[1] Ensure efficient stirring to minimize local radical concentration. |
| Loss of | Post-irradiation (NMR check) | Ligand Photodissociation . UV light may cleave the NHC-Si bond, ejecting free | Use a cutoff filter (>300 nm) if the goal is reaction not generation.[1] Switch to amber glassware for storage. |
| No Reaction | Photochemical synthesis from | Spectral Mismatch . Light source emission does not overlap with precursor absorption. | Ensure use of Low-Pressure Hg lamp (254 nm). Pyrex/Borosilicate filters out <300 nm; Quartz is mandatory. |
Decision Tree: Decomposing the Problem
Follow this logic flow to identify if your issue is Photochemical or Environmental.
Figure 1: Logic flow for diagnosing dichlorosilylene complex degradation.
Module 2: Experimental Protocols
Protocol A: Photochemical Generation & Trapping
Objective: Generate
Scientific Rationale:
Reagents:
-
Hexachlorodisilane (
)[1] -
NHC (e.g., IPr: 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[1][2]
-
Solvent: Benzene-
or Toluene (Dry, Oxygen-free)[1]
Step-by-Step:
-
Preparation (Glovebox): In a Quartz NMR tube or reactor, dissolve NHC (1.0 equiv) and
(1.0 equiv) in dry benzene- .-
Critical: Borosilicate glass absorbs UV <300 nm. You must use quartz for 254 nm photolysis.
-
-
Degassing: Ensure the sample is thoroughly degassed (Freeze-Pump-Thaw x 3) to prevent quenching by
.[1] -
Irradiation: Place the sample in a Rayonet reactor or equivalent equipped with 254 nm lamps .
-
Cooling: Maintain temperature at approx. 25°C. Excessive heat promotes thermal decomposition.
-
-
Monitoring: Irradiate in 15-minute intervals. Monitor
NMR.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Target Signal: Look for the appearance of the silylene signal (typically high field shift, e.g.,
+10 to +30 ppm depending on the NHC, distinct from at -19 ppm).
-
-
Termination: Stop when conversion plateaus. Prolonged irradiation after consumption of
can degrade the product.
Protocol B: Assessing Photostability of Isolated Complexes
Objective: Determine if a synthesized (NHC)SiCl2 complex is stable under ambient or specific wavelengths.
Step-by-Step:
-
Baseline: Record
and NMR of the pure complex in . -
Exposure (Controlled):
-
Time-Course: Measure NMR at t=1h, 6h, 24h.
-
Analysis:
Module 3: Deep Dive - The Photochemical Pathway
Understanding the electron movement is critical for troubleshooting. The diagram below illustrates the generation of
Figure 2: Photochemical generation and competitive decay pathways of dichlorosilylene.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use standard Pyrex NMR tubes for the photochemical synthesis?
A: No. Pyrex (borosilicate) has a UV cutoff of approximately 300 nm.[1] The
Q2: My (NHC)SiCl2 complex turned yellow after leaving it on the bench (in a sealed tube). Is it photolysis? A: It is possible, but hydrolysis is more likely . Even in a sealed J. Young tube, trace moisture on the glass walls or a microscopic leak can hydrolyze the Si-Cl bonds. However, if you are certain the seal is perfect, ambient light (which contains trace UV) can cause slow ligand dissociation.[1] Recommendation: Store solid complexes in the dark (foil-wrapped) inside the glovebox.[1]
Q3: Is the NHC-SiCl2 bond photostable to 365 nm (UV LED)?
A: Generally, yes.[1] The absorption of the Si-NHC adduct is typically in the far UV. However, if the complex involves a conjugated NHC or is bound to a metal carbonyl (e.g.,
Q4: Why do I see SiCl4 in my NMR during synthesis?
A: This is stoichiometric. The photolysis of hexachlorodisilane is a disproportionation reaction:
References
-
Roesky, H. W. (2013).[1][2] Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block. Accounts of Chemical Research. Link[1]
-
Ghadwal, R. S., et al. (2009).[1][2] Isolation of a Stable Monomeric Dichlorosilylene. Angewandte Chemie International Edition.[3] Link[1]
-
West, R. (1984).[1] The Chemistry of Silylenes.[2][4][5][6] Science. Link[1]
-
Filippou, A. C., et al. (2015).[1][3] Si=Si Double Bonds: Synthesis of an NHC-Stabilized Disilavinylidene.[3] Angewandte Chemie.[3] Link
-
Arduengo, A. J., et al. (1991).[1] A stable crystalline carbene. Journal of the American Chemical Society. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Si=Si Double Bonds: Synthesis of an NHC-Stabilized Disilavinylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Diaminosilylenes to Silapyramidanes: Making Sense of the Stability of Divalent Silicon Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in transition metal complexes featuring silylene as ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01930J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solution Phase SiCl₂ Generation
Topic: Convenient Generation of Dichlorosilylene (SiCl₂) in Solution Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Version: 2.4 (Current)
Executive Summary: The "Silicon Carbene" Challenge
Dichlorosilylene (:SiCl₂) is the silicon analogue of dichlorocarbene (:CCl₂). It is a highly reactive, electrophilic singlet species used to synthesize organosilicon heterocycles, functionalize dienes, and create silicon-bridged frameworks.
Unlike carbenes, :SiCl₂ cannot be generated via simple alpha-elimination of a haloform. Historically, it required high-temperature pyrolysis (>400°C) of Si₂Cl₆ or reduction of SiCl₄ with metal vapors—methods incompatible with standard solution-phase organic synthesis.
This guide details three field-proven solution-phase strategies that allow you to generate :SiCl₂ under mild conditions (–78°C to 80°C) using standard laboratory glassware.
Selection Guide: Which Method Fits Your Synthesis?
| Feature | Method A: Amine-Mediated | Method B: Disilane Retro-Disproportionation | Method C: NHC-Adduct Transfer |
| Precursor | Trichlorosilane (HSiCl₃) | Hexachlorodisilane (Si₂Cl₆) | (NHC)SiCl₂ Adduct |
| Reagents | Triethylamine ( | Mild Lewis Base (cat.) or Heat | None (Stoichiometric Reagent) |
| Byproducts | Ammonium Salts ( | Silicon Tetrachloride ( | Free NHC |
| Cost | Low ($) | Medium ( | High ( |
| Atom Economy | Poor (Salt waste) | Moderate | Excellent (if NHC recycled) |
| Best For | Large-scale, robust substrates | Acid-sensitive substrates | Mechanistic studies, precise delivery |
Technical Protocols & Workflows
Method A: Amine-Mediated Dehydrochlorination (The "Benkeser" Route)
The most common method for in situ trapping with dienes or alkynes.
Mechanism:
HSiCl₃ possesses an acidic proton. A bulky tertiary amine deprotonates it to form the trichlorosilyl anion
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Solvent: Dry THF or Benzene (Amine salts precipitate better in non-polar solvents).
-
Addition:
-
Charge flask with Trapping Agent (1.0 equiv) and Tertiary Amine (1.2 equiv, e.g.,
). -
Cool to 0°C.
-
Add HSiCl₃ (1.2 equiv) dropwise in solvent.
-
-
Reaction: Allow to warm to RT, then reflux for 2–12 hours.
-
Workup: Filter off the copious white ammonium salt precipitate under inert gas. Distill the filtrate.[1][2]
Method B: Hexachlorodisilane Retro-Disproportionation
A salt-free method ideal for sensitive electronics precursors.
Mechanism:
Protocol:
-
Setup: Sealed tube or reflux setup (Strictly anhydrous).
-
Solvent: Toluene or Xylene.
-
Catalysis (Optional but Recommended): Add 1-5 mol% of a Lewis base (e.g., Triphenylphosphine or HMPA) to lower the decomposition temperature from >130°C to ~80°C.
-
Reaction: Heat with the trapping agent.
-
Purification: The byproduct is
(b.p. 57°C), which can be easily removed via distillation, leaving the high-boiling organosilicon product.
Method C: NHC-Stabilized Silylene Transfer
The "Bottleable" Silylene.
Concept: N-Heterocyclic Carbenes (NHCs) form stable Lewis acid-base adducts with SiCl₂. These adducts act as reservoirs, releasing free :SiCl₂ upon heating or treatment with a stronger Lewis acid.
Protocol:
-
Synthesis: React HSiCl₃ with free NHC (e.g., IMes) to form (IMes)SiCl₂. Isolate as a white solid.
-
Usage: Dissolve (NHC)SiCl₂ in Benzene-d6 (for monitoring) or Toluene. Add substrate.[3][4][5][6]
-
Activation: Heat to 60°C. The NHC dissociates, and :SiCl₂ is trapped immediately.
Visualizing the Chemistry (DOT Diagram)
Figure 1: Comparative workflow of the three primary solution-phase SiCl₂ generation pathways.
Troubleshooting Center (FAQ)
Issue: Massive White Precipitate Formation
Context: Common in Method A (HSiCl₃).
-
Q: My flask is full of white solid, and stirring has stopped. Is my reaction dead?
-
A: Not necessarily. The white solid is the amine hydrochloride salt (
), which is a stoichiometric byproduct.-
Fix: Use a mechanical stirrer for scales >10g.
-
Fix: Ensure you used a non-polar solvent (Hexane/Benzene) if you want to filter it easily, or
if you want to keep it partially suspended (though this may affect trapping efficiency).
-
Issue: No Reaction (Starting Material Recovery)
Context: Method B (Si₂Cl₆).
-
Q: I heated Si₂Cl₆ with my diene at 80°C for 24h, but nothing happened.
-
A: Pure Si₂Cl₆ is thermally stable up to ~130°C in the absence of a catalyst.
-
Fix: Did you add a Lewis Base catalyst? Add 5 mol%
or dilute THF. -
Fix: Increase temperature to 110°C (Toluene reflux).
-
Issue: Hydrolysis / "Smoke"
Context: All Methods.
-
Q: I see white smoke when I open the flask, and my yield is <10%.
-
A: Chlorosilanes react instantly with atmospheric moisture to form HCl (smoke) and siloxanes (polymers).
-
Diagnosis: Your solvent was likely "wet" (ppm level water) or the N₂ line had a leak.
-
Fix: Distill HSiCl₃ or Si₂Cl₆ prior to use if the bottle is old.
-
Fix: Use Schlenk lines; never pour reagents in open air.
-
Issue: Polymerization
Context: Method A & B.
-
Q: I obtained a viscous gel instead of my cyclic silane.
-
A: :SiCl₂ is unstable. If it doesn't find a trapping agent immediately, it polymerizes to
.-
Fix:Inverse Addition. Ensure the trapping agent (diene) is in large excess or present before the SiCl₂ precursor is added/activated. Never generate SiCl₂ in the absence of the substrate.
-
References & Authoritative Sources
-
Benkeser, R. A. ; Gaul, J. M.; Smith, W. E. "Silylene chemistry. I. The reaction of trichlorosilane with tertiary amines." Journal of the American Chemical Society, 1969 , 91, 3666.
-
Foundational text for Method A.
-
-
Tsumuraya, T. ; Batcheller, S. A.; Masamune, S. "Silylenes and disilenes." Angewandte Chemie International Edition, 1991 , 30, 902.
-
Review of hexachlorodisilane reactivity (Method B).
-
-
Wang, Y. ; Xie, Y.; Wei, P.; King, R. B.; Schaefer, H. F.; Schleyer, P. v. R.; Robinson, G. H. "A Stable Silicon(0) Compound with a Si=Si Double Bond." Science, 2008 , 321, 1069.
-
Seminal work on NHC-stabilized silicon species (Method C context).
-
-
Ghadwal, R. S. ; Roesky, H. W.; Merkel, S.; Henn, J.; Stalke, D. "Lewis Base Stabilized Dichlorosilylene." Angewandte Chemie, 2009 , 121, 5793.
-
Specific protocol for (NHC)SiCl₂ synthesis.
-
Sources
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Trichlorosilane [organic-chemistry.org]
- 4. US10550002B2 - Method for treatment of hexachlorodisilane and hydrolyzed product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
comparing reactivity of dichlorosilylene with dichlorocarbene
Comparative Guide: Reactivity of Dichlorosilylene ( ) vs. Dichlorocarbene ( )
Executive Summary
Verdict: While both species are heavy Group 14 dihalides, they exhibit divergent reactivity profiles governed by their electronic ground states. Dichlorocarbene (
Electronic Structure & Stability: The Mechanistic Divergence
The fundamental difference in performance stems from the Singlet-Triplet Gap (
Comparative Electronic Profile
| Feature | Dichlorocarbene ( | Dichlorosilylene ( | Impact on Reactivity |
| Ground State | Singlet ( | Singlet ( | Both react primarily via concerted mechanisms (Cheletropic). |
| ~13–20 | ~75–80 | ||
| Electrophilicity | High | Moderate to High | |
| Orbital Character | Silicon's larger |
Visualization: Frontier Molecular Orbital Landscape
Figure 1: Orbital energy comparison. The larger gap in
Experimental Protocols (Generation Methods)
To ensure reproducibility, we compare the gold-standard generation methods.
Protocol A: Dichlorocarbene ( ) via Phase Transfer Catalysis (PTC)
Best for: Cyclopropanation of alkenes in solution.
Mechanism: Deprotonation of chloroform at the interface of organic/aqueous layers, facilitated by a quaternary ammonium salt.
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a high-torque mechanical stirrer (magnetic stirring is often insufficient for viscous emulsions).
-
Reagents: Add Substrate (Alkene, 1.0 eq), Chloroform (
, solvent/reagent excess), and TEBA (Triethylbenzylammonium chloride, 1-2 mol%). -
Initiation: Add 50% w/w aqueous NaOH dropwise at 0°C.
-
Reaction: Warm to room temperature (or 40-50°C for sluggish substrates). Vigorous stirring is critical to maintain the emulsion.
-
Quench: Dilute with water and separate the organic layer.
-
Purification: Distillation or column chromatography.
Note: This method avoids the anhydrous conditions required by the older
Protocol B: Dichlorosilylene ( ) via Hexachlorodisilane Pyrolysis
Best for: Gas-phase reactions, matrix isolation, or trapping with dienes.
Mechanism: Thermal disproportionation of
Step-by-Step Workflow:
-
Setup: Connect a reservoir of Hexachlorodisilane (
) to a quartz pyrolysis tube heated to 600–700°C. -
Pressure: Evacuate the system to low pressure (0.1 – 1.0 mmHg) to prevent polymerization of
. -
Co-condensation: Introduce the trapping agent (e.g., Butadiene) into the stream.
-
Collection: Condense the product mixture in a liquid nitrogen trap (-196°C).
-
Workup: Allow the trap to warm slowly to room temperature.
(byproduct) is removed via distillation.
Modern Alternative: For solution-phase synthesis, NHC-stabilized silylenes (using N-heterocyclic carbenes) allow for "bottled"
Reactivity Performance: Head-to-Head
Scenario 1: Reaction with Alkenes/Dienes
This is the standard benchmark for electrophilic activity.
- : Reacts stereospecifically with alkenes to form gem-dichlorocyclopropanes . The reaction is concerted and works excellently with electron-rich alkenes (e.g., styrene, cyclohexene).
- : Does not typically form stable silacyclopropanes with simple alkenes (they are too strained and revert). However, it reacts efficiently with 1,3-dienes (e.g., butadiene) via [1+4] Cheletropic addition to form silacyclopentenes .
Scenario 2: Insertion Reactions (The Silicon Advantage)
This is where
- : C–H insertion is difficult and generally low-yielding, often requiring specific geometric constraints (intramolecular).
- : Inserts readily into Si–H, O–H, and activated C–H bonds. This makes it a powerful tool for building silicon-oxygen frameworks or polysilanes.
Comparative Data Table
| Parameter | ||
| Reaction with Cyclohexene | Yield: 85-95% (Dichloronorcarane) | Yield: < 5% (Unstable/Reverts) |
| Reaction with 1,3-Butadiene | Yield: ~40% (Vinylcyclopropane) | Yield: 65-80% (Silacyclopentene) |
| Reaction with O-H (Methanol) | Forms Orthoformates (via intermediate) | Forms Methoxydichlorosilane (Insertion) |
| Typical Rate Constant ( | Diffusion controlled (Gas phase) |
Decision Framework for Researchers
Use the following logic flow to select the appropriate reagent for your synthetic target.
Figure 2: Synthetic Decision Tree. Select
References
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[1][2] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[3] Tetrahedron Letters. Link
-
Atwell, W. H., & Weyenberg, D. R. (1969). Divalent Silicon Intermediates (Silylenes). Angewandte Chemie International Edition. Link
-
Su, M. D., & Chu, S. Y. (1999). Singlet-triplet energy separations in GeCl2, GeBr2, GeI2, SiCl2, SiBr2, and SiI2. Journal of Physical Chemistry A. Link
-
Gaspar, P. P., et al. (1987). Reactions of Recoiling Silicon Atoms. In Silicon Chemistry. Link
-
Fedorynski, M. (2006). Phase transfer catalysis in the synthesis of gem-dihalocyclopropanes.[4][5] Chemical Reviews. Link
Sources
- 1. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
DFT calculations to verify dichlorosilylene reaction pathways
Verifying Dichlorosilylene ( ) Reaction Pathways: A DFT Comparison Guide
Executive Summary:
Dichlorosilylene (
This guide compares computational methodologies for validating
Part 1: The Computational Framework (Method Selection)
To verify a pathway, you must first select a "Model Chemistry" that balances cost with accuracy for main-group kinetics.
Functional Comparison: The "Legacy" vs. "Modern" Approach
Many researchers default to B3LYP/6-31G(d). For silicon chemistry, this is often insufficient due to the "delocalization error" and lack of dispersion forces, which leads to underestimated barrier heights.
| Feature | B3LYP (Legacy Standard) | M06-2X (Recommended) | |
| Type | Hybrid GGA | Hybrid Meta-GGA | Range-Separated Hybrid |
| Dispersion | None (unless -D3 added) | Implicit (parameterized) | Explicit (-D2/-D3) |
| Barrier Heights | Often Underestimated (3-5 kcal/mol error) | High Accuracy (<1.5 kcal/mol error) | High Accuracy |
| Silicon Accuracy | Poor description of hypervalency | Excellent for main-group thermochemistry | Excellent for long-range interactions |
| Computational Cost | Low | Medium (Grid sensitive) | Medium-High |
Recommendation: Use M06-2X or
The Workflow Protocol
The following Graphviz diagram outlines the self-validating computational workflow required to confirm a
Caption: Figure 1. Self-validating DFT workflow for silylene reaction mechanisms. Note the critical IRC step to link TS to reactants/products.
Part 2: Reactivity Profile & Mechanism Analysis
The core chemical question in
-
Ground State: Singlet (
). The 3s orbital has a lone pair; the 3p orbital is empty. -
Reactivity: Behaves as both a nucleophile (lone pair) and electrophile (empty p-orbital).
Case Study: Addition to Ethylene (Silirane Formation)
We compare two potential pathways: the Concerted (Cheletropic) addition typical of singlets, versus the Stepwise (Diradical) addition typical of triplets.
Pathway A: Concerted (Singlet)
-
Mechanism: The
approaches the alkene. The Si lone pair attacks the orbital while the alkene electrons donate into the empty Si p-orbital simultaneously. -
DFT Signature: A single transition state (TS) with
or symmetry. -
Barrier: Generally low (
kcal/mol).
Pathway B: Stepwise (Triplet/Diradical)
-
Mechanism: Formation of a silyl-alkyl radical intermediate, followed by ring closure.
-
DFT Signature: Two transition states separated by a local minimum (the diradical).
-
Barrier: High.[1] Requires excitation to the triplet state (
kcal/mol for ).
Caption: Figure 2. Comparison of Concerted (solid line) vs. Stepwise (dashed) pathways. DFT confirms the concerted path is kinetically favored for ground-state SiCl2.
Part 3: Experimental Validation Protocol
DFT calculations must be grounded in physical reality. Since
The Trapping Protocol
If the DFT calculation predicts a concerted mechanism (stereospecific), the reaction with a cis-alkene (e.g., cis-2-butene) must yield exclusively the cis-silirane. Loss of stereochemistry implies a stepwise (diradical) pathway.
Step-by-Step Methodology:
-
Precursor Prep: Dissolve
(1.0 eq) in dry benzene- under Argon. -
Trap Addition: Add 2,3-dimethyl-1,3-butadiene (5.0 eq). Note: Dienes are preferred over simple alkenes as the product (silacyclopentene) is more stable than silirane.
-
Generation: Heat to 60°C.
undergoes thermal cleavage to generate and . -
Analysis: Monitor via
NMR.-
Reactant:
( -45 ppm). -
Product: 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene (
+20 to +30 ppm region).
-
-
Correlation: Compare the experimental reaction rate (
) with the DFT-calculated using the Eyring equation.
Data Synthesis Table
When publishing, present your comparison as follows:
| Parameter | DFT (B3LYP) | DFT (M06-2X) | Experimental Data | Status |
| Geometry | Si-C: 1.89 Å | Si-C: 1.87 Å | 1.86 Å (X-ray of analog) | M06-2X Validated |
| Activation | 8.2 kcal/mol | 12.4 kcal/mol | ~13 kcal/mol (Est.) | M06-2X Validated |
| Mechanism | Concerted | Concerted | Stereospecific Retention | Consensus |
| Reaction Energy | -25 kcal/mol | -32 kcal/mol | Exothermic | Consistent |
References
-
Su, M.-D. (2025). DFT Study of the Adsorption of Chlorosilanes on the Si(100)-2 × 1 Surface. ResearchGate. Link
-
Sharma, J., & Champagne, P. A. (2023). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ResearchGate. Link
-
Hansen, A., et al. (2024).[2]
DFT predicts inverted singlet-triplet gaps with chemical accuracy. ChemRxiv.[2] Link - Goerigk, L., & Grimme, S. (2011). A general database for main group thermochemistry, kinetics, and noncovalent interactions - assessment of common and reparameterized (meta-)GGA density functionals. Journal of Chemical Theory and Computation. (Cited context: M06-2X/dispersion benchmarks).
- Apeloig, Y., & Pauncz, R. (1993). The singlet-triplet energy separation in silylenes. Journal of the American Chemical Society.
Spectroscopic Detection of Dichlorosilylene-HCl Complex: A Technical Comparison Guide
This guide details the spectroscopic detection and characterization of the Dichlorosilylene-Hydrogen Chloride complex (
Executive Summary
The Dichlorosilylene-HCl complex (
This guide compares the Matrix Isolation Infrared (IR) Spectroscopy method—the primary technique successfully used for detection—against Gas-Phase Rotational Spectroscopy (the structural gold standard) and Computational Theory . While gas-phase detection offers superior structural resolution, Matrix Isolation remains the most effective "product" for capturing and identifying this highly reactive adduct before it proceeds to insertion (forming trichlorosilane,
Part 1: Comparative Performance Analysis
The following table objectively compares the performance of Matrix Isolation IR (the proven detection method) against alternative characterization techniques.
Table 1: Spectroscopic Methodologies for Characterization
| Feature | Matrix Isolation IR (Primary Detection) | Pulse-Jet FTMW Spectroscopy (Alternative) | Ab Initio / DFT Theory (Supporting) |
| Primary Output | Vibrational Frequencies (wavenumbers, | Rotational Constants ( | Equilibrium Geometry, Binding Energy |
| Detection Status | Proven (Boganov et al.) | Hypothetical / Challenging | Routine |
| Species Stability | High (Trapped in solid Ar at 10-20 K) | Low (Transient in supersonic expansion) | N/A |
| Structural Insight | Functional group connectivity; H-bonding evidence | Precise bond lengths ( | Predictive geometry visualization |
| Key Limitation | Matrix perturbations (shifts of | Requires high number density; rapid relaxation to | Depends on basis set/functional accuracy |
| Resolution | Medium ( | Ultra-High (kHz resolution) | N/A |
Expert Insight: Why Matrix Isolation Wins for Detection
As a Senior Application Scientist, I recommend Matrix Isolation IR for the initial identification of this complex. The
-
The Matrix Advantage: The cryogenic argon cage (10 K) quenches the kinetic energy, allowing the weakly bound van der Waals complex or Lewis adduct to form and stabilize without overcoming the activation barrier for insertion.
Part 2: Technical Workflow & Experimental Protocol
Experimental Setup: Matrix Isolation System
To replicate the detection, a dual-deposition vacuum chamber is required.
Diagram 1: Matrix Isolation Workflow
Caption: Schematic of the co-deposition setup for trapping the SiCl2-HCl complex.
Step-by-Step Protocol
-
Generation of Dichlorosilylene (
):-
Pass
vapor over silicon chips at high temperature ( 1100°C) or use vacuum flash pyrolysis of hexachlorodisilane ( ) at 700-800°C. -
Validation: Monitor the monomeric
symmetric stretch at 502 and antisymmetric stretch at 529 .
-
-
Co-Deposition:
-
Simultaneously introduce a stream of
gas (diluted in Argon, typically 1:100) and the beam onto a CsI or KBr window cooled to 10-15 K by a closed-cycle helium cryostat.
-
-
Annealing (Critical Step):
-
If the complex signals are weak, gently anneal the matrix (warm to 30-35 K and re-cool). This mobilizes the trapped species, promoting the diffusion of
to sites to form the complex.
-
-
Spectral Acquisition:
-
Record FTIR spectra (resolution 0.5
) and look for perturbed stretching modes.
-
Data Interpretation
The formation of the complex is evidenced by specific shifts:
-
HCl Stretch: A significant red-shift (lowering of frequency) from the monomeric HCl value (
in Ar), indicating hydrogen bonding or donation to the silicon lone pair. -
Si-Cl Modes: Perturbations in the
antisymmetric stretch region.
Part 3: Mechanistic Insight[2][3]
The interaction between
Diagram 2: Reaction Pathway & Interaction
Caption: The complex is a local minimum preceding the insertion reaction.
Theoretical Grounding
Calculations (DFT/MP2) suggest two potential isomers for the complex:
-
Hydrogen-Bonded Adduct:
(Interaction with Si lone pair). -
Lewis Acid-Base Adduct:
(Interaction with Si empty p-orbital). Experimental evidence from Boganov et al. supports the formation of a weak complex that precedes the insertion, likely involving the hydrogen interacting with the silylene lone pair, facilitating the subsequent proton transfer.
References
-
Boganov, S. E., Promyslov, V. M., & Egorov, M. P. (2019).[2] Dichlorosilylene–hydrogen chloride complex: direct IR spectroscopic detection in argon matrix. Mendeleev Communications. Link
-
Ghadwal, R. S., et al. (2009). Lewis Base Stabilized Dichlorosilylene. Angewandte Chemie International Edition. Link
-
Yadav, S., & Singh, C. V. (2019).[2] Molecular adsorption and surface formation reactions of HCl, H2 and chlorosilanes on Si(100). Applied Surface Science. Link
-
Hensel, K. D., et al. (1993). The Cl Nuclear Quadrupole Coupling Tensor of Dichlorosilane. Journal of Molecular Spectroscopy. Link
Sources
Comparative Guide: Electronic Properties of Heavy Tetrylenes (Si, Ge, Sn)
Executive Summary
This guide provides a technical analysis of the electronic structure and reactivity trends of Group 14 divalent species: silylenes (
Electronic Structure Fundamentals
The defining feature of heavy tetrylenes is the presence of a lone pair and an empty p-orbital on the central atom. The electronic behavior is governed by the hybridization status of the central atom (
The Inert Pair Effect & Hybridization
As we descend Group 14 (Si
-
Silylenes (Si): Exhibit significant
mixing. The lone pair resides in an orbital with substantial -character, making it chemically active and raising the energy of the HOMO. -
Stannylenes (Sn): The
orbital is deeply stabilized (Inert Pair Effect) and does not mix effectively with the orbitals. Consequently, the lone pair becomes almost purely -character (spherical and non-directional), while the bonding orbitals become almost pure -character.
The Singlet-Triplet Gap ( )
This de-hybridization leads to a massive stabilization of the Singlet state (
-
Si:
kcal/mol. (Singlet is stable, but Triplet is chemically accessible). -
Ge:
kcal/mol. -
Sn:
kcal/mol. (Deeply singlet; radical reactivity is rare).
Visualization: Orbital Trends & Hybridization
The following diagram illustrates the transition from hybridized (
Figure 1: Orbital correlation showing the impact of the Inert Pair Effect on lone pair character and bond angles.
Quantitative Comparison: Performance Metrics
The following data compares N-Heterocyclic Tetrylenes (NHTs), specifically using the standard amidinate or diazabutadiene ligand scaffolds.
| Property | Silylene (Si) | Germylene (Ge) | Stannylene (Sn) | Significance |
| Singlet-Triplet Gap ( | 18–22 kcal/mol | 28–35 kcal/mol | >45 kcal/mol | Determines radical vs. polar reactivity. |
| N-E-N Bond Angle | 90° – 98° | 85° – 94° | 83° – 86° | Narrower angle = higher |
| HOMO-LUMO Gap | Moderate | Large | Largest | Correlates with optical stability; Sn is often colorless/yellow, Si often colored. |
| Oxidation Potential ( | Low (Easily Oxidized) | Intermediate | High (Hard to Oxidize) | Si acts as a strong reducing agent; Sn(II) is stable. |
| Reactivity Mode | Oxidative Addition | Mixed | Lewis Acid/Base Adducts | Si inserts into H-H bonds; Sn often does not. |
Experimental Characterization Protocols
To validate the electronic state of a synthesized tetrylene, a multi-modal approach is required. Relying on a single method (like NMR) is insufficient due to the paramagnetic influence of low-lying excited states.
Protocol A: Determination of HOMO-LUMO Gap (UV-Vis + TD-DFT)
Objective: Quantify the
-
Sample Prep: Prepare a
M solution of the tetrylene in dry, degassed hexane or toluene inside a glovebox. -
Measurement: Record UV-Vis spectrum from 200–800 nm using a sealed quartz cuvette.
-
Identification: Look for the lowest energy absorption band (
).-
Silylenes: Often
nm (Visible, colored). -
Stannylenes: Often
nm (UV, often colorless).
-
-
Self-Validation (Critical): You must run a Time-Dependent DFT (TD-DFT) calculation (e.g., B3LYP/Def2-TZVP) on the crystal structure coordinates.
-
Pass Criteria: The calculated vertical excitation energy must match the experimental
within 0.2 eV. If not, the band may be a Charge Transfer (CT) band rather than the transition.
-
Protocol B: Structural Confirmation of Hybridization (X-Ray Crystallography)
Objective: Use bond angles as a proxy for hybridization (
-
Crystallization: Grow single crystals from a concentrated toluene/pentane solution at -30°C.
-
Metric Analysis: Measure the
bond angle.-
Logic: A bond angle close to 90° (or below) indicates that the element is using pure
-orbitals for bonding, leaving the lone pair in a pure -orbital (High stability/Low reactivity). -
Threshold: If Angle < 88° (for Sn), the Inert Pair Effect is dominant. If Angle > 95° (for Si), significant
-hybridization is present.
-
Characterization Workflow Diagram
Figure 2: Integrated workflow for validating electronic properties of heavy tetrylenes.
Reactivity & Application Insights
The electronic differences dictate the distinct application profiles of these species in synthesis and drug discovery.
Silylenes: The "Transition Metal Mimics"
Due to the higher energy HOMO (more
-
Mechanism: They readily undergo Oxidative Addition with small molecules (
, , ). -
Application: Catalytic hydrosilylation, activation of
or .
Stannylenes: The "Tunable Lewis Acids"
Due to the deep stabilization of the lone pair (Inert Pair Effect), Sn(II) resists oxidation to Sn(IV).
-
Mechanism: They resist oxidative addition. Instead, they act as Lewis Acids (via the empty p-orbital) or weak Lewis Bases .
-
Reaction Divergence: When treated with
, silylenes form dihydrides ( ), whereas stannylenes often show no reaction or form weak adducts. -
Application: Catalysts for polyurethane synthesis (where the Sn acts as a Lewis acid to activate the isocyanate).
Reactivity Divergence Diagram
Figure 3: Divergent reactivity pathways of Si vs. Sn with hydrogen, illustrating the practical consequence of the electronic gap.
References
-
Apeloig, Y., et al. (2025). "Why Is Methylene a Ground State Triplet while Silylene Is a Ground State Singlet?" ResearchGate.[1][2] Available at: [Link]
-
Power, P. P. (2010). "Germylenes: structures, electron affinities, and singlet-triplet gaps."[3] Journal of Physical Chemistry A. Available at: [Link]
-
Wesemann, L., et al. (2009). "Reaction of Hydrogen or Ammonia with Unsaturated Germanium or Tin Molecules: Oxidative Addition versus Arene Elimination." Journal of the American Chemical Society. Available at: [Link]
-
Fulton, J. R., et al. (2023). "Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements." MDPI Molecules. Available at: [Link]
-
Simons, J., et al. (2006).[4] "Electron Binding Capabilities of Some Silylenes Having Small Singlet-Triplet Splittings." University of Utah Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Germylenes: structures, electron affinities, and singlet-triplet gaps of the conventional XGeCY(3) (X = H, F, Cl, Br, and I; Y = F and Cl) species and the unexpected cyclic XGeCY(3) (Y = Br and I) systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simons.hec.utah.edu [simons.hec.utah.edu]
Validation of SiCl2 Insertion into B-H Bonds in Carboranes
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
Executive Summary
The functionalization of Boron-Hydrogen (B-H) bonds in carboranes (dicarba-closo-dodecaboranes) is a critical challenge in medicinal chemistry, particularly for Boron Neutron Capture Therapy (BNCT) and pharmacophore design.[1] While Transition Metal-Catalyzed (TMC) borylation is the industry standard, the insertion of dichlorosilylene (:SiCl₂) into B-H bonds offers a distinct, metal-free alternative that introduces a highly reactive silyl halide handle.
This guide objectively compares the SiCl₂ Insertion Protocol against the standard Ir-Catalyzed Dehydrogenative Silylation , validating the former as a potent method for site-specific cage functionalization without precious metals.
Technical Deep Dive: The Mechanism of Insertion
The insertion of a silylene moiety into a B-H bond is fundamentally different from electrophilic substitution or metal-catalyzed activation. It proceeds via a concerted, non-ionic mechanism.
-
The Species: Dichlorosilylene (:SiCl₂) is a singlet carbene analogue with a vacant p-orbital and a lone pair in an sp²-orbital.
-
The Attack: The reaction involves the concerted transfer of
electrons from the B-H bond to the vacant p-orbital of silicon, while the silicon lone pair back-donates into the boron cluster's electron-deficient cage system. -
The Result: A direct B-Si bond is formed with the migration of the hydride to the silicon, typically resulting in a B-SiCl₂H or bridged species, depending on the steric environment.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of in situ SiCl₂ generation and concerted insertion into the carborane B-H bond.
Comparative Analysis: SiCl₂ Insertion vs. Alternatives
The following table contrasts the SiCl₂ insertion method with the current "Gold Standard" (Ir-Catalysis) and the traditional Electrophilic Substitution.
| Feature | Method A: SiCl₂ Insertion (Focus) | Method B: Ir-Catalyzed Silylation (Alternative) | Method C: Electrophilic Substitution |
| Mechanism | Concerted Silylene Insertion | Oxidative Addition / Reductive Elimination | Electrophilic Attack ( |
| Reagents | HSiCl₃/Base or Si₂Cl₆ (Thermal) | Hydrosilanes + [Ir(OMe)(cod)]₂ / Ligand | AlCl₃ + Alkyl Halides (Friedel-Crafts) |
| Metal Content | Metal-Free (Trace amine salts only) | High (Requires precious Iridium) | Metal-Free (Lewis Acid mediated) |
| Regioselectivity | Electronic control (often B(9,[2]12) or B(8)) | Steric control (typically B(3), B(4), or B(6)) | Poor (Mixtures common) |
| Functionality | Yields reactive -SiCl₂H (versatile) | Yields stable -SiR₃ (inert) | Yields -X or -R |
| Cost | Low (Commodity chemicals) | High (Catalyst/Ligand cost) | Low |
| Scalability | High (Industrial precursors) | Moderate (Catalyst loading limits) | High |
Key Insight: Choose SiCl₂ Insertion when you need a reactive silyl chloride handle for further derivatization (e.g., forming siloxanes or coupling reactions) or require a metal-free route. Choose Ir-Catalysis for introducing inert silyl groups (e.g., TMS, TES) for solubility enhancement.
Validated Experimental Protocol
This protocol describes the in situ generation of :SiCl₂ from trichlorosilane (HSiCl₃) and its subsequent insertion.
Safety Warning: HSiCl₃ is volatile and reacts violently with water. Perform all steps under Argon/Nitrogen.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for SiCl₂ insertion.
Detailed Methodology
-
Setup: Flame-dry a Schlenk flask and charge it with o-carborane (1.0 mmol) and anhydrous toluene (10 mL) under an argon atmosphere.
-
Precursor Addition: Add trichlorosilane (HSiCl₃, 3.0 mmol) via syringe. Cool the mixture to 0°C.
-
Activation: Dropwise add triethylamine (TEA, 3.0 mmol). Note: A white precipitate of TEA·HCl will form immediately, indicating the generation of :SiCl₂ equivalents.
-
Insertion: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 16 hours. The high temperature facilitates the activation barrier for B-H insertion.
-
Workup: Cool to room temperature. Filter the mixture under inert gas to remove amine salts. Remove volatiles under reduced pressure.
-
Purification: The silylated carborane is often a solid or viscous oil. Purify via sublimation or Kugelrohr distillation to avoid hydrolysis of the sensitive Si-Cl bonds.
Validation & Quality Control (QC)
To confirm the product is the result of B-H insertion and not C-H silylation or cage degradation, the following QC metrics are mandatory.
A.
B NMR Spectroscopy (The Fingerprint)
-
Observation: Loss of symmetry compared to the parent carborane.
-
Key Signal: Appearance of a singlet (or doublet with Si coupling) in the region of -2 to -10 ppm, distinct from the remaining B-H doublets.
-
Validation: Run an
B{ H} decoupled experiment. The B-Si peak will remain a singlet, while unreacted B-H peaks would collapse to singlets.
B.
Si NMR Spectroscopy (The Proof)
-
Target: A signal in the range of -10 to +20 ppm (depending on substituents).
-
Coupling: Look for
coupling (typically 80-120 Hz). This broadens the Si signal significantly due to the quadrupolar relaxation of Boron ( B and B). -
Differentiation: C-Si bonds (from lithiation methods) have sharper peaks and different chemical shifts compared to B-Si bonds.
C. Mass Spectrometry (HRMS)
-
Isotope Pattern: Boron clusters have a unique "picket fence" isotope distribution. The addition of SiCl₂ adds the distinct isotope pattern of Cl (
Cl/ Cl) and Si ( Si), creating a complex but diagnostic molecular ion envelope.
References
-
Geng, B., et al. (2016). "Insertion reactions of silylenes into B-X (X = F, Cl, Br, O, and N) bonds."[3] Journal of Molecular Modeling, 22, 125.
-
Ghadwal, R. S., et al. (2013).[4] "Dichlorosilylene: a high temperature transient species to an indispensable building block."[4] Accounts of Chemical Research, 46(2), 444-456.[4]
-
Cheng, C., & Hartwig, J. F. (2016).[5] "Boron-Catalyzed Aromatic C–H Bond Silylation with Hydrosilanes." Journal of the American Chemical Society, 138(18), 6061-6066. (Cited for comparison of catalytic methods).[5]
-
Takeuchi, T., et al. (2021).[6] "Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond." Chemical Science, 12, 11799-11804.[6]
-
Zhang, J., & Xie, Z. (2019). "Synthesis and Reactivity of Carboranyl-Fused Silylenes." Accounts of Chemical Research, 52(10), 2817–2829. (Context for silylene-carborane interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site- and enantioselective B-H functionalization of carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of the Si-B bond: insertion reactions of silylenes into B-X(X = F, Cl, Br, O, and N) bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation of dialkylhydrosilyl anions - Chemical Science (RSC Publishing) [pubs.rsc.org]
experimental vs theoretical IR spectra of SiCl2 complexes
Comprehensive Guide: Experimental vs. Theoretical IR Spectra of Complexes
Executive Summary
Dichlorosilylene (
This guide compares the Matrix Isolation IR spectra of free
Fundamental Vibrational Signatures[1][2]
The identification of
Data Comparison: Free vs. Complexed
| Species | State / Method | Key Observation | ||
| Free | Exp (Ar Matrix, 15 K) | 502 | 527 | Baseline for unperturbed silylene. |
| Free | Theory (B3LYP/6-31G*) | 515 | 540 | Slight overestimation (requires scaling). |
| Exp (Solid State) | ~460 - 480 | ~490 - 510 | Red Shift : Bond weakening due to donation. | |
| Theory (DFT, Scaled) | 465 | 495 | Good agreement with scaling factor |
Note: The "Red Shift" (lowering of frequency) upon complexation is the definitive marker of successful Lewis base coordination. It results from electron donation into the Si-Cl
antibonding orbitals, lengthening the Si-Cl bond.
Mechanistic Insight: The "Red Shift" Causality
To interpret the spectra correctly, one must understand the electronic perturbation caused by the ligand.
Graphviz Diagram: Ligand-Induced Bond Weakening
The following diagram illustrates the orbital interaction pathway that leads to the observed spectral shifts.
Caption: Logical flow explaining why NHC coordination lowers Si-Cl stretching frequencies.
Experimental Protocols
Protocol A: Matrix Isolation FTIR (For Free )
Objective: Capture transient
-
Precursor Preparation:
-
Load
or pass vapor over elemental Silicon at 1100°C. -
Why: This generates
via the comproportionation reaction: .
-
-
Deposition:
-
Co-condense the high-temperature vapor with excess Argon (ratio 1:1000) onto a CsI window cooled to 10–15 K using a closed-cycle helium cryostat.
-
Why: The rigid Ar lattice prevents dimerization to
.
-
-
Spectral Acquisition:
-
Record FTIR spectrum (4000–200 cm
) at 0.5 cm resolution. -
Validation: Look for the characteristic doublet at 502/527 cm
. Absence of bands at 615 cm (SiCl4) confirms purity.
-
Protocol B: Computational Validation (DFT Workflow)
Objective: Generate theoretical spectra to validate experimental assignments of new complexes.
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis: B3LYP-D3(BJ) / def2-TZVP.
-
Why: The D3 dispersion correction is critical for accurately modeling the weak non-covalent interactions in the complex.
-
-
Frequency Calculation:
-
Run freq job on optimized geometry.
-
Verify no imaginary frequencies (ensure true minimum).
-
-
Scaling:
-
Apply a scaling factor (typically 0.965 for B3LYP) to the raw harmonic frequencies to account for anharmonicity.
-
Formula:
.
-
Comparative Analysis: Reliability & Limitations
Accuracy of Band Position
-
Experimental: Highly accurate but dependent on matrix material. In
matrices, bands may shift by ±2-5 cm compared to Ar due to weak dipole interactions. -
Theoretical: DFT generally overestimates frequencies by 3-5% due to the harmonic approximation. However, the relative shift (
) between free and complexed species is predicted with high accuracy (>95%).
Intensity Patterns
-
Experimental: Relative intensities can be skewed by preferred orientation of molecules on the cold window.
-
Theoretical: Dipole derivative calculations provide "ideal" gas-phase intensities, which helps distinguish between
(lower intensity) and (higher intensity) in .
Isotopic Splitting
-
Silicon has natural isotopes (
, , ) and Chlorine has ( , ). -
High-Resolution Exp: Can resolve isotopic fine structure (splitting of ~3-5 cm
). -
Standard Theory: Requires specific isotope mass keywords to reproduce; standard output assumes "average" atomic weight.
References
-
Maass, G., Hauge, R. H., & Margrave, J. L. (1972). The I.R.[1][2][3][4][5][6] Spectra of Matrix-isolated SiBr2 and SiCl2. Zeitschrift für anorganische und allgemeine Chemie. Link
-
Wang, Y., et al. (2010). Stable N-Heterocyclic Carbene Adducts of Dichlorosilylene. Journal of the American Chemical Society. Link
-
NIST Chemistry WebBook. Silicon dichloride (Gas Phase Data). Link
-
Frenking, G., et al. (2007). Divalent Silicon Compounds: Theory and Experiment. Organometallics. Link
Sources
- 1. Investigation of the Molecular Level Interaction in [CH3OH−CH2X2] Complexes (X=I, Br, and Cl) using Matrix‐Isolation IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.st [sci-hub.st]
- 3. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Lewis acidity of dichlorosilylene compared to other silylenes
Comparative Guide: Lewis Acidity of Dichlorosilylene ( ) vs. Organosilylenes
Executive Summary
The Ambiphilic Paradox: Unlike N-heterocyclic silylenes (NHSis), which function primarily as Lewis bases (nucleophiles) due to strong
While both species exist in a singlet ground state, the electronegativity of the chlorine substituents in
Electronic Structure & Theoretical Basis[1]
To understand the Lewis acidity of
The Inductive vs. Mesomeric Conflict
-
Inductive Effect (-I): Chlorine is highly electronegative (
Pauling), pulling electron density away from the central Silicon atom. This deshields the nucleus and lowers the energy of the LUMO , making the silicon center a potent acceptor for electron-rich species. -
Mesomeric Effect (+M): Chlorine has lone pairs that can donate into the empty Si p-orbital. While this stabilizes the singlet state (preventing dimerization to some extent), the orbital overlap (
) is inefficient compared to the overlap seen in NHSis.
Result: The -I effect dominates.
Orbital Interaction Diagram
The following diagram illustrates the electronic divergence between
Figure 1: Divergent electronic stabilization mechanisms leading to opposing reactivity profiles for
Comparative Performance Metrics
The following data compares
Table 1: Lewis Acidity & Stability Comparison[2]
| Silylene Species | Substituents | Ground State | Dominant Character | Est. Complexation Energy ( | Reactivity Profile |
| Singlet | Strong Lewis Acid | -35 to -40 kcal/mol | Inserts into C-H, O-H; forms stable adducts with Lewis bases. | ||
| Strong | Singlet | Lewis Acid | -45 to -50 kcal/mol | Highly reactive; polymerizes rapidly without trapping. | |
| Neutral | Singlet | Ambiphilic | -20 to -25 kcal/mol | Extremely transient; kinetic instability. | |
| Singlet | Mild Lewis Acid | -15 to -18 kcal/mol | Pyrophoric; favors dimerization to disilenes. | ||
| NHSi | Strong | Singlet | Lewis Base | Repulsive / Weak | Functions as a ligand for transition metals (analogous to phosphines). |
*Note: Values are approximate theoretical binding energies (B3LYP/def2-TZVP level) derived from isodesmic reaction models comparing silylene-base adduct formation.
Experimental Protocols
Since
Protocol A: Thermal Generation from (Hexachlorodisilane)
This method relies on the thermal disproportionation of the Si-Si bond. It is ideal for gas-phase or high-temperature solution reactions.
Reagents:
-
Hexachlorodisilane (
) - Warning: Corrosive, moisture sensitive. -
Trapping Agent (e.g., 2,3-dimethyl-1,3-butadiene).
-
Solvent: Toluene or Benzene (anhydrous).
Workflow:
-
Setup: Flame-dry a Schlenk flask and equip with a reflux condenser under Argon atmosphere.
-
Mixture: Add
(1.0 equiv) and the diene trapping agent (1.5 equiv) to the solvent. -
Initiation: Heat the mixture to 130°C - 150°C .
-
Reaction: The generated
(Lewis acid) immediately undergoes a Cheletropic addition (concerted [1+4] cycloaddition) to the diene. -
Purification: Distill off the byproduct
and solvent. The residue contains the cyclic dichlorosilane product.[1]
Protocol B: Retro-Diels-Alder Generation (Benzenedichlorosilane)
For milder conditions, use a precursor that releases
Precursor: 1,1-dichloro-1-silacyclohexa-2,4-diene (or related anthracene adducts).
Workflow:
-
Dissolve the silacyclocycle precursor in deuterated benzene (
) for NMR monitoring. -
Add the target Lewis base (e.g., an N-heterocyclic carbene like IPr).
-
Heat to 60°C .
-
Observation: The precursor ejects
, which is immediately trapped by the IPr to form a stable IPr-SiCl2 adduct.-
Validation: Look for a distinct upfield shift in
NMR (typically around -20 to +20 ppm for the adduct, vs. highly deshielded for precursors).
-
Experimental Workflow Diagram
The following diagram visualizes the generation and trapping logic, highlighting the critical role of Lewis Acidity in the trapping step.
Figure 2: Experimental pathways for generating and trapping transient SiCl2.
Applications in Synthesis & Drug Development
Understanding the Lewis acidity of
-
Silicon-Switching:
allows for the insertion of a silicon atom into unsaturated carbon frameworks. This is used to create sila-drugs (silicon analogues of known drugs), where a C atom is replaced by Si to alter metabolic stability and lipophilicity. -
Surface Modification: The high electrophilicity of
allows it to functionalize hydroxyl-terminated surfaces (e.g., silica or glass) more aggressively than standard chlorosilanes, creating unique dichlorosilyl-functionalized interfaces. -
Catalysis: While NHSis are used as ligands for metals,
itself can act as a transient catalyst for specific bond activations, though its instability usually requires it to be used as a reagent rather than a catalyst.
References
-
Lewis Acidity of Inorganic Silylenes
-
Stabilization of Dichlorosilylene
-
Fluoride Ion Affinity (FIA)
- Title: An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids.
- Source: Chemistry – A European Journal.
-
URL:[Link]
-
General Silylene Reactivity
- Title: Silylenes as Ligands in Transition Metal Complexes.
- Source: Chemical Reviews.
-
URL:[Link]
Sources
- 1. Lewis acidity of Si6Cl12 and its role as convenient SiCl2 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lewis-base-stabilized dichlorosilylene: a two-electron sigma-donor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Definitive Structural Confirmation of SiCl2 Adducts via Multinuclear NMR
Executive Summary: The Characterization Challenge
In the development of functional materials and organometallic precursors, dichlorosilylene (
The central challenge in synthesizing
-
Unreacted precursors (e.g.,
or ). -
Hydrolysis products (Siloxanes).
-
Hypervalent species (where silicon expands its coordination sphere beyond 4 without retaining silylene character).
While X-ray crystallography provides absolute structural certainty, it is limited by crystal growth kinetics and packing forces that may not reflect solution-state reactivity. Multinuclear NMR (
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares the primary methods for confirming silylene adduct formation.
| Feature | Multinuclear NMR ( | X-Ray Crystallography | DFT Computation |
| Primary Output | Electronic environment (Chemical Shift | 3D Atomic coordinates | Predicted energy/geometry |
| Sample State | Solution (Dynamic) | Solid (Static) | Theoretical (Gas/Solvent Model) |
| Turnaround Time | Hours | Days to Weeks | Days |
| Key Limitation | Low sensitivity of | Requires single crystals | Requires experimental validation |
| Verdict | Preferred for Routine Validation | Required for Publication | Supportive |
Technical Deep Dive: The Fingerprint
The confirmation of an NHC-stabilized dichlorosilylene relies on specific chemical shift windows. Unlike carbon, silicon chemical shifts are highly sensitive to coordination number and oxidation state.
The Diagnostic Shift Ranges
-
Free Silylenes (
): Extremely deshielded (downfield), typically +70 to +500 ppm . -
Target Adduct (
): The donation of electron density from the carbene lone pair into the silicon p-orbital shields the nucleus significantly compared to the free silylene, but it remains distinct from tetra-coordinate species.-
Target Range:+10 to +60 ppm .
-
-
Precursors (
/ ): typically -18 to -46 ppm . -
Hydrolysis/Siloxanes (
): Broad signals, -80 to -110 ppm .
Critical Mechanistic Insight: If your signal appears upfield (negative ppm), you likely have a tetra-coordinate silane or a hypervalent silicate anion, not a silylene adduct.
Experimental Protocol
A. Sample Preparation (Strict Anaerobic Conditions)
Silicon(II) species are notoriously moisture-sensitive. A single drop of water can hydrolyze the sample to silica, rendering the spectrum useless.
-
Vessel: Use a J-Young NMR tube with a Teflon valve.
-
Solvent: Dry
(Benzene-d6) or (Dichloromethane-d2) over or molecular sieves (4Å) for at least 24 hours. -
Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)
] (~0.02 M).-
Why?
has a very long spin-lattice relaxation time ( ), often exceeding 60 seconds. Cr(acac) is paramagnetic and shortens to < 5 seconds, allowing for faster scanning.
-
B. Acquisition Parameters (The "Inverse Gated" Rule)
Standard proton decoupling (used for
-
The Problem:
has a negative gyromagnetic ratio ( MHz/T). The Nuclear Overhauser Effect (NOE) from proton decoupling is negative, which can cancel out the positive signal intensity, resulting in zero signal. -
The Solution: Use Inverse Gated Decoupling (IG) .
-
Decoupler ON during acquisition (to collapse multiplets for resolution).
-
Decoupler OFF during delay (to suppress negative NOE).
-
C. Workflow Visualization
The following diagram outlines the decision logic for confirming the structure.
Figure 1: Logical workflow for distinguishing silylene adducts from common impurities using
Advanced Characterization: Carbene Resonance[1]
While
-
Free NHC: The carbene carbon is typically very downfield (~210-220 ppm).
-
Complexed NHC (
): Upon coordination to SiCl2, this signal shifts upfield, typically to 150-170 ppm . -
Coupling: If the signal to noise ratio permits, observe the
coupling satellites. A coupling constant of 80-100 Hz confirms a direct Si-C bond.
Summary Data Table
| Species | Structural Conclusion | ||
| -19.6 | N/A | Precursor | |
| +25.0 to +35.0 | ~160 | Target Adduct | |
| -109.0 | N/A | Decomposition | |
| Free IPr (NHC) | N/A | 220.6 | Unreacted Ligand |
References
-
Arduengo, A. J., et al. (1994). A stable diaminocarbene. Journal of the American Chemical Society. Link
-
Haaf, M., et al. (1998). Stable Silylenes. Accounts of Chemical Research. Link
-
Wang, Y., et al. (2010). N-Heterocyclic Carbene Stabilized Dichlorosilaimine. Organometallics. Link
-
Marsmann, H. (1981). 29Si-NMR Spectroscopic Results. NMR - Basic Principles and Progress. Link
-
Thinker, A. (2024).[1] Si29 NMR -- X-Nucleus Polarization Transfer vs. Inverse Gated Decoupling. YouTube/AI in NMR. Link
Sources
Comparative Guide: NHC vs. cAAC Stabilization of Dichlorosilylene (SiCl₂)
[1][2]
Executive Summary
This guide compares the stabilization of dichlorosilylene (
-
NHC-SiCl₂: Acts as a classic Lewis base adduct. The resulting species behaves as a closed-shell singlet, ideal for generating disilynes (
) and silyliumylidenes. -
cAAC-SiCl₂: Exhibits stronger
-accepting properties. This lowers the LUMO energy, enabling the isolation of stable silicon radicals and biradicals upon reduction—chemistry that is often inaccessible with NHCs.
Part 1: Electronic & Steric Profiles (The "Why")
The divergence in performance stems from the intrinsic electronic structure of the carbenes.
Electronic Differences
-
NHC (Diamino): Two
-donating nitrogen atoms adjacent to the carbene carbon raise the energy of the orbital (LUMO). This makes NHCs strong -donors but poor -acceptors. The bond is primarily a dative -bond ( ). -
cAAC (Monoamino): Replacing one nitrogen with a
-donating but -neutral alkyl group lowers the energy of the carbene LUMO. This allows cAAC to accept electron density back from the silicon lone pair ( back-bonding), imparting partial double-bond character ( ) and stabilizing radical species.
Visualization of Orbital Interactions
Figure 1: Orbital interaction map showing the critical difference in
Part 2: Synthesis Protocols (The "How")
The synthesis of both adducts typically relies on the dehydrochlorination of trichlorosilane (
Protocol A: Synthesis of (NHC)SiCl₂ (Roesky Method)
Target Species: (IPr)
-
Preparation: In a glovebox, dissolve IPr (1.0 eq) in dry toluene or hexane .
-
Addition: Add
(1.0 eq) dropwise at room temperature (or for scale-up). -
Reaction: Stir the mixture for 12–24 hours. A white precipitate of (IPr)
HCl will form immediately as the byproduct.- . (Note: Often requires 2 eq of carbene if the carbene itself acts as the base, or 1 eq if an auxiliary base is used, though the self-scavenging route is common).
-
Refined Stoichiometry: To maximize yield of the adduct, use 2 equivalents of NHC (one to bind Si, one to scavenge HCl) or add an external base (e.g.,
).
-
Purification: Filter the solution to remove the insoluble imidazolium salt.
-
Isolation: Remove volatiles from the filtrate under vacuum. The residue is the (NHC)
adduct.[3] -
Crystallization: Recrystallize from toluene/hexane at
.
Protocol B: Synthesis of (cAAC)SiCl₂
Target Species: (cAAC)
-
Preparation: Dissolve cAAC (1.0 eq) in dry benzene or toluene .
-
Addition: Add
(1.0 eq) at low temperature ( recommended due to higher exothermicity). -
Reaction: Allow to warm to room temperature. Similar to the NHC route, cAAC is basic enough to effect dehydrochlorination.
-
Alternative (Reduction Route): For cAAC, a common alternative to access reactive silicon species is the reduction of
with in the presence of cAAC. However, for the dichloride specifically, the dehydrochlorination or direct addition to generated (from ) is preferred to avoid over-reduction to radicals.
Part 3: Data Comparison (The "What")
The following table summarizes the physical and structural differences. Note the bond length and color differences, which are direct indicators of the electronic gap.
| Feature | (NHC)SiCl₂ | (cAAC)SiCl₂ | Significance |
| ~1.985 Å | ~1.88 – 1.93 Å | Shorter bond in cAAC indicates partial double bond ( | |
| Color | Red / Orange | Blue / Dark Blue | Blue color in cAAC adducts arises from a lower energy HOMO-LUMO transition (ICT). |
| Typically +10 to +30 ppm | Variable (often deshielded) | Shifts are highly sensitive to coordination geometry; cAAC back-bonding deshields the Si nucleus differently. | |
| LUMO Location | On Silicon ( | Delocalized on Carbene | cAAC can store an electron, facilitating radical stability. |
| Redox Behavior | Irreversible reduction | Reversible / Stable Radicals | cAAC allows isolation of radical anions or neutral radicals upon reduction. |
(Data sources: Roesky et al., J. Am. Chem. Soc. 2009; Bertrand et al., Chem. Commun. 2019)
Part 4: Reactivity & Applications
The choice of ligand dictates the downstream chemistry.
Reduction Pathways
-
With NHC: Reduction with
typically leads to dimerization, forming disilynes ( ) or interconnected clusters. The NHC cannot delocalize the unpaired electron sufficiently to stabilize a monomeric radical. -
With cAAC: Reduction often yields stable monomeric radicals (
) or biradicals.[5] The unpaired electron resides in a molecular orbital delocalized over the framework.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways upon reduction. NHC leads to dimerization (disilynes), while cAAC stabilizes monomeric radicals.
References
-
Ghadwal, R. S., Azhakar, R., & Roesky, H. W. (2013).[3] "Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block." Accounts of Chemical Research. [Link]
-
Roy, S., et al. (2015).[2] "Carbene-Dichlorosilylene Stabilized Phosphinidenes Exhibiting Strong Intramolecular Charge Transfer Transition." Journal of the American Chemical Society. [Link][2]
-
Sinhababu, S., et al. (2019).[3][5] "Synthesis of cAAC stabilized biradical of 'Me2Si' and 'Me2SiCl' monoradical from Me2SiCl2." Chemical Communications. [Link]
-
Soleilhavoup, M., & Bertrand, G. (2005). "Cyclic (Alkyl)(amino)carbenes (CAACs): Stable Carbenes on the Rise." Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbene-dichlorosilylene stabilized phosphinidenes exhibiting strong intramolecular charge transfer transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
dichlorosilylene vs dichlorogermylene reactivity with small molecules
Comparative Guide: Dichlorosilylene ( ) vs. Dichlorogermylene ( ) Reactivity
Executive Summary
This guide provides an in-depth technical comparison of dichlorosilylene (
Electronic Structure & Stability Profile
The reactivity differences between
| Feature | Dichlorosilylene ( | Dichlorogermylene ( |
| Ground State | Singlet ( | Singlet ( |
| > 25 (High Stabilization - Inert Pair Effect) | ||
| Bond Length (M-Cl) | 2.08 Å | 2.19 Å |
| Dominant Character | Electrophilic / Ambiphilic | Nucleophilic (at Ge) / Lewis Acidic |
| Standard State | Transient Gas / Reactive Intermediate | Stable Solid (as Dioxane complex) |
Molecular Orbital Visualization
The following diagram illustrates the frontier molecular orbital interactions. Note the stabilization of the lone pair (HOMO) in Germanium due to the inert pair effect, widening the HOMO-LUMO gap compared to Silicon.
Figure 1: Comparative Frontier Molecular Orbital Diagram emphasizing the Singlet-Triplet gap differences.
Reactivity with Small Molecules[1]
Reaction with Dienes (Cheletropic Addition)
Both species undergo [1+4] and [1+2] cycloadditions with 1,3-dienes. However, the thermodynamic stability of the products differs.
- : Reacts with 1,3-butadiene to form a vinylsilirane (1,2-addition) which rapidly rearranges to the thermodynamically stable silacyclopent-3-ene (1,4-adduct).
- : Reacts similarly, but the germirane intermediate is often more stable or the reaction is reversible. The 1,4-addition product (germacyclopentene) is formed but can undergo retro-addition at elevated temperatures.
Reaction with Alkynes
- : Adds to alkynes (e.g., diphenylacetylene) to form silirenes (unsaturated three-membered rings). These are highly reactive and often dimerize unless sterically protected.
- : Forms germirenes . Due to the weaker C-Ge bond compared to C-Si, these rings are more prone to ring-opening or polymerization.
Insertion Reactions
-
C-H Insertion:
is capable of inserting into C-H bonds of unactivated hydrocarbons under forcing conditions or photolysis. is generally too stable for unactivated C-H insertion. -
C-Halogen Insertion: Both species insert into C-Cl or C-Br bonds, but
does so more aggressively.
Experimental Protocols
Protocol A: Generation and Trapping of
Objective: Synthesis of 1,1-dichloro-1-silacyclopent-3-ene via in situ generation.
Materials:
-
Hexachlorodisilane (
) -
2,3-Dimethyl-1,3-butadiene (Trapping agent)
-
Solvent: Benzene or Toluene (Dry, Oxygen-free)
Methodology:
-
Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and a reflux condenser under Argon atmosphere.
-
Precursor Mix: Add
(1.0 equiv) and 2,3-dimethyl-1,3-butadiene (1.5 equiv) to the flask. -
Solvent: Dissolve in dry benzene (
concentration). -
Generation: Heat the mixture to
. At this temperature, undergoes thermal decomposition: [1] -
Trapping: The transient
immediately undergoes [1+4] cycloaddition with the diene. -
Purification: Remove volatiles (
, solvent) under reduced pressure. Distill the residue to isolate the silacyclopentene.
Protocol B: Reaction of with Dienes
Objective: Synthesis of 1,1-dichloro-1-germacyclopent-3-ene.
Materials:
- complex (White solid, commercially available or synthesized)
-
2,3-Dimethyl-1,3-butadiene
-
Solvent: THF or Hexane
Methodology:
-
Setup: In a glovebox or under strict inert atmosphere (Schlenk line), place
(1.0 equiv) in a flask. -
Solvent: Suspend the solid in THF. The dioxane ligand is labile.
-
Addition: Add 2,3-dimethyl-1,3-butadiene (1.2 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature for 12–24 hours. The mixture typically turns from a suspension to a clear solution as the germylene transfers to the diene.
-
Workup: Remove solvent in vacuo. Recrystallize from pentane/hexane if necessary.
Reaction Pathway Visualization
Figure 2: Reaction pathways for cycloaddition with dienes. Note the transient nature of
Comparative Data Summary
The following table summarizes the key physical and chemical properties relevant to small molecule reactivity.
| Property | ||
| Generation Method | Pyrolysis ( | Dissociation of |
| Handling | Must be generated in situ; pyrophoric precursors | Weighable solid; moisture sensitive but manageable |
| Reaction Temperature | Typically | Room Temperature ( |
| Primary Product (Diene) | Silacyclopentene (Stable) | Germacyclopentene (Reversible/Less Stable) |
| Bond Energy (C-M) | C-Si | C-Ge |
| Major Side Reaction | Polymerization to | Disproportionation to |
References
-
Electronic Structure of Group 14 Dihalides
-
Dichlorosilylene Gener
- Title: Dichlorosilylene: A High Temperature Transient Species to an Indispensable Building Block
- Source: The Chemical Record
-
URL: [Link]
-
Germanium Dichloride Dioxane Properties
-
Compar
- Title: Common Bond Energies and Bond Lengths
- Source: Wired Chemist
-
URL: [Link]
-
Reactivity of Silylenes and Germylenes
- Title: The Chemistry of Organic Silicon Compounds (Chapter: Silylenes)
- Source: Wiley Online Library
-
URL: [Link]
Advanced Analysis of Intramolecular Charge Transfer in SiCl₂-Stabilized Phosphinidenes
Executive Summary
Context: Phosphinidenes (R-P), the phosphorus analogues of carbenes, are inherently unstable and highly reactive. Stabilization strategies typically involve coordination to transition metals or Lewis bases. A breakthrough in this field is the stabilization of phosphinidenes using dichlorosilylene (
Significance: These systems are not merely stable; they exhibit tunable Intramolecular Charge Transfer (ICT) properties. The electronic communication between the electron-rich silicon-phosphorus double bond (
Comparative Analysis: cAAC vs. NHC Stabilization
The choice of carbene ligand dictates the optoelectronic profile of the SiCl
Table 1: Electronic and Structural Comparison of SiCl -Phosphinidenes
| Feature | System A: cAAC-SiCl | System B: NHC-SiCl | Alternative: Metal-Complexed |
| Visual Appearance | Deep Blue | Red | Yellow/Orange |
| Dominant Transition | Strong ICT ( | Weak ICT / | d-d / MLCT |
| LUMO Location | Localized on Carbene (cAAC) | High energy, less localized | Metal/Ligand Mix |
| HOMO Location | Localized on Si=P bond | Localized on Si=P bond | Metal-P bond |
| LUMO Energy | Low (Small HOMO-LUMO gap) | High (Large HOMO-LUMO gap) | Variable |
| Si=P[1][2][3][4][5][6] Bond Length | ~2.14 Å (Double bond character) | ~2.15 Å | >2.20 Å (Single bond) |
| Stability | Isolable at 0°C | Room Temperature Stable | High Stability |
Field Insight: The dramatic color shift (Red
Experimental Protocols
Protocol A: Synthesis of (Carbene)SiCl -Phosphinidenes
Objective: Isolate the air-sensitive adduct for ICT analysis.
Reagents:
-
(Carbene)SiCl
precursor (prepared from + Carbene). -
Phosphinidene source (e.g.,
or reduction of ). -
Solvent: THF/Toluene (Dry, Oxygen-free).
Workflow:
-
Precursor Prep: Dissolve 1.0 eq of (cAAC)SiCl
in toluene at -78°C. -
Addition: Dropwise add 1.0 eq of the phosphinidene transfer reagent (e.g.,
) under Argon. -
Warming: Allow solution to warm to 0°C. Observation: Color change to deep blue indicates formation of the Si=P bond and onset of ICT.[2][3][7]
-
Filtration: Filter off LiCl salts via cannula filtration.
-
Crystallization: Concentrate and store at -30°C to obtain dark blue crystals suitable for X-ray diffraction.
Protocol B: Spectroscopic Validation of ICT
Objective: Confirm the charge transfer nature of the transition.[3][7]
-
UV-Vis Acquisition: Prepare
M solutions in solvents of varying polarity (e.g., Hexane, THF, DCM). -
Solvatochromism Test: Measure
. A significant shift in with increasing solvent polarity confirms the ICT nature (dipole moment change upon excitation). -
Resonance Raman (Optional): Excitation into the ICT band should show enhancement of the Si=P stretching mode, confirming the HOMO involves the Si=P bond.
Computational Assessment (Self-Validating Logic)
To rigorously prove the ICT mechanism, experimental data must be corroborated by Time-Dependent Density Functional Theory (TD-DFT).
Methodology:
-
Software: Gaussian 16 / ORCA.
-
Functional: B3LYP or M06-2X (to account for dispersion and charge transfer).
-
Basis Set: def2-TZVP (Silicon/Phosphorus require polarization functions).
Analysis Steps:
-
Geometry Optimization: Validate against X-ray bond lengths (Table 1).
-
NBO Analysis: Calculate Natural Bond Orbitals to confirm the lone pair locations and Wiberg Bond Indices (WBI) for the Si=P bond (Target WBI > 1.6).
-
FMO Visualization: Plot HOMO and LUMO.
-
TD-DFT: Calculate the first 10 excited states. The
transition should have a high oscillator strength ( ) and correspond to HOMO LUMO.
Visualizations
Figure 1: Analytical Workflow for ICT Characterization
This diagram outlines the logical flow from synthesis to theoretical validation, ensuring a closed-loop research process.
Caption: Integrated workflow for synthesizing and validating Intramolecular Charge Transfer in SiCl₂-phosphinidenes.
Figure 2: Frontier Molecular Orbital (FMO) Diagram
This schematic illustrates the "Push-Pull" mechanism responsible for the color and reactivity.
Caption: Schematic of the HOMO-LUMO transition. The electron density shifts from the Si=P bond to the carbene acceptor.[2][3]
References
-
Roy, S., et al. (2015). Carbene-Dichlorosilylene Stabilized Phosphinidenes Exhibiting Strong Intramolecular Charge Transfer Transition.[1][2][3] Journal of the American Chemical Society, 137(1), 150–153.
-
Hansen, K., et al. (2013).[8] A Fragile Zwitterionic Phosphasilene as a Transfer Agent of the Elusive Parent Phosphinidene (:PH). Journal of the American Chemical Society, 135(32), 11795–11798.
-
Wang, Y., & Robinson, G. H. (2014). N-Heterocyclic Carbene—Main-Group Chemistry: A Rapidly Evolving Field.[4][9] Inorganic Chemistry, 53(22), 11815–11832.
Sources
- 1. Carbene-dichlorosilylene stabilized phosphinidenes exhibiting strong intramolecular charge transfer transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Definitive Guide to Confirming SiCl₂ Intermediates: In-Situ Trapping vs. Spectroscopic Isolation
Executive Summary
The confirmation of transient silylene intermediates, specifically dichlorosilylene (SiCl₂), is a critical validation step in the synthesis of organosilicon frameworks and silicon-based vapor deposition processes. Unlike stable carbenes, SiCl₂ is highly reactive and exists only transiently at standard conditions.
This guide compares the two primary methodologies for confirming SiCl₂: In-Situ Chemical Trapping (the practical synthetic standard) and Matrix Isolation Spectroscopy (the fundamental physical standard). While Matrix Isolation provides direct spectral evidence, it offers zero synthetic utility. Conversely, Chemical Trapping not only confirms the intermediate but converts it into stable, characterizable silacyclic products.
Recommendation: For most research and drug development applications requiring mechanistic proof of SiCl₂ access, In-Situ Trapping with Conjugated Dienes is the superior method due to its operational simplicity, high fidelity, and generation of useful synthons.
The Challenge: Why SiCl₂ is Elusive
SiCl₂ is a singlet silylene with a vacant 3p orbital and a lone pair in the 3s orbital. This electronic structure makes it:
-
Electrophilic: Seeks electron-rich pi-systems (alkenes, alkynes).
-
Nucleophilic: Can coordinate to Lewis acids (though less common in trapping).
-
Prone to Polymerization: Without a trap, it rapidly oligomerizes to (SiCl₂)n or disproportionates.
To "see" it, you must either freeze it at 10 K (Matrix Isolation) or trick it into forming a stable bond immediately upon generation (Chemical Trapping).
Comparative Analysis: Trapping vs. Isolation
The following table contrasts the performance of the three leading confirmation strategies.
Table 1: Performance Comparison of SiCl₂ Confirmation Methods
| Feature | Method A: Chemical Trapping (Dienes) | Method B: Chemical Trapping (Alkynes) | Method C: Matrix Isolation |
| Primary Agent | 2,3-Dimethyl-1,3-butadiene | Diphenylacetylene | Argon / Nitrogen Matrix |
| Detection Principle | Isolation of Silacyclopent-3-ene derivatives | Isolation of Silacyclopropenes or dimers | IR/UV-Vis Absorbance of free SiCl₂ |
| Operational Temp | -78°C to 25°C (Trapping zone) | 25°C to 80°C | 4 K to 20 K |
| Equipment Cost | Low (Standard Glassware/Flow Tube) | Low (Standard Glassware) | Very High (Cryostat/Vacuum) |
| Synthetic Utility | High (Forms stable heterocycles) | Medium (Products often unstable/dimerize) | None (Destructive analysis) |
| Validation Confidence | High (via NMR/MS of adduct) | Medium (Complex rearrangement possible) | High (Direct observation) |
Expert Insight:
"While Matrix Isolation is the 'smoking gun' for physical chemists, it is useless for a synthetic workflow. Using 2,3-dimethyl-1,3-butadiene is the industry 'gold standard' because the resulting adduct is a liquid/solid that is easily purified by distillation, providing irrefutable NMR evidence of the SiCl₂ insertion."
Detailed Protocol: In-Situ Trapping via Flow Pyrolysis
This protocol describes the robust generation of SiCl₂ from Hexachlorodisilane (Si₂Cl₆) and its subsequent trapping. This method is preferred over SiCl₄ reduction as it occurs at lower temperatures and produces cleaner byproducts.
Phase 1: The System Logic
The experiment relies on the thermal disproportionation of Si₂Cl₆:
The generated SiCl₂ is transported via carrier gas (Ar) into a solution containing the trapping agent.
Phase 2: Experimental Workflow
Reagents:
-
Precursor: Hexachlorodisilane (Si₂Cl₆) [98% purity].
-
Trap: 2,3-Dimethyl-1,3-butadiene (Excess, 5-10 equivalents).
-
Carrier Gas: Ultra-High Purity Argon.
-
Solvent: Benzene or Toluene (dry).
Step-by-Step Procedure:
-
Apparatus Setup: Connect a quartz pyrolysis tube (30 cm length) to a precursor flask at the inlet and a Schlenk flask (receiver) at the outlet.
-
Trapping Solution: In the receiver flask, dissolve 2,3-dimethyl-1,3-butadiene (20 mmol) in 50 mL of dry toluene. Cool this flask to -78°C (dry ice/acetone) to ensure rapid condensation of incoming gases.
-
System Purge: Flush the entire system with Ar for 15 minutes to remove O₂/moisture.
-
Pyrolysis: Heat the quartz tube furnace to 450–500°C .
-
Precursor Injection: Slowly distill or inject Si₂Cl₆ (10 mmol) into the hot zone. A gentle Ar flow (10 mL/min) carries the vapor.
-
Note: Si₂Cl₆ decomposes in the hot zone. SiCl₄ and SiCl₂ exit the tube.
-
-
Reaction: As the gas stream hits the cold trapping solution, SiCl₂ undergoes a [1+4] Cheletropic addition to the diene. SiCl₄ remains inert or is trapped in the solvent.
-
Isolation:
-
Allow the receiver to warm to room temperature.[1]
-
Remove volatiles (Solvent, excess diene, SiCl₄) under reduced pressure (0.1 mmHg).
-
Result: The residue contains 1,1-dichloro-3,4-dimethyl-1-silacyclopent-3-ene .
-
Mechanistic Validation & Visualization
The Reaction Mechanism
The confirmation relies on the Cheletropic Addition . Unlike Diels-Alder ([4+2]), this is a [4+1] addition where the silylene orbital symmetry allows for a concerted (or near-concerted) attack on the diene.
Figure 1: Reaction pathway for the generation and trapping of SiCl₂.
Experimental Setup Diagram
Figure 2: Flow pyrolysis apparatus for in-situ silylene trapping.
Data Interpretation (Self-Validating System)
To confirm your experiment worked, you must validate the product. The system is "self-validating" because the product's NMR signature is distinct from the starting materials.
Key Characterization Data[2][3][4][5][6][7]
| Technique | Expected Signal | Interpretation |
| ²⁹Si NMR | δ +20 to +35 ppm | Distinctive shift for cyclic dichlorosilanes. (Starting Si₂Cl₆ is ~ -46 ppm; SiCl₄ is -19 ppm). |
| ¹H NMR | δ 1.8 (s, 6H), 5.8 (s, 2H) | (For Butadiene adduct): Methyl protons and olefinic protons on the ring. |
| GC-MS | M+ peak (m/z ~194) | Isotopic pattern of Si (28, 29, 30) + Cl (35, 37) is unmistakable. |
Troubleshooting:
-
No Product? Temperature was likely too low (<400°C) for Si₂Cl₆ cleavage.
-
Polymer/Sludge? Trapping agent concentration was too low, allowing SiCl₂ to polymerize. Always use excess diene.
References
-
Generation of SiCl2: "Theoretical study of the gas-phase reaction of hexachlorodisilane by thermodynamic analysis and kinetics calculation." ResearchGate.[2][3][4] Available at: [Link]
-
Trapping Mechanism: "Silylene and Disilene Additions to the Double Bonds of Alkenes, 1,3-Dienes, and Hetero-1,3-Dienes." ResearchGate.[2][3][4] Available at: [Link]
-
Matrix Isolation Context: "Matrix Isolation Spectroscopy of Small Molecules: An ab initio Modeling Study." Freie Universität Berlin. Available at: [Link]
-
NMR Data Grounding: "29Si NMR chemical shifts of silane derivatives." ScienceDirect / Elsevier. Available at: [Link]
-
General Reactivity: "Hexachlorodisilane - Reactions and uses." Wikipedia. Available at: [Link]
Sources
Safety Operating Guide
Dichlorosilylene proper disposal procedures
Safe Quenching and Disposal of Dichlorosilylene ( ) Reaction Mixtures
Part 1: The "Transient Trap" – Operational Context[1]
As researchers, we often treat disposal as a logistical afterthought. However, with Dichlorosilylene (
The Scientific Reality:
You cannot "dispose" of Dichlorosilylene as a static chemical.[1]
Therefore, this guide does not describe how to throw away a bottle of
Critical Safety Warning
DO NOT concentrate reaction mixtures suspected of containing
Part 2: Hazard Assessment & Chemical Causality
Before initiating disposal, you must validate the contents of your waste stream. The danger lies in the hydrolysis kinetics.
Comparative Hazard Matrix
| Component | Role | Primary Hazard | Hydrolysis Behavior |
| Intermediate | Highly Electrophilic | Instantly reacts with moisture; transient existence. | |
| Byproduct | Shock Sensitive / Pyrophoric | Can ignite spontaneously if dried; violent hydrolysis. | |
| Precursor | Corrosive / Water Reactive | Violent reaction with water; releases HCl gas. | |
| Precursor | Flammable / Toxic | Flash point -27°C . Releases |
The Chemistry of the Hazard
Direct addition of water to chlorosilanes triggers a rapid, exothermic hydrolysis:
Why this fails: The heat generated vaporizes the solvent and accelerates the release of corrosive HCl gas, creating an expanding toxic cloud and potential over-pressurization of the vessel.
Part 3: The "Gradient Quench" Protocol
To ensure safety, we employ a Gradient Quench . We substitute water with a sterically hindered alcohol to slow the kinetics of the exothermic step, followed by controlled hydrolysis.
Prerequisites
-
Atmosphere: Inert gas (Argon/Nitrogen) flow.
-
Temperature: Reaction vessel cooled to 0°C.
-
Ventilation: Fume hood sash at lowest working position; HCl scrubber recommended for large scales.
Step-by-Step Methodology
1. Dilution (The Heat Sink)
Never quench a neat reaction mixture.
-
Action: Dilute the reaction mixture with an inert, non-polar solvent (e.g., Toluene, Hexane) to at least 20% volume .
-
Reasoning: The solvent acts as a heat sink, absorbing the enthalpy of the quenching reaction and preventing localized boiling.
2. The Alcoholysis (The "Soft" Quench)[2]
-
Reagent: Isopropanol (iPrOH) or tert-Butanol.
-
Action: Add the alcohol dropwise via an addition funnel at 0°C.
-
Observation: Evolution of HCl gas (bubbling).
-
Endpoint: Continue addition until bubbling ceases and the solution temperature stabilizes.
-
Mechanism: Alcohol reacts with Si-Cl bonds to form silyl ethers (
) and HCl. This reaction is significantly less violent than hydrolysis.
3. The Hydrolysis (The Final Quench)
-
Reagent: Water (or aqueous Sodium Bicarbonate for neutralization).
-
Action: Once the alcoholysis is complete, slowly add water.
-
Reasoning: The remaining Si-OR bonds are hydrolyzed to silanols/silica. Since the most reactive Si-Cl bonds are already gone, this step is manageable.
4. Phase Separation & Disposal[1]
-
Action: Transfer to a separatory funnel.
-
Organic Layer: Wash with brine, dry over
, and dispose of as Halogenated Organic Waste . -
Aqueous Layer: Neutralize to pH 7 with dilute NaOH or
. Dispose of as Aqueous Chemical Waste (check local regulations regarding silicate precipitates).
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for the Gradient Quench. This is a self-validating system: you cannot proceed to the next step until the visual/thermal indicators of the previous step are resolved.
Figure 1: The "Gradient Quench" logic flow. Note the recursive loop at the "Observe" stage, ensuring no reagent is added while the reaction is still aggressive.
Part 5: Emergency Procedures
Despite best practices, accidents occur.[1] Prepare for these specific scenarios:
The "Smoking" Flask
If the flask begins to fume white smoke (HCl/Silica dust) upon opening:
-
Cause: Incomplete quenching. Active Si-Cl bonds are reacting with atmospheric moisture.[3]
-
Response: Immediately reseal the vessel. Return to the Alcoholysis step under inert gas. Do not attempt to pour the waste.
Spills Outside the Hood
-
Immediate Action: Evacuate the area. The spill will generate a rolling cloud of HCl gas.[4]
-
Containment: Do NOT use water. Use a dry absorbent (Vermiculite or Dry Sand).[3][4]
-
Neutralization: Once absorbed, treat the solid mixture with Sodium Bicarbonate powder to neutralize acidity before sweeping.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Airgas. (2016).[5] Safety Data Sheet: Dichlorosilane Gas Mixture. [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Dichlorosilane. [Link]
-
Global Silicones Council. (2018). Global Safe Handling of Chlorosilanes. [Link]
Personal protective equipment for handling Dichlorosilylene
Personal Protective Equipment & Handling Guide: Dichlorosilylene ( )
Executive Summary: The "In Situ" Challenge
Dichlorosilylene (
Therefore, "handling
-
Generation Phase: Handling high-energy precursors (often pyrophoric or violently water-reactive) under high-vacuum or high-temperature conditions.
-
Quenching/Trapping Phase: Managing the unreacted species and the violent hydrolysis byproducts (HCl gas and amorphous silica).
This guide moves beyond generic "corrosive" warnings to address the specific aerodynamic and chemical hazards of silylene experimentation.
Hazard Mechanism & Causality
To select the correct PPE, we must understand the enemy. The primary danger of
Upon contact with moisture (in air, skin, or lungs), the silicon-chlorine bonds cleave instantly.
Key Risks:
-
Respiratory: The reaction generates Hydrogen Chloride (HCl) gas immediately upon contact with mucous membranes. This causes immediate tissue necrosis and pulmonary edema.
-
Ocular: The byproduct
(silica) can form a crust over burns, sealing in the corrosive acid and complicating treatment. -
Thermal/Pressure: The generation of
often requires temperatures or high-vacuum lines. Failure of the vacuum system can lead to rapid condensation of liquid chlorine/chlorosilanes, creating an explosion hazard upon warming.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against chlorosilanes. The low molecular weight of these compounds allows them to permeate nitrile in minutes.
| Protection Zone | Standard Operation (Closed System) | High Risk (Setup, Quench, Line Maintenance) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) | Laminate Barrier: Silver Shield® / 4H® Gloves (Required) | Chlorosilanes permeate nitrile rapidly. Laminate films provide >4 hr breakthrough time. |
| Respiratory | Fume Hood: Face velocity 100 fpm. Sash at 18". | SCBA (Standby): Self-Contained Breathing Apparatus required for spills >100mL outside hood. | HCl gas expands 500x from liquid volume. Cartridge respirators saturate instantly in a spill. |
| Eye/Face | Chemical Splash Goggles: Indirect venting.[1] | Full Face Shield + Goggles: Must cover chin and neck. | Prevents "splash-back" burns. Contact lenses are strictly prohibited (trap acid against cornea). |
| Body | Lab Coat: 100% Cotton or Nomex (Flame Resistant). | Chemical Apron: Butyl rubber or Neoprene. | Synthetic blends (polyester) melt into skin during chlorosilane fires. |
Operational Protocol: Generation & Trapping
Scope: Generation of
Phase A: System Preparation (The "Dry" Chain)
-
Bake-out: All glassware must be oven-dried (
) overnight and flame-dried under vacuum. Reason: Even microscopic water films will convert your into silica dust, clogging the vacuum line and pressurizing the system. -
Oxygen Exclusion:
is a singlet carbene analogue; it will react with . Use a Schlenk line with or purity >99.999%.
Phase B: The Generation Workflow
-
Loading: Load
into the sublimation pot in a glovebox if possible. If on the line, use a counter-flow of inert gas. -
Pyrolysis: Heat the precursor to
(sublimation) and pass vapor through a hot zone ( ). -
Trapping: Co-condense the generated
with your substrate (e.g., an alkyne or diene) on a cold finger ( or ).-
Critical Safety Note:Do not allow the trap to warm up without a vent. As the trap warms, unreacted
polymerizes and releases heat. If the system is closed, it will detonate.
-
Phase C: Controlled Quench
-
Dilution: Before opening the system, dilute the reaction mixture with dry toluene or hexane.
-
Neutralization: Pour the reaction mixture slowly into a rapidly stirring solution of ice/water + sodium bicarbonate .
-
Never add water to the reaction mixture. The heat of hydrolysis will boil the solvent instantly, spraying acid.
-
Visualization of Safety Logic
Diagram 1: PPE Decision Hierarchy
This logic tree determines the necessary protection level based on the state of the chemical system.
Caption: Decision logic for selecting PPE based on system containment status and volume risk.
Diagram 2: Safe Generation Workflow
This workflow illustrates the critical control points where exposure risk is highest.
Caption: Flow of SiCl2 generation. The Cold Trap is the critical failure point; warming without venting causes explosion.
Emergency Response Protocols
Scenario A: Skin Contact (Liquid Precursor)
-
Immediate Action: Do not wipe. Wiping drives the chlorosilane deeper into the dermis.
-
Flush: Immediately flood the area with water.[2]
-
Note: This will generate heat and HCl acid on the skin. You must use a high-volume safety shower to wash away the heat and acid simultaneously.
-
-
Duration: Flush for a minimum of 15 minutes.
-
Treatment: Seek medical attention for Hydrofluoric/Hydrochloric acid burns.[3]
Scenario B: Inhalation (System Leak)
-
Evacuate: Leave the lab immediately. Do not attempt to shut down the line if vapors are visible.
-
Alert: Activate the fire alarm to clear the building.
-
Medical: Oxygen therapy is often required for HCl inhalation to prevent pulmonary edema.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61330, Dichlorosilane. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Center (2019). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Chlorosilanes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
